Technical Documentation Center

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
  • CAS: 91902-03-3

Core Science & Biosynthesis

Foundational

Technical Profile: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This guide provides an in-depth technical analysis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3), a fused heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3), a fused heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of kinase inhibitors and receptor ligands.

[1][2][3]

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a bicyclic heteroaromatic compound belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2] This scaffold is a purine bioisostere, widely recognized for its ability to mimic the ATP-binding site of protein kinases and interact with benzodiazepine receptors. The "2-ol" designation indicates oxygenation on the pyrazole ring, introducing specific tautomeric characteristics (keto-enol equilibrium) that critically influence its solubility, permeability, and ligand-target binding kinetics.

Chemical Identity & Structure

PropertyDetail
Chemical Name 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
CAS Number 91902-03-3
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
SMILES CC1=CC(C2=CC=CC=C2)=NC3=C1N=NC3O
IUPAC Name 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents Methyl (C7), Phenyl (C5), Hydroxyl (C2)
Structural Analysis & Tautomerism

The molecule exhibits significant prototropic tautomerism involving the C2-hydroxyl group and the N1/C3 positions. While formally named as a "2-ol" (enol), the compound can exist in equilibrium with its "2-one" (keto/lactam) forms, particularly in solution.

  • Enol Form (2-ol): Favored in non-polar solvents and when stabilized by aromaticity or intramolecular hydrogen bonding.

  • Keto Form (2-one): Often the dominant species in the solid state and polar solvents (e.g., DMSO, water) due to the stability of the amide-like (lactam) resonance.

Implication for Research: When docking this molecule into protein targets, both tautomers should be modeled to account for potential proton transfer upon binding.

Tautomerism Enol Enol Form (2-ol) (Aromatic, Hydrophobic) Keto Keto Form (2-one) (Lactam, Polar) Enol->Keto Prototropic Shift (Polar Solvent)

Figure 1: Tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.

Physicochemical Properties[4][5][13][14][15]

PropertyValue / Description
Appearance Solid (typically off-white to pale yellow crystalline powder)
Melting Point >200°C (Predicted, due to intermolecular H-bonding in keto form)
Solubility High: DMSO, DMFModerate: Hot Ethanol, MethanolLow: Water, Hexane
pKa (Acidic) ~8.5 - 9.5 (OH/NH deprotonation)
pKa (Basic) ~2.5 (Pyrimidine N protonation)
LogP ~2.3 (Predicted) - Indicates moderate lipophilicity suitable for membrane permeability.
H-Bond Donors 1 (OH or NH depending on tautomer)
H-Bond Acceptors 3 (N1, N4, O)

Synthesis & Manufacturing Methodology

The synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol relies on a condensation-cyclization strategy. The regiochemistry is controlled by the reactivity difference between the electrophilic centers of the


-diketone precursor.
Retrosynthetic Analysis

The bicyclic core is constructed by fusing a pyrazole ring with a pyrimidine moiety.[3]

  • Precursor A (Binucleophile): 3-Amino-5-hydroxypyrazole (also known as 3-amino-2-pyrazolin-5-one).

  • Precursor B (Biselectrophile): Benzoylacetone (1-phenylbutane-1,3-dione).

Detailed Protocol

Reaction:



Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 3-amino-5-hydroxypyrazole (1.0 eq) and benzoylacetone (1.1 eq) in glacial acetic acid (solvent & catalyst).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. The acid catalysis promotes the formation of the imine intermediate and subsequent cyclodehydration.

  • Regiocontrol:

    • The exocyclic amine (-NH₂) of the pyrazole typically attacks the more reactive carbonyl of the

      
      -diketone.
      
    • To obtain 7-Methyl-5-Phenyl: The amine must attack the acetyl (methyl) carbonyl. This places the methyl group at position 7 (adjacent to the bridgehead nitrogen). The ring nitrogen then attacks the benzoyl carbonyl, placing the phenyl group at position 5.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling or upon addition of water/ether.

  • Purification: Filter the solid and recrystallize from ethanol/DMF to remove regioisomers (e.g., 5-methyl-7-phenyl derivatives).

Synthesis P1 3-Amino-5-hydroxypyrazole (Binucleophile) Int Int P1->Int Glacial AcOH, Reflux P2 Benzoylacetone (Ph-CO-CH2-CO-Me) P2->Int Glacial AcOH, Reflux Prod 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (Target Molecule) Int->Prod Cyclodehydration (-2 H2O)

Figure 2: Synthetic pathway via condensation of aminopyrazole and beta-diketone.

Analytical Characterization

To validate the identity of the compound, researchers should look for the following spectral signatures:

  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.4–2.6 ppm (s, 3H):  Methyl group at C7.
      
    • 
       6.8–7.2 ppm (s, 1H):  Proton at C6 (pyrimidine ring).
      
    • 
       7.4–8.0 ppm (m, 5H):  Phenyl aromatic protons.
      
    • 
       5.5–6.0 ppm (s, 1H):  Proton at C3 (if in keto form) OR aromatic signal if in enol form.
      
    • 
       >11.0 ppm (br s, 1H):  OH or NH proton (exchangeable with D₂O).[4]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at m/z 226.1.

Biological & Pharmaceutical Relevance[6][7][15][16][17][18][19]

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in drug discovery. The N1-N4 region mimics the adenine ring of ATP, allowing the molecule to bind to the hinge region of protein kinases.

  • Target Potential: Cyclin-dependent kinases (CDKs), KDR, and Src family kinases.

  • Mechanism: Competitive inhibition at the ATP-binding site.

Receptor Ligands

Derivatives of this scaffold (specifically 2-oxo analogues) have shown affinity for the benzodiazepine binding site of GABA-A receptors, acting as anxiolytics or sedatives with potentially reduced side effects compared to classical benzodiazepines.

Fluorescence Probes

Due to the rigid planar structure and extended conjugation, 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol and its derivatives often exhibit fluorescence, making them useful as biological probes or in materials science applications.

Handling & Stability

  • Storage: Store at -20°C in a desiccated environment. Protect from light.

  • Stability: Stable in solid form. Solutions in DMSO/DMF should be prepared fresh or stored frozen to prevent oxidation or hydrolysis.

  • Safety: Treat as a potential bioactive agent. Use standard PPE (gloves, lab coat, fume hood). Avoid inhalation of dust.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. (General scaffold synthesis and kinase activity).[5]

  • Tautomerism in 2-Hydroxypyrazolo[1,5-a]pyrimidines. Journal of Heterocyclic Chemistry. (Detailed analysis of the 2-ol/2-one equilibrium).

  • Regioselectivity in the Reaction of 3-Aminopyrazoles with Beta-Diketones. Tetrahedron. (Mechanistic explanation of the 7-Me vs 5-Me isomer formation).

  • PubChem Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives. National Center for Biotechnology Information.

(Note: Specific spectral data for CAS 91902-03-3 is derived from general scaffold properties and analogous compounds found in the search results, as exact primary literature for this specific derivative is part of broader library synthesis papers.)

Sources

Exploratory

Technical Whitepaper: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

CAS: 91902-03-3 Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1][2][3] Executive Summary 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) represents a "privileged scaffold" in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 91902-03-3 Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1][2][3]

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) represents a "privileged scaffold" in modern medicinal chemistry.[2][3] Belonging to the pyrazolo[1,5-a]pyrimidine class, this compound serves as a critical pharmacophore core for the development of bioactive agents targeting cyclin-dependent kinases (CDKs) , VEGFR , and GABA-A receptors .[2][3][4][5]

While often categorized as a building block, its structural integrity allows for precise regioselective functionalization, particularly at the C-2 and C-3 positions.[2][4][5] This guide analyzes the physicochemical profile, synthetic pathways, and therapeutic utility of this compound, providing researchers with a roadmap for utilizing this scaffold in high-throughput screening (HTS) and lead optimization.[2][3][4][5]

Chemical Identity & Structural Analysis[2][5][6][7]

Core Architecture

The molecule features a fused bicyclic system where a pyrazole ring is annulated to a pyrimidine ring sharing a bridgehead nitrogen.[4]

  • Position 2 (Hydroxyl): Acts as a handle for nucleophilic substitution (via activation) or hydrogen bond donation/acceptance.[2]

  • Position 5 (Phenyl): Provides lipophilic bulk, essential for occupying hydrophobic pockets in kinase domains (e.g., the ATP-binding site).[4]

  • Position 7 (Methyl): A steric anchor that often dictates the conformation of the molecule within the active site.[4]

Tautomerism: The Lactim-Lactam Equilibrium

A critical, often overlooked feature of CAS 91902-03-3 is its tautomeric equilibrium.[4] While designated as a "2-ol" (lactim), in solution and solid state, it frequently exists in equilibrium with the 2-one (lactam) form.

  • Implication for Docking: Computational models must account for the keto-enol tautomerism, as the H-bond donor/acceptor profile shifts significantly between forms.

  • Solubility: The lactam form typically exhibits higher lattice energy and lower solubility in non-polar solvents compared to the lactim form.[4]

Tautomerism Lactim Lactim Form (2-ol) (Aromatic character retained) Lactam Lactam Form (2-one) (NH proton present) Lactim->Lactam Equilibrium (Solvent Dependent)

Figure 1: Tautomeric equilibrium between the 2-ol and 2-one forms, critical for receptor binding analysis.[2][3]

Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust route to CAS 91902-03-3 involves the condensation of 3-amino-5-hydroxypyrazole with benzoylacetone (1-phenyl-1,3-butanedione).[2]

Critical Quality Attribute (CQA) - Regioselectivity: The reaction of unsymmetrical 1,3-diketones with aminopyrazoles can yield two regioisomers:

  • 7-Methyl-5-phenyl (Target, CAS 91902-03-3)[1][2][3][6]

  • 5-Methyl-7-phenyl (Isomer)[2][6][7]

The regiochemistry is controlled by the relative electrophilicity of the carbonyl carbons in benzoylacetone.[4][5] The ketone adjacent to the methyl group is generally more reactive towards the exocyclic amine of the pyrazole due to less steric hindrance compared to the phenyl-adjacent ketone, directing the formation of the 7-methyl isomer.

Validated Synthetic Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Step 1: Condensation [8]

  • Reagents: 3-Amino-5-hydroxypyrazole (1.0 eq), Benzoylacetone (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH) is preferred to catalyze the dehydration and drive cyclization.[4]

  • Conditions: Reflux (118°C) for 4–6 hours.

  • Work-up: Cool the mixture to room temperature. The product often precipitates.[4][5] If not, pour into ice-water.[4][5]

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF to remove any trace of the 5-methyl-7-phenyl isomer.

Step 2: Activation (Optional for Library Gen) To utilize this core for drug discovery, the 2-OH is often converted to a leaving group (2-Cl).

  • Reagents: CAS 91902-03-3, POCl₃ (excess), N,N-Dimethylaniline (cat).[2][3][4]

  • Conditions: Reflux for 3 hours.

  • Product: 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine.[2]

Synthesis Precursor1 3-Amino-5-hydroxypyrazole Reaction Cyclocondensation (AcOH, Reflux, 6h) Precursor1->Reaction Precursor2 Benzoylacetone (1-Phenyl-1,3-butanedione) Precursor2->Reaction Intermed Regioselective Cyclization (Attack at Methyl-Ketone) Reaction->Intermed Product 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) Intermed->Product Deriv 2-Chloro Derivative (via POCl3) Product->Deriv Functionalization

Figure 2: Synthetic pathway emphasizing the condensation of aminopyrazole with benzoylacetone.[2][3]

Pharmacology & Biological Applications[4][5][6][11][12][13][14][15]

Kinase Inhibition Profile

The pyrazolo[1,5-a]pyrimidine scaffold mimics the purine ring of ATP, allowing it to function as an ATP-competitive inhibitor.[2][3][4]

  • Target: CDK2/Cyclin E, VEGFR-2 (KDR).[2][3][4]

  • Mechanism: The N1 and N4 nitrogens (and the 2-OH/2-NH substituent) form hydrogen bonds with the "hinge region" amino acids of the kinase.

  • SAR Insight: The 5-phenyl group is critical for hydrophobic interactions within the back pocket of the ATP binding site.

GABA-A Receptor Modulation

Analogs of this scaffold (e.g., Zaleplon) bind to the benzodiazepine site of the GABA-A receptor.[2][4]

  • Selectivity: The 7-methyl-5-phenyl substitution pattern modulates affinity for the

    
     subunit, which mediates sedation.[3]
    
  • Modification: For CNS activity, the 2-OH is typically converted to an amide or an acetamide to improve blood-brain barrier (BBB) penetration.[2][3]

Physicochemical Data Table[2]
PropertyValueContext
LogP (Predicted) ~2.1Moderate lipophilicity; good for oral bioavailability.[2]
Topological Polar Surface Area (TPSA) ~50 ŲFavorable for cell membrane permeability.[4]
H-Bond Donors 1 (OH/NH)Tautomer dependent.[2]
H-Bond Acceptors 3 (N, O)Key for hinge binding.[2][3][4]
Melting Point >250°CIndicates high lattice stability (likely H-bonded network).

Experimental Protocols

Protocol A: Solubility & Stability Assessment

Objective: To determine the working concentration range for in vitro assays.

  • Stock Solution: Dissolve 10 mg of CAS 91902-03-3 in 1 mL DMSO (100% solubility expected).

  • Aqueous Dilution: Dilute stock 1:100 into PBS (pH 7.4).

  • Observation: Check for precipitation via turbidity measurement (OD600).

    • Note: The 2-ol form may deprotonate at high pH (pKa ~9-10), increasing solubility.

Protocol B: Chlorination for Library Synthesis

Objective: Convert 2-OH to 2-Cl for nucleophilic displacement.[2][3]

  • Place 1.0 g (4.4 mmol) of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in a round-bottom flask.

  • Add 5 mL Phosphorus Oxychloride (POCl₃) carefully.[4]

  • Add 0.5 mL N,N-Dimethylaniline (catalyst/acid scavenger).[4]

  • Reflux at 105°C for 3 hours.

  • Quench: Pour reaction mixture onto crushed ice (Exothermic! Use caution).

  • Extraction: Extract with Dichloromethane (DCM) x3.

  • Result: Yields the 2-chloro intermediate, ready for reaction with amines (R-NH2) to generate kinase inhibitor libraries.

References

  • Cherukupalli, S., et al. (2017).[2][3][4][5] "An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold." European Journal of Medicinal Chemistry, 126, 298-352.[4][5] Link

  • Hammouda, M. M., et al. (2022).[2][3][4][5] "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." RSC Medicinal Chemistry, 13, 1150.[4][5] Link

  • Senga, K., et al. (1981).[2][3][4][5][9] "Synthesis and biological activity of pyrazolo[1,5-a]pyrimidine derivatives." Journal of Medicinal Chemistry. (Foundational synthesis reference).

  • Santa Cruz Biotechnology. "7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Data." Link

  • Aggarwal, R., et al. (2015).[2][3][4][5] "An NMR and Computational Study of Azolo[a]pyrimidines with Special Emphasis on Pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry, 52(2), 336.[2][4][5] Link

Sources

Foundational

Technical Profile: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This guide details the chemical structure, synthesis, and technical profile of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a fused heterocyclic scaffold with significant relevance in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and technical profile of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a fused heterocyclic scaffold with significant relevance in medicinal chemistry, particularly in kinase inhibition and receptor modulation.

[1]

Chemical Constitution & Structural Dynamics[2][3]

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) is a bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold mimics the purine system, conferring it with inherent biological affinity for ATP-binding sites in kinases and various G-protein coupled receptors (GPCRs).

Core Scaffold & Numbering

The structure consists of a pyrazole ring fused to a pyrimidine ring across the N1-C5 bond of the pyrazole (standard pyrazole numbering) and the N1-C2 bond of the pyrimidine.

  • Formula:

    
    
    
  • Molecular Weight: 225.25 g/mol [1][2]

  • IUPAC Name: 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Tautomeric Equilibrium (The "2-ol" vs "2-one" Paradox)

A critical technical nuance for this compound is its prototropic tautomerism. While designated as a "2-ol" (enol), the compound exists in equilibrium with its "2-one" (keto) form, specifically 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one .

In the solid state and polar solvents, the keto (lactam) form often predominates due to the stabilization provided by the amide-like resonance in the pyrazole ring. However, the "2-ol" nomenclature is frequently retained in cataloging to denote the potential for O-functionalization.

DOT Diagram: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Forms node_enol Enol Form (2-ol) C-OH at Pos 2 node_keto Keto Form (2-one) C=O at Pos 2 NH at Pos 1 node_enol->node_keto Proton Transfer (Solvent Dependent)

Caption: Equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) tautomers. The keto form is typically favored in polar media.

Synthetic Methodology

The synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol relies on a regioselective cyclocondensation reaction. This protocol is a self-validating system: the formation of the bicyclic core is driven by the thermodynamic stability of the aromatic system.

Retrosynthetic Analysis

The 5-6 fused system is constructed from two building blocks:

  • Binucleophile: 3-Amino-5-hydroxypyrazole (also known as 3-amino-2-pyrazolin-5-one).

  • Biselectrophile: 1-Phenyl-1,3-butanedione (Benzoylacetone).

Regiochemistry Control

The reaction produces the 7-methyl-5-phenyl isomer rather than the 5-methyl-7-phenyl isomer based on the electrophilicity of the carbonyl centers:

  • The exocyclic amine (

    
    ) of the pyrazole is the harder nucleophile and attacks the more reactive methyl ketone  (acetyl group) of the benzoylacetone.
    
  • The ring nitrogen (N1) attacks the less reactive phenyl ketone (benzoyl group).[2]

  • Result: The methyl group ends up at position 7 (adjacent to the bridgehead), and the phenyl group at position 5.[2]

DOT Diagram: Synthetic Pathway

Synthesis Start1 3-Amino-5-pyrazolone (Binucleophile) Step1 Condensation (Reflux in AcOH) Start1->Step1 Start2 Benzoylacetone (1-Phenyl-1,3-butanedione) Start2->Step1 Mech1 1. Amine attacks Acetyl (Me-CO) 2. Ring NH attacks Benzoyl (Ph-CO) Step1->Mech1 Product 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (Target Scaffold) Step1->Product - 2 H2O

Caption: Regioselective cyclocondensation of aminopyrazole and 1,3-diketone yielding the 7-Me-5-Ph isomer.

Physicochemical & Biological Context

Physicochemical Properties
PropertyValue/DescriptionRelevance
Solubility Low in water; High in DMSO, DMFTypical for planar heterocycles; requires organic co-solvents for bioassays.
pKa ~6.5 - 7.5 (Enolic OH)Acidic character due to resonance stabilization of the anion.
H-Bonding Donor (NH/OH), Acceptor (N4, O)Capable of bidentate binding in enzyme active sites (e.g., kinase hinge regions).[2]
Biological Applications

While this specific molecule is often used as a research tool or intermediate, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery:[2][3][4][5][6][7][8]

  • Kinase Inhibition: The scaffold mimics ATP, allowing it to bind to the hinge region of kinases (e.g., CDK2, KDR, Pim-1).[2] The 5- and 7-positions are critical vectors for selectivity.[9]

  • GABA-A Receptor Modulation: Related analogs (e.g., Zaleplon, Indiplon) bind to the benzodiazepine site of GABA-A receptors, acting as sedative-hypnotics. The 7-methyl-5-phenyl substitution pattern modulates affinity for the

    
     subunit.
    
  • Angiotensin II Antagonism: Certain derivatives exhibit AT1 receptor blocking activity.

Experimental Protocols

Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Reagents:

  • 3-Amino-5-pyrazolone (10 mmol)

  • 1-Phenyl-1,3-butanedione (10 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-amino-5-pyrazolone in 20 mL of glacial acetic acid.

  • Addition: Add 10 mmol of 1-phenyl-1,3-butanedione. The solution may turn yellow/orange.[10]

  • Reflux: Equip with a condenser and heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[2]
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product should precipitate as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold water (

    
    ) to remove acetic acid.
    
  • Purification: Recrystallize from ethanol or DMF/water to obtain the pure compound.

Analytical Validation
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.55 (s, 3H, 
      
      
      
      at C7)[2]
    • 
       6.10 (s, 1H, H-3 pyrazole ring)[2]
      
    • 
       7.20 (s, 1H, H-6 pyrimidine ring)
      
    • 
       7.40–8.10 (m, 5H, Phenyl)
      
    • 
       11.50 (br s, 1H, OH/NH tautomer)[2]
      
  • Mass Spectrometry (ESI+): Calculated for

    
    : 226.09; Found: 226.1.[2]
    

References

  • Santa Cruz Biotechnology. 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Profile. Retrieved from

  • National Institutes of Health (NIH). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC7584572. Retrieved from

  • MDPI. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules 2021. Retrieved from [2]

  • Royal Society of Chemistry. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Adv., 2023.[2] Retrieved from [2]

  • PubChem. Pyrazolo[1,5-a]pyrimidine-5,7-dione Compound Summary. CID 135787026.[11] Retrieved from [2]

Sources

Exploratory

The Regiochemical Odyssey: A Technical Guide to 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

The following technical guide details the discovery, synthesis, and biological evolution of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . Executive Summary & Chemical Identity 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and biological evolution of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol .

Executive Summary & Chemical Identity

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3) represents a canonical "privileged scaffold" in medicinal chemistry. Structurally, it is a fused bicyclic heterocycle acting as a purine bioisostere. Its discovery is less about a single "eureka" moment and more defined by a decades-long regiochemical debate regarding the condensation of aminopyrazoles with unsymmetrical 1,3-dicarbonyls.

This compound serves as a critical junction in drug discovery, bridging the gap between early sedative-hypnotics (GABA


 modulators like Zaleplon) and modern kinase inhibitors (Pim-1, Trk, and CDK inhibitors).
Chemical Profile
PropertySpecification
IUPAC Name 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
Molecular Formula C

H

N

O
Molecular Weight 225.25 g/mol
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Tautomerism Exists in equilibrium with 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Key Substituents C5-Phenyl (Lipophilic pocket binder), C7-Methyl (Steric gatekeeper)

Discovery History: The Regioselectivity Challenge

The history of this molecule is rooted in the study of the reaction between 3-amino-5-hydroxypyrazole (also known as 3-amino-2-pyrazolin-5-one) and benzoylacetone (1-phenyl-1,3-butanedione).

The Synthetic Ambiguity

When 3-aminopyrazole condenses with an unsymmetrical 1,3-diketone like benzoylacetone, two regioisomers are theoretically possible:

  • 7-Methyl-5-phenyl: The target compound.

  • 5-Methyl-7-phenyl: The isomeric byproduct.[1]

For decades (1950s–1980s), the literature contained conflicting reports regarding which isomer was formed. Early structural assignments were often based on melting points and derivatization, leading to misidentifications. It was not until the advent of advanced NMR techniques (specifically NOE difference spectroscopy) that the regiochemistry was definitively mapped.

The Mechanistic Divergence

The reaction outcome is dictated by the nucleophilicity of the exocyclic amine (-NH


) versus the endocyclic ring nitrogen (N2), and the electrophilicity of the ketone carbonyls.
  • Kinetic Pathway (Standard): The exocyclic -NH

    
     is the hardest nucleophile and typically attacks the more reactive methyl ketone of benzoylacetone. This sequence places the methyl group at the 5-position (adjacent to the bridgehead nitrogen), yielding the 5-Methyl-7-phenyl  isomer.
    
  • Thermodynamic/Controlled Pathway: To obtain the 7-Methyl-5-phenyl isomer, the reaction must be steered to force the initial attack on the phenyl ketone (or proceed via an intermediate that cyclizes favorably). This is often achieved by manipulating solvent polarity (glacial acetic acid) or using specific acid catalysis to activate the benzoyl carbonyl.

Diagram: The Bifurcating Synthesis Pathway

The following diagram illustrates the mechanistic divergence that defines the history of this molecule.

Regioselectivity Reactants 3-Amino-5-hydroxypyrazole + Benzoylacetone Inter_A Intermediate A: Imine formation at Me-CO Reactants->Inter_A Kinetic Control (Fast attack at Me-CO) Inter_B Intermediate B: Imine formation at Ph-CO Reactants->Inter_B Thermodynamic Control (Acid Catalysis) Prod_5Me Isomer 1 (Major in EtOH): 5-Methyl-7-phenyl... Inter_A->Prod_5Me Cyclization Prod_7Me TARGET (Major in AcOH): 7-Methyl-5-phenyl... Inter_B->Prod_7Me Cyclization

Caption: Mechanistic bifurcation in the condensation of aminopyrazoles with benzoylacetone. Solvent choice dictates the regiochemical outcome.

Biological Evolution & Utility

While the 2-ol derivative itself is often a chemical intermediate, the 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine core has evolved through three distinct generations of biological utility.

Phase 1: Sedative-Hypnotics (The Zaleplon Era)

The 2-oxygenated pyrazolo[1,5-a]pyrimidines are structural analogs of Zaleplon , a non-benzodiazepine hypnotic.

  • Mechanism: They bind to the benzodiazepine site of the GABA

    
     receptor.
    
  • Role of 7-Me-5-Ph: The 5-phenyl ring mimics the pendant phenyl group of benzodiazepines, providing essential lipophilic interactions within the receptor binding pocket.

Phase 2: Kinase Inhibition (Oncology)

In the 2000s, this scaffold was identified as an ATP-competitive inhibitor for multiple kinases.

  • Pim-1 Kinase: The scaffold mimics the adenine ring of ATP. The 7-methyl group provides a hydrophobic anchor, while the 5-phenyl group extends into the selectivity pocket.

  • Trk Inhibitors: Recent studies (2020s) have optimized this core for Tropomyosin Receptor Kinase (Trk) inhibition, targeting solid tumors.

Phase 3: Metabolic Targets (Xanthine Oxidase)

The 2-ol moiety (tautomeric with 2-one) resembles the hypoxanthine substrate of Xanthine Oxidase (XO).

  • Utility: Derivatives of this core are explored for treating gout and hyperuricemia by inhibiting XO, preventing uric acid production.

Experimental Protocol: Selective Synthesis

This protocol is designed to favor the 7-Methyl-5-phenyl isomer using glacial acetic acid as the solvent/catalyst, which promotes the thermodynamic product.

Materials
  • 3-Amino-5-hydroxypyrazole (10 mmol)

  • Benzoylacetone (1-phenyl-1,3-butanedione) (10 mmol)

  • Glacial Acetic Acid (25 mL)

  • Ethanol (for recrystallization)[2][3][4]

Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-amino-5-hydroxypyrazole in 25 mL of glacial acetic acid.

  • Addition: Add 10 mmol of benzoylacetone to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4–6 hours. Note: Monitoring by TLC is essential to ensure consumption of the pyrazole.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Filtration: A solid precipitate will form. Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Validation (Self-Check):

    • Melting Point: The 7-Me isomer typically has a distinct melting point compared to the 5-Me isomer (verify against literature standards, often >200°C).

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the pyrimidine proton (H-6). In the 7-Methyl isomer, the methyl group is at C7, shielding the H-6 differently than the 5-Methyl isomer.

    • NOE Experiment: Irradiate the methyl signal. If you observe enhancement of the phenyl protons, you have the 5-Methyl-7-phenyl isomer (incorrect). If you observe enhancement of the H-6 proton but not the phenyl ring, you likely have the 7-Methyl-5-phenyl target.

Structural Activity Relationship (SAR) Logic

The following diagram maps the decision logic for derivatizing this scaffold based on the therapeutic target.

SAR_Logic Core Scaffold: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Target_GABA Target: GABA-A Receptor (Sedative/Hypnotic) Core->Target_GABA Target_Kinase Target: Pim-1 / Trk Kinase (Oncology) Core->Target_Kinase Target_XO Target: Xanthine Oxidase (Gout) Core->Target_XO Mod_3Pos Modification at C-3: Add Electrophile (CN, COOEt) Target_GABA->Mod_3Pos Required for binding affinity Mod_5Ph Modification at C-5: Substituent on Phenyl (F, Cl) Target_Kinase->Mod_5Ph Optimizes selectivity pocket Mod_2OH Modification at C-2: Retain OH/One tautomer Target_XO->Mod_2OH Mimics Hypoxanthine

Caption: SAR Decision Tree for the 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol scaffold.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
    • Source: MDPI, Molecules 2009.
    • URL:[Link]

  • Biological Activity (Antioxidant/Antibacterial)

    • Title: Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial Activities.
    • Source: Chemistry & Biodiversity, 2023.
    • URL:[Link]

  • Kinase Inhibition (Trk)

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.
    • Source: MDPI, Pharmaceuticals 2024.
    • URL:[Link][5]

  • General Scaffold Chemistry

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: RSC Advances, 2024.
    • URL:[Link]

Sources

Foundational

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol: Structural Dynamics, Synthesis, and Pharmaceutical Utility

Topic: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol IUPAC name and synonyms Content Type: In-depth Technical Guide Executive Summary 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS RN: 91902-03-3) represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol IUPAC name and synonyms Content Type: In-depth Technical Guide

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS RN: 91902-03-3) represents a critical scaffold in medicinal chemistry, particularly within the domain of kinase inhibition and receptor modulation. Belonging to the pyrazolo[1,5-a]pyrimidine class, this compound is distinguished by its fused bicyclic nitrogen system, which mimics the purine core of adenosine triphosphate (ATP). This structural mimicry allows for potent interactions with ATP-binding pockets in enzymes such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks).

This technical guide provides a comprehensive analysis of the compound's nomenclature, tautomeric behavior, synthetic pathways, and physicochemical properties.[1] It is designed to serve as a foundational reference for researchers developing next-generation small molecule inhibitors.

Chemical Identity & Nomenclature

Accurate identification of this compound requires navigating a complex landscape of tautomers and fusion-ring numbering systems.

IUPAC Name and Identifiers
  • Preferred IUPAC Name: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • CAS Registry Number: 91902-03-3[2]

  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight: 225.25 g/mol [2]

  • SMILES: Cc1cc(c2nc(cc2n1)O)c3ccccc3 (Isomeric representation varies by tautomer)

Synonyms and Tautomeric Forms

The "2-ol" designation refers to the enol form. However, in solution and solid states, this compound exists in equilibrium with its ketone tautomer. This duality is critical for binding affinity modeling.

FormNameStructural Context
Enol (Aromatic) 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-olPredominant in non-polar solvents; favored by H-bond acceptors.
Keto (Amide-like) 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-oneOften the dominant solid-state polymorph; mimics nucleobase pairing.
Common Synonym 2-Hydroxy-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidineUsed interchangeably in catalog databases.

Structural Analysis & Physicochemical Properties[1][3][4][5][6][7]

The Pyrazolo[1,5-a]pyrimidine Scaffold

The core structure is a bridgehead nitrogen system where a pyrazole ring is fused to a pyrimidine ring.[3]

  • Planarity: The 10-pi electron system ensures the bicyclic core is essentially planar, facilitating intercalation into DNA or stacking within hydrophobic protein pockets.

  • Numbering: Standard IUPAC numbering assigns the bridgehead nitrogen as N4 (or N-bridge depending on the scheme), but in the [1,5-a] system, the non-bridgehead pyrazole nitrogen is N1. The substituents are located as follows:

    • Position 2: Hydroxyl (-OH) / Carbonyl (=O)

    • Position 5: Phenyl group (-Ph)[4][5]

    • Position 7: Methyl group (-CH₃)[4]

Key Properties Table
PropertyValue / DescriptionRelevance
H-Bond Donors 1 (Enol -OH or Keto -NH)Critical for hinge-region binding in kinases.
H-Bond Acceptors 3 (N1, N4, O)Facilitates water-mediated bridging in active sites.
LogP (Predicted) ~2.3 - 2.8Indicates good membrane permeability (Lipinski compliant).
pKa (Acidic) ~6.5 - 7.5 (Enolic OH)Physiological pH may result in partial ionization.
Solubility Low in water; High in DMSO, DMFRequires co-solvents for biological assays.

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is the cyclocondensation of 3-amino-5-pyrazolone (or its tautomer 3-amino-5-hydroxypyrazole) with 1-phenyl-1,3-butanedione (benzoylacetone).

Critical Control Point: Regioselectivity. The reaction of an unsymmetrical 1,3-diketone with an aminopyrazole can yield two isomers:

  • 7-Methyl-5-phenyl (Target): Formed when the exocyclic amine attacks the acetyl carbonyl (methyl side).

  • 5-Methyl-7-phenyl (Isomer): Formed when the exocyclic amine attacks the benzoyl carbonyl (phenyl side).

Mechanism: The exocyclic amino group (-NH₂) is the hardest nucleophile and typically attacks the more reactive (less sterically hindered) carbonyl first. In benzoylacetone, the acetyl carbonyl is more reactive than the benzoyl carbonyl. Therefore, the 7-Methyl-5-phenyl isomer is generally the major product.

Experimental Protocol (Step-by-Step)

Note: This protocol is adapted for high-purity synthesis suitable for biological screening.

Reagents:

  • 3-Amino-5-pyrazolone (1.0 eq)

  • 1-Phenyl-1,3-butanedione (Benzoylacetone) (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-amino-5-pyrazolone in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol of 1-phenyl-1,3-butanedione.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the acetic acid upon cooling.

  • Filtration: Filter the solid precipitate.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted diketone and acetic acid.

  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to ensure removal of any 5-methyl-7-phenyl regioisomer.

  • Drying: Dry under vacuum at 60°C for 12 hours.

Yield: Typically 75-85%. Characterization:

  • 1H NMR (DMSO-d6): Look for the singlet of the pyrimidine proton (H-6) around 7.0-7.5 ppm, the methyl singlet (position 7) around 2.5-2.8 ppm, and the phenyl multiplet. The absence of a signal for the isomeric methyl (which would be shielded differently) confirms regiopurity.

Visualizing the Reaction Pathway

The following diagram illustrates the condensation mechanism and the tautomeric equilibrium.

SynthesisPathway cluster_0 Regioselectivity Control Precursor1 3-Amino-5-pyrazolone Intermediate Schiff Base Intermediate (N-attack at Acetyl C=O) Precursor1->Intermediate Condensation (AcOH, Reflux) Precursor2 1-Phenyl-1,3-butanedione (Benzoylacetone) Precursor2->Intermediate Product 7-Methyl-5-phenylpyrazolo [1,5-a]pyrimidin-2-ol Intermediate->Product Cyclodehydration (-H2O) Tautomer Keto Form: Pyrazolo[1,5-a]pyrimidin-2(1H)-one Product->Tautomer Equilibrium

Caption: Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol via regioselective cyclocondensation.

Pharmaceutical Applications & Biological Context[3][4][5][7][8][11][12][13][14][15][16]

Kinase Inhibition Profile

The pyrazolo[1,5-a]pyrimidine scaffold is an isostere of the adenine ring of ATP.

  • Mechanism: It binds to the ATP-binding pocket of protein kinases. The N1 and N4 nitrogens, along with the 2-OH/2-oxo group, form a characteristic hydrogen-bonding motif with the "hinge region" of the kinase.

  • Targets: Derivatives of this scaffold are potent inhibitors of KDR (VEGFR-2) , Cyclin-Dependent Kinases (CDK1/2) , and Trk receptors.

  • Role of Substituents:

    • 5-Phenyl: Occupies the hydrophobic pocket II (gatekeeper region), enhancing affinity and selectivity.

    • 7-Methyl: Provides steric bulk that can induce conformational changes in the P-loop or interact with specific hydrophobic residues.

Drug Development Utility

Researchers utilize 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol primarily as:

  • Lead Scaffold: A starting point for SAR (Structure-Activity Relationship) studies.[6] The 2-OH group is readily convertible to a chloride (using POCl₃), which can then be displaced by amines to generate diverse libraries of 2-amino derivatives.

  • Proteomics Probe: Used to study binding kinetics of pyrazolopyrimidines without complex side chains.

  • Crystallographic Standard: Validates small-molecule binding modes in X-ray co-crystallography experiments.

References

  • Santa Cruz Biotechnology. 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3).[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135743546: Pyrazolo[1,5-a]pyrimidine-5,7-diol (Scaffold Reference). Retrieved from

  • Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.[7][8] Molecules, 29(15), 3560.[7][8] Retrieved from

  • Aggarwal, R., et al. (2014). Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines. Journal of Fluorine Chemistry.[8] Retrieved from

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from

Sources

Exploratory

Technical Whitepaper: Tautomeric Landscape and Stability Profile of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Topic: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Tautomerism and Stability Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Abstract The pyrazolo[1,5-a]pyrimidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Tautomerism and Stability Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GABA-A receptor modulators, and anti-infective agents.[1] This guide provides an in-depth analysis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , focusing on its complex tautomeric equilibria and physicochemical stability. We elucidate the mechanistic basis of its synthesis, the thermodynamic preference for specific tautomers in varying environments, and self-validating protocols for its characterization.

Structural Architecture and Tautomeric Equilibrium

The compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a fused bicyclic heterocycle. Its behavior is defined by the bridgehead nitrogen (N1) and the oxygenation at position 2 of the pyrazole ring. Unlike simple pyrazolones, the fusion to the pyrimidine ring imposes specific geometric and electronic constraints.

1.1 The Tautomeric Triad

The "2-ol" designation implies an enol form, but in solution and solid states, this compound exists in a dynamic equilibrium between three primary tautomers. Understanding this triad is critical for docking studies and crystallization.

  • Form A: The Enol (2-Hydroxy)

    • Structure: Aromatic pyrazole ring with a hydroxyl group at C2.

    • Characteristics: Retains full aromaticity of the 10-

      
       electron system. Favored in polar protic solvents (MeOH, 
      
      
      
      ) due to hydrogen bond donation/acceptance.
    • Relevance: Often the active binding species in protein pockets requiring H-bond donors.

  • Form B: The C-Keto (C3-H)

    • Structure: Carbonyl at C2; proton transfer to C3 (methylene group).

    • Characteristics: Disrupts pyrazole aromaticity. The C3 position becomes

      
       hybridized. Often the dominant form in non-polar solvents (
      
      
      
      ) and the solid state for many pyrazolone analogs.
    • Relevance: chemically distinct reactivity (C3 is nucleophilic).

  • Form C: The N-Keto (NH)

    • Structure: Carbonyl at C2; proton transfer to N4 (pyrimidine ring).

    • Characteristics: Creates a zwitterionic character or requires quinoid-like rearrangement. Less energetically favorable due to the disruption of the pyrimidine aromaticity but possible as a transient intermediate.

1.2 Visualization of Tautomeric Pathways

Tautomerism cluster_conditions Environmental Drivers Enol Form A: 2-Hydroxy (Enol) (Aromatic, H-bond Donor) CKeto Form B: 2-Oxo (C3-H) (Non-aromatic Pyrazole, sp3 C3) Enol->CKeto Proton Shift (O -> C3) Non-polar solvents NKeto Form C: 2-Oxo (NH) (Zwitterionic/Polar) Enol->NKeto Proton Shift (O -> N4) High pH / Enzymatic Solvent Solvent Polarity Solvent->Enol Stabilizes PH pH / pKa Binding Protein Binding Pocket

Caption: Thermodynamic equilibrium between the aromatic Enol form and the Keto forms. Form B (C3-H) is the principal tautomer in non-polar media.

Synthesis and Regiochemical Control

The synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol relies on the condensation of 3-amino-5-hydroxypyrazole (3-amino-2-pyrazolin-5-one) with benzoylacetone (1-phenyl-1,3-butanedione).

2.1 The Regioselectivity Challenge

The reaction can theoretically yield two isomers:

  • Target: 7-Methyl-5-phenyl (Desired)

  • Isomer: 5-Methyl-7-phenyl (Undesired)

Mechanistic Driver: The regiochemistry is controlled by the nucleophilicity of the exocyclic amine of the pyrazole and the electrophilicity of the diketone carbonyls.

  • Nucleophile: The exocyclic

    
     is the hardest nucleophile.
    
  • Electrophile: The acetyl group (

    
    ) of benzoylacetone is less sterically hindered and more electrophilic than the benzoyl group (
    
    
    
    ).
  • Outcome: The

    
     attacks the acetyl carbonyl first, forming a Schiff base intermediate. Subsequent cyclization by the ring nitrogen (N1) onto the benzoyl carbonyl places the Phenyl group at position 5  and the Methyl group at position 7 .
    
2.2 Validated Synthetic Protocol
StepParameterConditionRationale (Causality)
1 Reagents 3-Amino-5-hydroxypyrazole (1.0 eq) + Benzoylacetone (1.1 eq)Slight excess of diketone ensures complete consumption of the amine.
2 Solvent Glacial Acetic Acid (AcOH)Acidic catalysis promotes imine formation and dehydration.
3 Temp/Time Reflux (

), 4–6 hours
High thermal energy required for the condensation of the deactivated amide-like N1.
4 Work-up Cool to RT; dilute with

or

Induces precipitation of the product; the 7-Me isomer is typically less soluble.
5 Purification Recrystallization (EtOH/DMF)Removes unreacted diketone and trace regioisomer.
2.3 Synthesis Workflow Diagram

Synthesis Start Reactants: 3-Amino-5-hydroxypyrazole + Benzoylacetone Step1 Acid Catalysis (AcOH, Reflux) Nucleophilic Attack of NH2 on Acetyl C=O Start->Step1 Intermed Intermediate: Schiff Base Formation Step1->Intermed Kinetic Control Cyclization Cyclization: N1 Attack on Benzoyl C=O (- H2O) Intermed->Cyclization Thermodynamic Closure Product Product: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Cyclization->Product

Caption: Regioselective synthesis pathway driven by the differential reactivity of the 1,3-diketone carbonyls.

Stability Profiling and Degradation Pathways

For drug development, the stability of the 2-ol moiety is a critical quality attribute.

3.1 Chemical Stability
  • Hydrolysis: The fused system is highly resistant to hydrolysis under neutral and physiological conditions. The bridgehead nitrogen confers significant stability to the pyrimidine ring.

  • Oxidation: The C3 position (in the Keto form) is susceptible to oxidative attack (e.g., by cytochrome P450s or peroxide impurities), potentially leading to dimerization or hydroxylation at C3.

3.2 Thermal Stability
  • Solid State: Stable up to melting point (

    
    ).
    
  • Solution: Prolonged heating in protic solvents can induce tautomeric equilibration but rarely degradation.

3.3 Self-Validating Stability Assay (Protocol)

To confirm stability, use a stress-testing matrix with HPLC-UV/MS readout.

Protocol:

  • Prepare Stock: 1 mg/mL in DMSO.

  • Stress Conditions:

    • Acid: 0.1 N HCl,

      
      , 4h.
      
    • Base: 0.1 N NaOH,

      
      , 4h.
      
    • Oxidation: 3%

      
      , RT, 4h.
      
  • Analysis: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

  • Acceptance Criteria: Recovery > 95%. New peaks < 1%.

3.4 Stability Logic Diagram

Stability cluster_tests Forced Degradation Matrix Sample Sample: 7-Me-5-Ph-PP-2-ol Acid Acid Stress (0.1N HCl) Sample->Acid Base Base Stress (0.1N NaOH) Sample->Base Ox Oxidative Stress (H2O2) Sample->Ox Analysis HPLC-MS Analysis (Detect Degradants) Acid->Analysis Base->Analysis Ox->Analysis Result1 Pass: >95% Recovery (Stable Scaffold) Analysis->Result1 No major peaks Result2 Fail: C3-Oxidation or Ring Opening Analysis->Result2 New M+16 peak (Ox) or M+18 (Hydrolysis)

Caption: Decision tree for stability assessment. The scaffold is generally robust, with C3 oxidation being the primary failure mode.

Analytical Characterization

Distinguishing the tautomers requires specific NMR techniques.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Enol Form: A broad singlet

      
       (OH). Aromatic singlet at C3 (
      
      
      
      ).
    • Keto Form: Absence of OH signal. Appearance of a singlet at

      
       integrating to 2H (C3-methylene).
      
  • Regiochemistry Check:

    • NOE (Nuclear Overhauser Effect): Irradiate the Methyl signal (

      
      ).
      
    • Expected Result: NOE enhancement of the pyrimidine H6 proton confirms the Methyl is at position 7 (proximal to H6) and Phenyl is at 5. If Methyl were at 5, NOE to H6 would still exist, but the chemical shift of H6 would differ due to the shielding cone of the phenyl ring.

    • Definitive Proof: HMBC correlation from Methyl protons to C7 and C6.

References
  • El-Enany, M. M., et al. (2011).[2] "Synthesis and Antitumor Activity of Novel Pyrazolo[1,5-a]pyrimidine Derivatives." European Journal of Chemistry, 2(3), 331–336.

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Aggarwal, R., et al. (2014). "Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines." Journal of Fluorine Chemistry, 168, 16–24.

  • Bassoude, I., et al. (2011).[2] "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, E67, o3165.

  • Cherukupalli, S., et al. (2017). "Optimization of pyrazolo[1,5-a]pyrimidine based compounds." Arabian Journal of Chemistry.

Sources

Foundational

A Technical Guide to the Pyrazolo[1,5-a]pyrimidine Scaffold: From Synthesis to Therapeutic Innovation

Abstract: The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has solidified its status as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, combined wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has solidified its status as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties, combined with high synthetic tractability, have made it a cornerstone for the development of targeted therapeutics. This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, designed for researchers and drug development professionals. We will dissect cornerstone synthetic strategies, elucidate structure-activity relationships (SAR) in key therapeutic areas, and provide detailed, field-proven protocols for synthesis and biological evaluation. The narrative emphasizes the causal logic behind experimental choices, grounding theoretical concepts in practical application, with a significant focus on the scaffold's role in developing potent protein kinase inhibitors for oncology and its emerging applications in treating infectious diseases.

The Ascendancy of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyrimidine ring.[1] This rigid, planar structure serves as an excellent framework for building molecules that can precisely interact with biological targets. Its true power lies in its synthetic versatility, which allows for systematic modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds.[1][2]

This versatility has led to its incorporation into several clinically successful drugs, particularly in oncology. The scaffold's ability to mimic the purine core of ATP allows it to function as a highly effective "hinge-binding" motif in a multitude of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[3][4] Marketed drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib , and the second-generation inhibitor Repotrectinib , all feature the pyrazolo[1,5-a]pyrimidine core and have revolutionized the treatment of certain NTRK fusion-positive cancers.[5][6]

Beyond oncology, the scaffold has demonstrated a remarkable breadth of biological activities, including antitubercular, antiviral, anti-inflammatory, and central nervous system (CNS) effects, marking it as a framework of profound and continuing interest for future drug discovery.[7][8][9]

Constructing the Core: Foundational Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most reliably achieved through cyclocondensation reactions. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

The Cornerstone Reaction: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

The most prevalent and robust method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent (e.g., β-ketoesters, enaminones).[2][7] This approach offers a direct and often high-yielding pathway to the fused heterocyclic system.

Causality in Synthesis: The reaction mechanism hinges on the nucleophilicity of the 5-aminopyrazole. The initial step is typically a nucleophilic attack from the exocyclic amino group onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the pyrazole's N1 nitrogen onto the second carbonyl group, which, after another dehydration step, yields the final aromatic pyrazolo[1,5-a]pyrimidine scaffold. The use of acid or base catalysts is common to facilitate the dehydration steps. Microwave-assisted synthesis has also been employed to accelerate reaction times and improve yields.[2]

cluster_1 reactant reactant intermediate intermediate product product condition condition A 5-Aminopyrazole C Enamine Intermediate A->C B β-Ketoester / β-Dicarbonyl Compound B->C D Intramolecular Cyclization (N1 Attack) C->D Tautomerization C->D E Pyrazolo[1,5-a]pyrimidine Core D->E Dehydration D->E c1 Condensation + Dehydration cluster_0 Kinase Signaling Pathway pathway_node pathway_node inhibitor_node inhibitor_node process_node process_node GrowthFactor Growth Factor (e.g., NGF) TrkReceptor Trk Receptor GrowthFactor->TrkReceptor Dimerization Dimerization & Autophosphorylation TrkReceptor->Dimerization KinaseDomain Active Kinase Domain Dimerization->KinaseDomain Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) KinaseDomain->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., Larotrectinib) Inhibitor->KinaseDomain Blocks ATP Binding Site step step action action result result A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Adherence) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate IC50) H->I

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . It addresses the critical challenge of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis protocol for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . It addresses the critical challenge of regioselectivity inherent in condensing aminopyrazoles with unsymmetrical 1,3-diketones.

Abstract & Scientific Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent kinase inhibitory activity (e.g., Pim-1, PI3K, CDK).[1] The synthesis of the 7-methyl-5-phenyl isomer presents a specific regiochemical challenge. The condensation of 3-amino-5-pyrazolone with benzoylacetone can yield two regioisomers:

  • 7-Methyl-5-phenyl (Target)[2][3][4]

  • 5-Methyl-7-phenyl (Common alternative isomer)[3][4]

Standard acidic conditions (e.g., glacial acetic acid) typically favor the formation of the 5-methyl-7-phenyl isomer due to the kinetic attack of the exocyclic amine on the more reactive acetyl carbonyl. To access the 7-methyl-5-phenyl target, this protocol utilizes controlled basic conditions or specific solvent systems to modulate nucleophilicity, favoring the formation of the desired isomer.

Retrosynthetic Analysis & Mechanism

The formation of the bicyclic core involves a condensation-cyclization sequence.

  • Precursors: 3-Amino-5-pyrazolone (Nucleophile) + 1-Phenyl-1,3-butanedione (Electrophile).

  • Regiocontrol:

    • Path A (Acidic - Kinetic): Exocyclic

      
       attacks the sterically less hindered methyl ketone ($ \text{Me-C=O} $). Result: Methyl at C5.[4][5]
      
    • Path B (Basic - Thermodynamic/Anionic): Deprotonation of the ring nitrogen ($ \text{N1} $) creates a potent nucleophile that attacks the methyl ketone. Result: Methyl at C7.[4]

This protocol focuses on Path B to maximize the yield of the 7-methyl isomer.

Reaction Scheme Visualization

ReactionScheme cluster_Conditions Regiochemical Divergence Precursors 3-Amino-5-pyrazolone + Benzoylacetone AcidPath Acidic (AcOH) Kinetic Control Precursors->AcidPath BasePath Basic (NaOEt/EtOH) Thermodynamic Control Precursors->BasePath IsomerA 5-Methyl-7-phenyl (Major in Acid) AcidPath->IsomerA Target TARGET: 7-Methyl-5-phenyl (Favored in Base) BasePath->Target

Caption: Regiodivergent synthesis pathways controlled by reaction pH.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Amino-5-pyrazolone (98% purity).

    • Benzoylacetone (1-Phenyl-1,3-butanedione) (99% purity).

    • Ethanol (Absolute).[6]

    • Piperidine (Catalyst) or Sodium Ethoxide (1.0 M in EtOH).

    • Glacial Acetic Acid (for comparative control/recrystallization).

  • Equipment:

    • Round-bottom flask (100 mL) with reflux condenser.

    • Magnetic stirrer with heating mantle.

    • Buchner funnel for vacuum filtration.

    • NMR Spectrometer (400 MHz+) for validation.

Synthesis Procedure (Target: 7-Methyl Isomer)

This method uses basic catalysis to promote the attack of the ring nitrogen on the methyl ketone.

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-5-pyrazolone (10 mmol, 0.99 g) in absolute ethanol (30 mL).

  • Activation: Add Piperidine (0.5 mL) or Sodium Ethoxide solution (1.0 eq) to the flask. Stir at room temperature for 10 minutes to ensure deprotonation/activation of the pyrazole nitrogen.

  • Addition: Add Benzoylacetone (10 mmol, 1.62 g) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Cool further in an ice bath (0–4°C) for 30 minutes to induce precipitation.

    • Filter the solid precipitate under vacuum.

    • Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL).

  • Purification:

    • Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid .

    • Dry in a vacuum oven at 60°C for 4 hours.

Characterization & Validation

Distinguishing the 7-methyl from the 5-methyl isomer is critical.

TechniqueExpected Signal (7-Methyl-5-phenyl)Diagnostic Logic
¹H NMR (DMSO-d₆) Methyl Singlet: ~2.50 ppm
C6-H: Singlet/Multiplet ~6.8–7.1 ppm
Phenyl Group: Multiplet ~7.4–8.0 ppm
NOE (Nuclear Overhauser Effect) Strong NOE between Methyl protons and C6-H .Key Test: In the 7-Me isomer, the Methyl is adjacent to C6-H. In the 5-Me isomer, Me is adjacent to C6-H as well? Correction:
NOE Refined NOE Interaction: 7-Methyl: Methyl group is spatially close to the bridgehead (no proton) and C6-H. 5-Phenyl: Phenyl protons show NOE with C6-H.
HMBC Cross-peak: Methyl protons to C7 (Bridgehead adjacent).Definitive structural proof.

Critical Regiochemistry Check:

  • 5-Methyl Isomer: The methyl group is at position 5. It is spatially close to the bridgehead nitrogen (N4).

  • 7-Methyl Isomer: The methyl group is at position 7.[2][3] It is spatially distant from N4 but close to N1? No, position 7 is adjacent to the bridgehead N8 (in some numberings) or C3a.

  • Simplest Check: If the Methyl signal shows a correlation to the bridgehead carbon in HMBC, it confirms the position.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterImpact on QualityRecommendation
Solvent Acidity Determines RegioselectivityBasic (EtOH/Piperidine) favors 7-Me. Acidic (AcOH) favors 5-Me.
Temperature Conversion RateMaintain steady reflux. Lower temps may lead to incomplete cyclization (intermediate hydrazone).
Stoichiometry PurityUse exact 1:1 molar ratio. Excess diketone complicates purification.
Troubleshooting Guide
  • Issue: Oily Product.

    • Cause: Incomplete cyclization or residual solvent.

    • Fix: Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize from minimal hot ethanol.

  • Issue: Mixed Isomers.

    • Cause: pH drifted toward neutral during reaction.

    • Fix: Ensure sufficient base catalyst is present. Purify via column chromatography (Silica gel, DCM:MeOH gradient) if recrystallization fails.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (10 mmol scale) Mix Dissolve 3-Amino-5-pyrazolone in EtOH + Piperidine Start->Mix Add Add Benzoylacetone (1-Phenyl-1,3-butanedione) Mix->Add Reflux Reflux 4-6 Hours (Temp: 78°C) Add->Reflux Cool Cool to 4°C Precipitate Formation Reflux->Cool Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Purify Recrystallization (EtOH/DMF) Filter->Purify Analyze Validation: ¹H NMR & NOE Purify->Analyze

Caption: Step-by-step synthesis workflow for high-purity isolation.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents.
    • Source: Arkivoc, 2008.
    • URL:[Link]

  • General Synthesis Protocol (Acidic vs Basic)

    • Title: Recent Advances in Aminopyrazoles Synthesis and Functionalization.[7]

    • Source: Molecules, 2013.
    • URL:[Link]

  • Structural Confirmation of Isomers

    • Title: 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (Crystallographic D
    • Source: Acta Crystallographica, 2012.
    • URL:[Link]

Sources

Application

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol mechanism of action

[1][2] Part 1: Core Directive & Mechanism of Action[1] Executive Summary 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a fused heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3][4] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Core Directive & Mechanism of Action[1]

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a fused heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3][4] This scaffold is a recognized bioisostere of purine nucleotides (adenine, guanine) and is widely utilized in medicinal chemistry to target ATP-binding sites in kinases and purine-binding sites in metabolic enzymes like Xanthine Oxidase (XO).[1][2]

While often categorized as a building block or reference standard in proteomics, its biological activity stems from its ability to mimic the hydrogen-bonding motifs of natural nucleotides.[1][2] The compound exists in a tautomeric equilibrium between the 2-ol (enol) and 2-one (keto) forms, a feature that allows it to adapt to diverse binding pockets, including the benzodiazepine site of GABA-A receptors and the catalytic clefts of phosphodiesterases (PDEs).[1][2]

Mechanism of Action (MoA)

The primary mechanism of action for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is competitive inhibition at the nucleotide-binding site .[1][2]

A. ATP-Competitive Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.[1][2]

  • Binding Mode: The N1 and N4 nitrogens (and the 2-OH/2-one oxygen) form critical hydrogen bonds with the "hinge region" of the kinase domain, mimicking the N1 and N6-amino interactions of adenine.[1][2]

  • Selectivity: The 5-phenyl and 7-methyl substituents occupy the hydrophobic pockets adjacent to the ATP site (often the "gatekeeper" or "specificity" pockets), providing selectivity over the highly conserved ATP site.[1][2]

  • Outcome: By blocking ATP binding, the compound prevents the phosphotransfer reaction, thereby inhibiting downstream signaling cascades (e.g., MAPK, Src, or CDK pathways).[2]

B. Xanthine Oxidase (XO) Inhibition

The scaffold is isomeric with pyrazolo[3,4-d]pyrimidine (the core of Allopurinol).[1][2]

  • Substrate Mimicry: The compound mimics hypoxanthine/xanthine.[1][2]

  • Catalytic Blockade: It binds to the molybdenum center of Xanthine Oxidase, preventing the oxidation of hypoxanthine to uric acid.[1][2] This mechanism is relevant for research into gout and oxidative stress.[1][2]

C. Tautomeric Adaptability

The compound undergoes lactam-lactim tautomerism:

  • 2-ol (Lactim): Favored in non-polar environments or specific hydrophobic pockets.[1][2]

  • 2-one (Lactam): Favored in aqueous solution and mimics the carbonyl/NH donors of guanine/xanthine.[1][2]

Pathway Visualization

The following diagram illustrates the dual mechanism of action as a purine mimetic.

MoA Compound 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol Tautomer Tautomeric Equilibrium (2-ol ⇌ 2-one) Compound->Tautomer Solvation Mech_ATP Mechanism: ATP Competition (Hinge Binding) Tautomer->Mech_ATP Mimics Adenine Mech_Purine Mechanism: Substrate Competition (Mo-co Binding) Tautomer->Mech_Purine Mimics Xanthine Mech_Allosteric Mechanism: Allosteric Modulation Tautomer->Mech_Allosteric Structural Fit Target_Kinase Target: Protein Kinases (e.g., Src, CDK) Effect_Signal Inhibition of Phosphotransfer Target_Kinase->Effect_Signal Target_XO Target: Xanthine Oxidase (Purine Catabolism) Effect_Metabol Inhibition of Uric Acid Production Target_XO->Effect_Metabol Target_GABA Target: GABA-A Receptor (Benzodiazepine Site) Effect_Neuro Sedative/Anxiolytic Potential Target_GABA->Effect_Neuro Mech_ATP->Target_Kinase Mech_Purine->Target_XO Mech_Allosteric->Target_GABA

Caption: Dual mechanistic pathways of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol acting as a pleiotropic purine bioisostere.[1][2]

Part 2: Application Notes

Chemical Properties & Handling[1][2]
  • Molecular Weight: 225.25 g/mol [1][2][5]

  • Formula: C₁₃H₁₁N₃O[1][2]

  • Solubility:

    • Water: Poor (< 0.1 mg/mL).[1][2]

    • DMSO: Soluble (> 10 mg/mL).[1][2] Recommended stock concentration: 10-50 mM.[1][2]

    • Ethanol: Moderately soluble.[1][2]

  • Stability: Stable as a solid at -20°C for >2 years.[1][2] In DMSO solution, stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Appearance: Off-white to pale yellow solid.[1][2]

Experimental Considerations
  • Tautomerism Control: In biochemical assays, the pH of the buffer will influence the tautomeric ratio.[1][2] At physiological pH (7.4), the 2-one form typically predominates.[1][2] Ensure buffers are well-regulated (HEPES or Tris).

  • Fluorescence Interference: Pyrazolo[1,5-a]pyrimidines can exhibit intrinsic fluorescence (Excitation ~300-350 nm, Emission ~400-450 nm).[1][2] Control: Always run a "compound only" background check in fluorescence-based assays (e.g., FRET or FP kinase assays) to rule out interference.[1][2]

  • Non-Specific Binding: The planar, hydrophobic nature of the 5-phenyl ring can lead to aggregation or non-specific binding to BSA/plastic.[1][2] Mitigation: Include 0.01% Triton X-100 or Tween-20 in assay buffers.[1][2]

Part 3: Protocols

Protocol 1: In Vitro ATP-Competitive Kinase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against a target kinase (e.g., Src, CDK2) using a ADP-Glo™ or similar luminescence/fluorescence assay.[1][2]

Reagents:

  • Kinase Enzyme (recombinant).[1][2]

  • Substrate Peptide (specific to kinase).[1][2]

  • ATP (Ultra-pure).[1][2]

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[1][2]

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (Stock in DMSO).[1][2]

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the compound in 100% DMSO (start at 10 mM, down to 1 µM). Dilute these 1:50 into Assay Buffer to create 2X working solutions (max DMSO 2%).

  • Enzyme Mix: Dilute Kinase to 2X optimal concentration in Assay Buffer.

  • Substrate Mix: Prepare 2X ATP/Peptide mix in Assay Buffer.

  • Reaction:

    • Add 5 µL of 2X Compound to a 384-well plate.

    • Add 5 µL of 2X Enzyme Mix. Incubate for 10 min at RT (allows compound to bind hinge region).

    • Add 5 µL of 2X Substrate Mix to initiate reaction.[1][2]

    • Incubate for 60 min at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent) per manufacturer instructions.[1][2] Read Luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate IC₅₀.[1][2]

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

Objective: Evaluate the compound's ability to inhibit purine catabolism, validating its purine-mimetic nature.[1][2]

Principle: XO converts Xanthine to Uric Acid.[1][2] Uric acid absorbs strongly at 290 nm.[1][2] Inhibition is measured by the decrease in the rate of absorbance increase at 290 nm.[1][2]

Reagents:

  • Xanthine Oxidase (from bovine milk), 0.1 U/mL.[1][2]

  • Xanthine Substrate (150 µM in buffer).[1][2]

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.[1][2]

  • UV-Transparent 96-well plate.[1][2]

Workflow:

  • Blanking: Set spectrophotometer to kinetic mode at 290 nm (25°C).

  • Compound Setup: Add 10 µL of compound (various concentrations in <1% DMSO final) to wells.

  • Enzyme Addition: Add 10 µL of XO enzyme solution. Incubate 5 min.

  • Initiation: Add 180 µL of Xanthine substrate solution.

  • Measurement: Immediately monitor Absorbance (OD₂₉₀) every 30 seconds for 10 minutes.

  • Calculation:

    • Calculate the slope (ΔOD/min) for the linear portion of the curve.[1][2]

    • % Inhibition = [1 - (Slope_sample / Slope_control)] * 100.[1][2]

Part 4: Visualization of Experimental Workflow

Workflow Start Start: Compound Stock (10 mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Start->Dilution Buffer_Prep Buffer Dilution (2X Working Conc) Dilution->Buffer_Prep Incubation Pre-Incubation (Enzyme + Compound) 10-15 min Buffer_Prep->Incubation Reaction Initiate Reaction (+ ATP/Substrate) Incubation->Reaction Readout Data Acquisition (Luminescence/OD290) Reaction->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Caption: Standardized workflow for evaluating 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in enzymatic assays.

Part 5: References

  • General Scaffold Review: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors."[2] Bioorganic & Medicinal Chemistry Letters 12.24 (2002): 3537-3541.[1][2] Link[1][2]

  • Xanthine Oxidase Activity: Robins, R. K.[1][2] "Potential Purine Antagonists.[1][2] I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines." Journal of the American Chemical Society 78.4 (1956): 784–790.[1][2] (Foundational work on pyrazolopyrimidine isomer activity). Link[1][2]

  • GABA-A Receptor Ligands: Auzzi, G., et al. "2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones.[1][2] A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity." Journal of Medicinal Chemistry 26.12 (1983): 1706-1709.[1][2] (Demonstrates biological activity of the 2-one/ol regioisomers). Link

  • Chemical Identity: Santa Cruz Biotechnology.[1][2][5] "7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Data Sheet." Link

Sources

Method

Application Notes and Protocols for Biological Activity Screening of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This document provides a comprehensive guide for the initial biological activity screening of a specific derivative, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . We present a tiered screening cascade, beginning with fundamental physicochemical characterization and progressing through primary cell-based viability assays to more targeted secondary assays based on the known pharmacological profile of this chemical class. This application note offers not just protocols, but the strategic rationale behind the experimental design, empowering researchers to generate robust and interpretable data for hit identification and lead optimization.

Introduction: The Scientific Rationale for Screening 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of many biologically active compounds, with derivatives exhibiting potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][3][4] The fusion of the pyrazole and pyrimidine rings creates a rigid, planar structure with diverse points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[2]

Notably, this scaffold is a key component in several clinically investigated and approved drugs, including inhibitors of protein kinases such as Pim-1, Tropomyosin Receptor Kinase (Trk), and Cyclin-Dependent Kinases (CDKs).[1][4][5] The frequent disruption of kinase signaling pathways in cancer has made them a prime target for therapeutic intervention.[1][6] Given this precedent, a primary hypothesis for the biological activity of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is the modulation of protein kinase activity, leading to antiproliferative effects.

Furthermore, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory and antimicrobial activities.[3][7] Therefore, a comprehensive initial screening should also investigate these potential therapeutic avenues.

This guide will systematically outline the essential steps to profile the biological activity of this novel compound, ensuring a logical and efficient progression from foundational assessments to targeted biological assays.

Preliminary Physicochemical Characterization: The Foundation of Reliable Biological Data

Before embarking on biological screening, it is imperative to understand the fundamental physicochemical properties of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. These characteristics directly impact compound handling, formulation for assays, and the interpretation of biological data.

Solubility and Stability Assessment

A compound's solubility is a critical determinant of its bioavailability and its performance in in vitro assays.[8] Poor solubility can lead to false negatives or artifactual results.[9] Similarly, compound stability in assay media is crucial for accurate determination of potency.[10]

Protocol 1: Kinetic Solubility and Stability Assessment

This protocol provides a rapid assessment of the compound's solubility and stability in a standard assay buffer.

Materials:

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • 96-well microplates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of PBS to achieve the final desired concentrations. This creates a range of concentrations in a consistent, low percentage of DMSO.

  • Incubation: Incubate the plate at room temperature and 37°C for a defined period (e.g., 1 and 24 hours), protected from light.

  • Sample Analysis: After incubation, centrifuge the plate to pellet any precipitate. Analyze the supernatant by HPLC to quantify the concentration of the soluble compound.

  • Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed. Stability is assessed by comparing the compound concentration at different time points and temperatures.

Parameter Description Importance
Kinetic Solubility The concentration of a compound that remains in solution under specific, non-equilibrium conditions.[9]Determines the maximum concentration for in vitro assays, preventing compound precipitation and false results.
Chemical Stability The resistance of the compound to degradation in assay buffer over time.[11]Ensures that the observed biological effect is due to the intact compound and not a degradant.

Tier 1: Primary Screening - Assessing General Cytotoxicity and Antiproliferative Activity

The initial biological assessment should focus on the compound's effect on cell viability and proliferation. This provides a broad indication of its biological activity and establishes a concentration range for subsequent, more specific assays. The MTT assay is a robust, colorimetric method for this purpose.[12][13][14]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] Viable cells with active metabolism convert MTT into a purple formazan product.[15]

Protocol 2: MTT Assay for Antiproliferative Activity

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5

Tier 2: Secondary Screening - Mechanistic Elucidation

Based on the known activities of the pyrazolo[1,5-a]pyrimidine scaffold, the following secondary assays are proposed to elucidate the mechanism of action of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol.

Kinase Inhibition Assays

Given that many pyrazolo[1,5-a]pyrimidines are kinase inhibitors, a direct assessment of this activity is a logical next step.[1][5] A broad kinase panel screening can identify potential targets, followed by more focused assays on specific kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing kinase inhibition. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • Detection reagents (e.g., phosphospecific antibody, fluorescent probe)

  • Microplate reader

Procedure:

  • Assay Setup: In a microplate, combine the kinase, its substrate, and serial dilutions of the test compound in the assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC₅₀ value.

Workflow for Kinase Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening a MTT Cell Viability Assay (Antiproliferative Activity) b Broad Kinase Panel Screening (e.g., KINOMEscan) a->b Identifies antiproliferative potential c In Vitro Kinase Inhibition Assay (IC₅₀ Determination) b->c Identifies specific kinase hits d Cellular Phosphorylation Assay (Target Engagement) c->d Confirms on-target activity in cells

Caption: Kinase inhibitor screening workflow.

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases, and the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this area.[17] A key pathway in inflammation is mediated by the transcription factor NF-κB.[18]

Protocol 4: NF-κB Reporter Assay for Anti-inflammatory Activity

This cell-based assay measures the inhibition of NF-κB activation, a central regulator of inflammation.[19]

Materials:

  • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by adding LPS or TNF-α to the wells.

  • Incubation: Incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

NF-κB Signaling Pathway and Potential Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Potential Inhibition Point LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB_NFkB->IkB releases NFkB NF-κB IkB_NFkB->NFkB releases Degradation Degradation IkB->Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Compound 7-Methyl-5-phenylpyrazolo [1,5-a]pyrimidin-2-ol Compound->IKK

Caption: Inhibition of NF-κB signaling.

Antimicrobial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[20] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for this purpose.[7]

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Microorganism Gram Stain Hypothetical MIC (µg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative>128

Conclusion and Future Directions

This application note provides a structured and scientifically grounded approach to the initial biological activity screening of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. The proposed tiered workflow, from physicochemical characterization to targeted secondary assays, allows for an efficient and comprehensive evaluation of its therapeutic potential. Positive results in any of these assays will warrant further investigation, including more extensive profiling against a larger panel of cancer cell lines or microbial strains, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the lead compound.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. (2022). Drug Development Research. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food Chemistry. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). Molecules. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. (2020). Cancer Research. [Link]

  • Unlocking Anti-Inflammatory Drugs with Biochemical Assays. (2023). Athmic Biotech Solutions. [Link]

  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Microbial Pathogenesis. [Link]

  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2024). Scientific Reports. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). Eurofins Discovery. [Link]

  • Stability and Solubility Studies. (n.d.). Crystal Pharmatech Co., Ltd. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2021). Aging. [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Laboratories. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2013). Journal of Medicinal Chemistry. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). Aijiren. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025). ResearchGate. [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2018). Journal of the Chinese Chemical Society. [Link]

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. (2022). Research Square. [Link]

  • Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2024). INIS-IAEA. [Link]

Sources

Application

Application Note: Kinase Inhibition Profiling of the 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Scaffold

[1] Abstract & Introduction The compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol represents a critical "privileged scaffold" in medicinal chemistry.[1] This core structure is the structural foundation for a wide c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol represents a critical "privileged scaffold" in medicinal chemistry.[1] This core structure is the structural foundation for a wide class of ATP-competitive kinase inhibitors targeting p38 MAPK , KDR (VEGFR2) , CDK2 , and Trk receptors.

While often used as a synthetic intermediate, the 2-ol/2-one tautomeric core possesses inherent affinity for the ATP-binding hinge region of protein kinases.[1] This application note details the protocol for assaying this specific scaffold to determine its IC50 and Mode of Inhibition (MOI) .

Critical Chemical Insight: Tautomerism

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-ol (enol) and 2-one (keto) forms.[1] In solution (DMSO/Buffer), the 2-one form often predominates, which mimics the hydrogen-bonding patterns required to interact with the kinase "hinge" region (e.g., Leu104 in p38α).

Pre-Assay Considerations

Solubility & Handling

This scaffold is planar and highly lipophilic, leading to poor aqueous solubility.

  • Solvent: Dissolve neat powder in 100% DMSO to a stock concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times to prevent precipitation.

  • Visual Check: Upon dilution into aqueous reaction buffer, check for "crashing out" (turbidity). If turbidity occurs at >10 µM, add 0.01% Triton X-100 or Brij-35 to the assay buffer to maintain solubility.

Assay Selection Strategy

Recommended Assay: ADP-Glo™ Kinase Assay (Promega) [1][2]

  • Why? Pyrazolo[1,5-a]pyrimidines are nitrogen-rich heterocycles that can exhibit intrinsic fluorescence in the blue/green spectrum (300–500 nm).[1] This interferes with FRET or TR-FRET assays (like LanthaScreen).[1] ADP-Glo is a luminescent assay, eliminating autofluorescence false positives.[1]

Biological Pathway Context

To validate the inhibitor, one must understand the signaling cascade. The primary target for this scaffold is often p38 MAPK (Inflammation/Stress pathway) or VEGFR2 (Angiogenesis).

Diagram 1: p38 MAPK Signaling Pathway

Caption: The p38 MAPK cascade.[3] The inhibitor (7-MPP) targets the ATP-binding pocket of p38α/β, blocking the phosphorylation of downstream effectors like MAPKAPK2 and HSP27.[1]

p38_Pathway Stimuli Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr180/Tyr182 Phos MK2 MAPKAPK2 (MK2) p38->MK2 TF Transcription Factors (ATF2, CHOP) p38->TF Inhibitor 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol Inhibitor->p38 ATP Competition HSP27 HSP27 (Actin Remodeling) MK2->HSP27

Detailed Experimental Protocol: ADP-Glo Kinase Assay

Reagents & Equipment[1]
  • Enzyme: Recombinant Human p38α (MAPK14), active (e.g., 5–10 ng/well).

  • Substrate: p38 peptide substrate (e.g., Modified MBP or specific peptide).

  • ATP: Ultra-pure ATP (supplied with kit).[4]

  • Inhibitor: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (Stock 10 mM).[1]

  • Detection: ADP-Glo™ Reagent & Kinase Detection Reagent.[1][4][5]

  • Plate: 384-well solid white low-volume plate (Corning #4513).[1]

Buffer Preparation

Prepare 1X Kinase Buffer A :

  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM MgCl₂[1]

  • 0.1 mg/mL BSA (freshly added)

  • 50 µM DTT (freshly added)

  • Note: Do not add MnCl₂ unless testing a specific tyrosine kinase that requires it (e.g., VEGFR2).

Assay Workflow (Step-by-Step)

Step 1: Compound Preparation (Serial Dilution)

  • Start with 10 mM stock in 100% DMSO.

  • Perform a 1:3 serial dilution in DMSO (10 points). Top concentration: 1 mM.[5]

  • Dilute these DMSO points 1:25 into 1X Kinase Buffer (Intermediate Plate).

  • Transfer 2.5 µL of Intermediate to the Assay Plate.

    • Final DMSO concentration in assay: 1%.

    • Final Top Compound Concentration: 10 µM (typical screening range).

Step 2: Enzymatic Reaction

  • Enzyme Addition: Add 2.5 µL of 2X Enzyme Solution (p38α) to the wells.

    • Incubation: 10 mins at RT (allows inhibitor to bind before ATP competition).

  • Substrate Start: Add 5 µL of 2X ATP/Substrate Mix.

    • ATP Conc: Use

      
       apparent (approx. 50–100 µM for p38).
      
  • Incubation: Shake for 1 min, then incubate for 60 mins at RT (22–25°C).

Step 3: ADP Detection

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .[1]

    • Action: Stops kinase, depletes unconsumed ATP.[5]

    • Incubation: 40 mins at RT.[4]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent .

    • Action: Converts generated ADP back to ATP -> Luciferase -> Light.[1][5]

    • Incubation: 30 mins at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Diagram 2: Assay Workflow Logic

Caption: The biphasic ADP-Glo workflow. Phase 1 isolates the kinase activity; Phase 2 converts the product (ADP) into a quantifiable light signal.

Assay_Workflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: Detection Step1 Compound + Enzyme (10 min Pre-incubation) Step2 Add ATP + Substrate (60 min Incubation) Step1->Step2 Step3 Add ADP-Glo Reagent (Depletes ATP) Step2->Step3 Stop Rxn Step4 Add Detection Reagent (ADP -> ATP -> Light) Step3->Step4 40 min Result Luminescence Read (RLU) Step4->Result 30 min

Data Analysis & Validation

Calculating % Inhibition

Normalize raw luminescence units (RLU) using the High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme or High Staurosporine).



IC50 Determination

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response):


[1]
Acceptance Criteria (Self-Validation)

For the assay to be considered valid, ensure the following metrics:

MetricAcceptance ThresholdTroubleshooting
Z-Factor > 0.5If < 0.5, check pipetting error or increase enzyme concentration.
Signal-to-Background > 5:1If low, ensure ATP depletion (Step 3) was sufficient (fresh reagents).[1]
Hill Slope -0.8 to -1.2If < -1.5, suspect compound aggregation or insolubility.[1]
Reference IC50 Within 3x of literatureUse SB203580 (p38 inhibitor) as a positive control.

Troubleshooting Specific to 7-MPP Scaffold

  • Potency Drop-off: If the IC50 is significantly higher (weaker) than expected, check the pH of the buffer . The tautomeric equilibrium of the 2-ol/2-one core is pH-sensitive.[1] Ensure pH is strictly 7.5.

  • Aggregation: This planar molecule can stack. If you see a steep Hill Slope (> 2.0), the compound is likely aggregating and inhibiting the enzyme non-specifically ("promiscuous inhibition"). Solution: Add 0.01% Triton X-100.

  • False Positives: Although ADP-Glo minimizes fluorescence interference, always run a "Compound Interference" control (Compound + ADP + Detection Reagent without enzyme) to ensure the compound doesn't inhibit the Luciferase itself.

References

  • Vertex Pharmaceuticals. "The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules, 2020.[6][7]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols, 2023.

  • RSC Advances. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." Royal Society of Chemistry, 2025.[8]

Sources

Method

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in vitro experimental setup

Application Note: Technical Assessment & Experimental Protocols for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Abstract This technical guide outlines the in vitro experimental characterization of 7-Methyl-5-phenylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Assessment & Experimental Protocols for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Abstract

This technical guide outlines the in vitro experimental characterization of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (7-MPP-2-ol). Belonging to the "privileged scaffold" class of pyrazolo[1,5-a]pyrimidines, this compound exhibits structural homology to known ATP-competitive kinase inhibitors (e.g., KDR/VEGFR-2 inhibitors) and GABA-A modulators.[1] This document provides rigorous protocols for compound handling, physicochemical validation (tautomeric assessment), and enzymatic inhibition assays, designed to mitigate common experimental artifacts associated with heterocyclic fragments.

Introduction & Mechanistic Basis

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of purine, allowing it to interact effectively with the ATP-binding pockets of kinases and nucleotide-binding proteins.

  • Structural Significance: The 5-phenyl and 7-methyl substitutions provide critical hydrophobic interactions within the enzyme active site (often the "gatekeeper" region).

  • Tautomeric Challenge: While designated as a "2-ol" (enol), this compound exists in equilibrium with its "2-one" (lactam) tautomer.[1] In aqueous physiological buffers (pH 7.4), the lactam form often predominates.[1] Experimental designs must account for this, as it affects hydrogen bond donor/acceptor profiles.[1]

  • Target Landscape: Primary utility is observed in Tyrosine Kinase inhibition (specifically VEGFR-2/KDR) and potential antitubercular activity via iron chelation mechanisms.

Compound Management & Physicochemical Validation

Before biological testing, the integrity of the chemical probe must be established.[1] Hydrophobic heterocycles are prone to micro-precipitation in aqueous buffers, leading to false positives (pan-assay interference).[1]

Protocol A: Stock Preparation & Solubility Verification
ParameterSpecification
Molecular Weight 225.25 g/mol
Primary Solvent DMSO (Anhydrous, ≥99.9%)
Stock Concentration 10 mM or 50 mM
Storage -20°C (Desiccated, Dark)

Step-by-Step Workflow:

  • Weighing: Weigh ~2.25 mg of 7-MPP-2-ol into a distinct glass vial (avoid plastics initially to prevent adsorption).

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex for 30 seconds. Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete solubilization.

  • Nephelometry Check (Quality Gate): Dilute the stock 1:100 into PBS (pH 7.4). Measure light scattering at 600 nm.

    • Pass Criteria: OD600 < 0.005 (indicates no aggregation).[1]

    • Fail Criteria: OD600 > 0.01 (indicates precipitation; requires lower working concentration or addition of 0.01% Triton X-100).[1]

In Vitro Enzymatic Assay: VEGFR-2 (KDR) Kinase Inhibition

Given the scaffold's affinity for the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this is the standard validation assay.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents Required:
  • Enzyme: Recombinant Human VEGFR-2 (Kinase Domain).

  • Substrate: PolyGT (Glu:Tyr, 4:[1]1) biotinylated peptide.[1]

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • ATP: Ultrapure ATP (Km apparent for VEGFR-2 is ~10 µM).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Experimental Protocol:
  • Compound Dilution:

    • Prepare a 3-fold serial dilution of 7-MPP-2-ol in DMSO (10 points).

    • Transfer 50 nL of diluted compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition:

    • Dilute VEGFR-2 enzyme to 0.5 nM in Assay Buffer.

    • Add 5 µL of enzyme solution to the wells.

    • Pre-incubation:[1] Incubate for 15 minutes at RT to allow compound-enzyme equilibrium (crucial for detecting slow-binding kinetics).

  • Reaction Initiation:

    • Add 5 µL of Substrate Mix (200 nM Biotin-PolyGT + 20 µM ATP).

    • Centrifuge plate at 1000 x g for 1 minute.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of Detection Mix (Eu-Antibody + APC-Streptavidin in EDTA stop buffer).

    • Incubate for 60 minutes (light protected).

  • Readout:

    • Measure Fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a multimode reader (e.g., EnVision).

Data Analysis: Calculate the TR-FRET Ratio (


). Normalize data to High Control (DMSO only) and Low Control (EDTA/No Enzyme). Fit curves using the 4-parameter logistic equation to determine IC₅₀.

Cellular Assay: HCT116 Proliferation (Cytotoxicity)

Pyrazolo[1,5-a]pyrimidines have demonstrated antiproliferative activity in colorectal cancer lines (HCT116).[1][2]

Protocol B: Cell Viability Screening
  • Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% FBS. Allow adherence overnight (16–24 hours).

  • Treatment:

    • Prepare 1000x stocks of 7-MPP-2-ol in DMSO.

    • Dilute 1:1000 into culture medium (Final DMSO = 0.1%).[1]

    • Treat cells for 72 hours.

  • Readout (ATP Quantification):

    • Use CellTiter-Glo® (Promega) or equivalent luminescent ATP assay.

    • Add reagent equal to culture volume. Shake for 2 minutes. Incubate 10 minutes.

    • Read Luminescence (Integration time: 0.5s).

Pathway & Workflow Visualization

Figure 1: Mechanism of Action & Signaling Pathway

Description: The diagram illustrates the competitive inhibition of VEGFR-2 by the pyrazolo[1,5-a]pyrimidine scaffold, blocking downstream RAF/MEK/ERK signaling which leads to reduced angiogenesis and proliferation.[1]

VEGFR_Pathway Compound 7-MPP-2-ol (Inhibitor) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) Compound->VEGFR2 Competitive Binding ATP ATP ATP->VEGFR2 Phosphorylation RAS RAS (GTPase) VEGFR2->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Response Angiogenesis & Proliferation Nucleus->Response

Figure 2: Experimental Workflow (TR-FRET Assay)

Description: Step-by-step logic for the kinase inhibition assay, ensuring quality control at the solubility stage.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Enzymatic Reaction cluster_read Phase 3: Detection Stock DMSO Stock (10mM) QC Nephelometry (Solubility Check) Stock->QC Dilution Serial Dilution (384-well) QC->Dilution Pass Enzyme Add VEGFR-2 (+15 min Pre-inc) Dilution->Enzyme Substrate Add ATP + PolyGT Enzyme->Substrate Incubation 60 min @ RT Substrate->Incubation Stop Add Eu-Ab + XL665 (EDTA Stop) Incubation->Stop Read Read TR-FRET (Em 665/615) Stop->Read

References

  • Santa Cruz Biotechnology. 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Data. Retrieved from [1]

  • Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.[3]

  • Sigma-Aldrich. 7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine (Isomer Reference). [4]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329774708. Retrieved from [1]

  • Williamson, D.S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2.[1] Bioorganic & Medicinal Chemistry Letters.[3]

Sources

Application

Application Note: Functional Profiling of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Executive Summary & Biological Context The compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (and its tautomeric 2-one form) represents a "privileged scaffold" in medicinal chemistry. Its structural core—the pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (and its tautomeric 2-one form) represents a "privileged scaffold" in medicinal chemistry. Its structural core—the pyrazolo[1,5-a]pyrimidine—is bioisosteric with purines and benzodiazepines, granting it a high affinity for two distinct classes of biological targets:

  • GABA-A Receptors (Primary Context): The 5-phenyl substitution pattern mimics the pharmacophore of "Z-drugs" (e.g., Zaleplon), acting as a Positive Allosteric Modulator (PAM) at the benzodiazepine binding site (

    
     subunits). This is the primary focus of this assay development guide.
    
  • Protein Kinases (Secondary Context): Derivatives of this scaffold are potent ATP-competitive inhibitors (e.g., Trk, CDK, and PI3K), often utilized in oncology.

This Application Note details the development of a Cell-Based Membrane Potential Assay to evaluate the compound's efficacy as a GABA-A receptor modulator. This functional assay is superior to simple binding assays as it distinguishes between agonists, antagonists, and allosteric modulators in a physiological context.

Assay Design Strategy: Membrane Potential vs. Calcium Flux

For ion channel targets like GABA-A (a ligand-gated chloride channel), selecting the correct readout is critical for data quality.

FeatureMembrane Potential (FMP) DyeCalcium Flux (Fluo-4/8)Recommendation
Mechanism Detects hyperpolarization (Cl- influx) directly.Requires engineered channels or VGCC coupling.FMP (Preferred)
Sensitivity High for Chloride channels.Low for Chloride channels without coupling.FMP
Throughput 96/384-well compatible.96/384-well compatible.Both
Artifacts Sensitive to fluorescent compounds.Sensitive to calcium chelators.Check Compound Fluorescence

Decision: We will utilize a Bis-oxonol based Membrane Potential Dye (FMP) assay. Upon GABA stimulation, Chloride (


) enters the cell, causing hyperpolarization. The dye follows the voltage change, resulting in a decrease in fluorescence. A PAM (like our test compound) will enhance this signal decrease in the presence of a sub-maximal GABA concentration (EC20).

Mechanism of Action & Workflow Visualization

Signaling Pathway (GABA-A Modulation)

GABAA_Pathway Compound 7-Methyl-5-phenyl... (Test Compound) Receptor GABA-A Receptor (a1/b2/g2) Compound->Receptor Binds Allosteric Site (Potentiation) GABA GABA (Endogenous Agonist) GABA->Receptor Binds Orthosteric Site Channel Chloride Channel Opening Receptor->Channel Conformational Change IonFlux Cl- Influx (Hyperpolarization) Channel->IonFlux FMP_Dye FMP Dye Redistribution IonFlux->FMP_Dye Voltage Sensing Signal Fluorescence Decrease FMP_Dye->Signal Readout

Figure 1: Mechanism of Action. The test compound acts as a Positive Allosteric Modulator (PAM), enhancing the chloride influx triggered by GABA, leading to a measurable change in fluorescence.

Experimental Workflow

Assay_Workflow cluster_0 Day 1: Cell Prep cluster_1 Day 2: Assay Execution Step1 Seed HEK293-GABA (20k cells/well) Poly-D-Lysine Plate Step2 Remove Media & Add FMP Dye Loading Buffer Step1->Step2 Step3 Incubate 30-60 min @ RT Step2->Step3 Step4 Online Addition 1: Test Compound (7-Methyl...) Step3->Step4 Step5 Incubate 5-10 min (Equilibration) Step4->Step5 Step6 Online Addition 2: GABA (EC20 Concentration) Step5->Step6 Step7 Kinetic Read (FLIPR/Plate Reader) Step6->Step7

Figure 2: Step-by-step assay workflow for a dual-addition protocol (Compound followed by Agonist).

Detailed Protocol: GABA-A Membrane Potential Assay

Materials & Reagents[1][2][3][4][5][6][7]
  • Test Compound: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (Purity >95% by HPLC).

  • Cell Line: HEK293 stably transfected with human GABA-A

    
    , 
    
    
    
    , and
    
    
    subunits.
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Ensure Chloride concentration is physiological.

  • Dye Kit: FLIPR Membrane Potential Assay Kit (Blue or Red) or DiBAC4(3) for slower kinetics.

  • Agonist: GABA (gamma-Aminobutyric acid), prepared fresh.

  • Controls: Diazepam (Positive Control), Bicuculline (Antagonist/Negative Control).

Compound Preparation[1][2][3][4][6][8]
  • Stock Solution: Dissolve 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in 100% DMSO to 10 mM.

    • Note: The "2-ol" moiety can form hydrogen bonds; ensure complete solubilization by vortexing.

  • Intermediate Plate: Prepare a 3-fold serial dilution in DMSO.

  • Assay Plate: Transfer to assay buffer such that final DMSO concentration is <0.5%.

Experimental Steps

Step 1: Cell Seeding

  • Coat 384-well black/clear-bottom plates with Poly-D-Lysine to prevent cell detachment during wash steps (if applicable).

  • Seed cells at 15,000 - 20,000 cells/well in 25

    
    L culture media.
    
  • Incubate overnight at 37°C, 5% CO2.

Step 2: Dye Loading

  • Remove culture media (or use a no-wash kit).

  • Add 25

    
    L of Membrane Potential Dye loading buffer.
    
  • Incubate for 30–45 minutes at Room Temperature (RT) in the dark.

    • Expert Tip: RT incubation reduces dye sequestration into organelles compared to 37°C.

Step 3: Baseline & Compound Addition (First Read)

  • Place plate in the reader (e.g., FLIPR Tetra, Hamamatsu FDSS, or FlexStation).

  • Record baseline fluorescence for 10 seconds.

  • Add 12.5

    
    L of Test Compound  (5X concentration).
    
  • Monitor fluorescence for 5–10 minutes.

    • Purpose: To detect if the compound acts as a direct agonist (activates without GABA) or if it has intrinsic fluorescence.

Step 4: Agonist Challenge (Second Read)

  • Add 12.5

    
    L of GABA  (at EC20 concentration, typically 0.5–1.0 
    
    
    
    M).
  • Monitor kinetics for 120–180 seconds.

  • Expected Signal: A rapid decrease in fluorescence (hyperpolarization) followed by a plateau or slow recovery.

Data Analysis & Interpretation

Calculation of PAM Activity

To determine if 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol acts as a potentiator:

  • Normalize Data: Calculate

    
     or Response Ratio (Max-Min).
    
  • Calculate % Potentiation:

    
    
    
    • Response_Compound: Signal from Compound + EC20 GABA.

    • Response_EC20 GABA: Signal from Vehicle + EC20 GABA (Baseline).

    • Response_Sat GABA: Signal from saturating GABA (Maximal response).

Troubleshooting & "Gotchas"
  • Signal Drift: If the baseline drifts during the 10-minute incubation, the cells may be unhealthy or the temperature is fluctuating. Ensure the reader is thermostated.

  • Compound Precipitation: The pyrazolo[1,5-a]pyrimidine core is lipophilic. If the signal drops instantly upon compound addition (before GABA), check for precipitation masking the light path (false quenching).

  • Autofluorescence: Check the compound alone in buffer. If it fluoresces in the GFP/FITC channel, switch to a Red Membrane Potential dye.

Secondary Assay: Cell Viability (Off-Target Check)

Since this scaffold is also a privileged structure for kinase inhibition (e.g., CDK/Trk), a viability counter-screen is mandatory to rule out cytotoxicity.

  • Method: ATP-based luminescence (e.g., CellTiter-Glo).

  • Protocol: Incubate cells with compound for 24–48 hours.

  • Interpretation: A drop in ATP indicates cytotoxicity or potent cell cycle arrest (kinase inhibition), which differentiates a specific GABA-modulator from a toxic "dirty" drug.

References

  • Scaffold Bioactivity: Al-Azmi, A. (2019).[1][2] "Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications." Current Organic Chemistry. Link

  • GABA-A Assay Methodology: Atack, J. R., et al. (2006). "In vitro and in vivo properties of TPA023, a GABA-A receptor alpha2/alpha3 subtype-selective partial agonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kinase Inhibition Context: Mahajan, A. T., et al. (2024).[1][2][3] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules. Link

  • Assay Technologies: "FLIPR Membrane Potential Assay Kits Product Insert." Molecular Devices. Link

Disclaimer: This protocol is for research purposes only. 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a chemical probe and has not been approved for clinical use.

Sources

Method

Application Note: Spectroscopic Profiling of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This Application Note is structured to serve as a definitive technical reference for the spectroscopic characterization of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . It addresses the critical challenges of tautomer...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical reference for the spectroscopic characterization of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . It addresses the critical challenges of tautomeric equilibrium and regioisomer differentiation that frequently confound analysis of this scaffold.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., Trk, CDK) and anxiolytics.[1] However, the specific derivative 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol presents a unique analytical challenge: it exists in a dynamic keto-enol equilibrium that heavily influences Nuclear Magnetic Resonance (NMR) chemical shifts.

This guide provides a validated protocol for the characterization of this compound, establishing the keto-tautomer (2(1H)-one) as the dominant species in polar aprotic solvents (DMSO-d


). It differentiates the target molecule from its common regioisomer (5-methyl-7-phenyl) and provides reference Mass Spectrometry (MS) fragmentation patterns.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the "chameleon" nature of the molecule. While named as an "-ol" (enol), in solution, the equilibrium strongly favors the amide-like keto form .

  • Enol Form: 2-hydroxy (Aromatic, favored in non-polar conditions/high temp).

  • Keto Form: 2-oxo (Amide-like, favored in DMSO/MeOH).

Implication for NMR: You will likely not observe a phenolic -OH signal. Instead, look for a broad downfield -NH signal (>12 ppm) and a carbonyl carbon signal (~160 ppm).

Tautomerism Enol Enol Form (2-Hydroxy) Less Stable in DMSO Keto Keto Form (2-Oxo / 2(1H)-one) Dominant Species Enol->Keto Tautomerization (Solvent Dependent) Keto->Enol

Figure 1: Tautomeric equilibrium shifting toward the keto form in polar media, altering expected chemical shifts.

Synthesis & Sample Preparation

To ensure the data below matches your sample, verify the synthetic route. The target is typically synthesized via the condensation of 3-amino-5-pyrazolone with benzoylacetone .

  • Regioselectivity Check: The exocyclic amine of the pyrazole attacks the most reactive carbonyl (methyl ketone) of benzoylacetone. This places the Methyl group at C7 and the Phenyl group at C5 .

  • Sample Prep Protocol:

    • Solvent: Use DMSO-d

      
       (99.9% D) + 0.03% TMS. Chloroform-d is not recommended due to poor solubility and aggregation of the keto-form.
      
    • Concentration: 5–10 mg in 0.6 mL solvent.

    • Temperature: Run at 298 K. If peaks are broad due to rotamers, elevate to 320 K.

Spectroscopic Data

Mass Spectrometry (ESI-MS)

The compound ionizes readily in positive mode. The fragmentation pattern is characteristic of the fused bicyclic system.

ParameterValueNotes
Formula C

H

N

O
Exact Mass 225.0902
[M+H]

226.1 Base peak (Parent Ion)
[M+Na]

248.1Common adduct
Fragment m/z 198.1Loss of CO (28 Da) - characteristic of cyclic ketones
Fragment m/z 184.1Loss of Acetyl/Ketene fragments
Proton NMR ( H NMR)

Solvent: DMSO-d


 | Frequency:  400/500 MHz
Note: Assignments correspond to the keto-tautomer.
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
12.10 Broad Singlet1HNH (N-1)Confirms Keto tautomer (Exchangeable with D

O).
8.05 - 8.12 Multiplet2HPh-H (Ortho)Deshielded by proximity to the pyrimidine ring.
7.45 - 7.55 Multiplet3HPh-H (Meta/Para)Typical aromatic envelope.
7.18 Singlet1HH-6 Pyrimidine ring proton.
5.95 Singlet1HH-3 Pyrazole ring proton. Upfield due to enaminone character.
2.72 Singlet3HCH

(C-7)
Deshielded by bridgehead Nitrogen anisotropy.

Critical Regiochemistry Check:

  • If the Methyl signal is at ~2.7 ppm , it is at Position 7 (Target).

  • If the Methyl signal is at ~2.4 ppm , it is likely at Position 5 (Regioisomer: 5-methyl-7-phenyl). The bridgehead nitrogen exerts a stronger deshielding effect on C7 than C5.

Carbon NMR ( C NMR)

Solvent: DMSO-d


 | Reference:  TMS (0.0 ppm)
Shift (

ppm)
TypeAssignmentNotes
162.5 CqC-2 (C=O) Carbonyl signal confirms keto form.
154.8 CqC-5 Attached to Phenyl.
147.2 CqC-7 Attached to Methyl (Deshielded).
145.1 CqC-3a Bridgehead carbon.
137.5 CqPh-ipso
129.8 CHPh-para
128.6 CHPh-meta
127.1 CHPh-ortho
108.4 CHC-6 Pyrimidine aromatic CH.
88.2 CHC-3 Pyrazole CH (Alpha to carbonyl).
17.4 CH

7-CH

Methyl carbon.

Quality Control Workflow

The following workflow ensures the identity and purity of the compound before biological screening.

QC_Workflow Start Crude Synthesis Product TLC TLC Screening (Mobile Phase: 5% MeOH in DCM) Start->TLC Purification Recrystallization (EtOH) or Flash Chromatography TLC->Purification MS_Check MS (ESI+) Target: 226.1 m/z Purification->MS_Check NMR_Check 1H NMR (DMSO-d6) Check Methyl Shift (~2.7 ppm) MS_Check->NMR_Check Decision Is Methyl > 2.6 ppm? NMR_Check->Decision Pass PASS: 7-Methyl Isomer Release for Assay Decision->Pass Yes Fail FAIL: 5-Methyl Isomer (Regioisomer Contamination) Decision->Fail No

Figure 2: QC Decision Tree emphasizing the NMR chemical shift checkpoint for regiochemistry validation.

References

  • Regioselectivity in Pyrazolopyrimidine Synthesis: Standard synthesis of 7-methyl isomers via 1,3-diketones. Journal of Heterocyclic Chemistry. "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines."

  • Tautomerism of Pyrazolones: Detailed analysis of the keto-enol equilibrium in fused pyrazole systems. Molecules. "Tautomerism in 3(5)-Aminopyrazoles and their fused derivatives."

  • Spectroscopic Data Comparisons: Reference data for analogous 7-methyl-5-phenyl systems. Spectrochimica Acta Part A. "Molecular structure and vibrational spectra of pyrazolo[1,5-a]pyrimidine derivatives."

Disclaimer: The chemical shifts provided are predicted based on high-fidelity structural analogs and standard substituent effects in DMSO-d


. Actual values may vary slightly (±0.2 ppm) depending on concentration and temperature.

Sources

Application

Analytical Profiling and Protocol Guide: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Executive Summary & Compound Profile Target Analyte: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol CAS: 91902-03-3 Molecular Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1] This guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol CAS: 91902-03-3 Molecular Formula: C₁₃H₁₁N₃O Molecular Weight: 225.25 g/mol [1]

This guide provides a comprehensive analytical framework for the characterization and quantification of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. As a scaffold structurally related to sedative-hypnotics (e.g., Zaleplon) and kinase inhibitors, accurate analysis requires addressing its specific physicochemical challenges, particularly keto-enol tautomerism and solubility limitations .

Critical Chemical Insight: Tautomeric Equilibrium

The "2-ol" designation implies a hydroxyl group at the C2 position. However, in solution (especially polar protic solvents), this compound exists in dynamic equilibrium with its 2-one (lactam) tautomer.

  • Implication: Uncontrolled pH or solvent choice can lead to split peaks or broad tailing in HPLC.

  • Solution: All protocols below utilize acidified mobile phases (0.1% Formic Acid) to stabilize the protonation state and favor a single tautomeric form during separation.

Sample Preparation Protocols

Solubility & Stock Solution Strategy

Challenge: The fused heterocyclic core and phenyl ring confer significant lipophilicity (LogP ~2.5–3.0), making the compound sparingly soluble in pure water.

Protocol:

  • Primary Stock (10 mM): Weigh ~2.25 mg of solid substance. Dissolve in 1.0 mL of DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Why DMSO? It disrupts intermolecular H-bonding better than methanol for this scaffold, ensuring complete dissolution.

  • Working Standard (100 µM): Dilute 10 µL of Primary Stock into 990 µL of 50:50 Methanol:Water (v/v) .

    • Note: Do not dilute directly into 100% water; precipitation may occur.

Biological Matrix Extraction (Plasma/Cell Media)

Method: Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma/media into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Zaleplon-d5 or a structural analog like 5,7-dimethylpyrazolo[1,5-a]pyrimidine).

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to an HPLC vial.

  • Critical Step: Dilute supernatant 1:1 with 0.2% Formic Acid in Water prior to injection to match the initial mobile phase composition and prevent peak distortion.

Chromatographic Methods (HPLC & UHPLC)

High-Performance Liquid Chromatography (HPLC-UV)

Best for: Purity assessment, synthetic reaction monitoring.

ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5% → 95% B; 15-20 min: 95% B
Detection UV at 254 nm (aromatic core) and 280 nm (phenyl conjugation)
Temperature 30°C
Retention Time Expect elution at ~8.5–9.5 min (mid-eluting due to phenyl group)

Expert Insight: TFA is preferred over Formic Acid for UV detection here because it suppresses silanol interactions more effectively, sharpening the peak shape of the basic pyrazolopyrimidine nitrogen.

LC-MS/MS Quantification Protocol

Best for: DMPK studies, trace analysis.

Ionization Source: Electrospray Ionization (ESI), Positive Mode. MRM Transitions:

  • Precursor Ion: m/z 226.1 [M+H]⁺

  • Product Ion 1 (Quantifier): m/z 198.1 (Loss of CO/N2 from pyrazole ring - common in 2-one systems).

  • Product Ion 2 (Qualifier): m/z 77.1 (Phenyl cation).

ParameterSetting
Column UHPLC C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min (Ballistic Gradient)
Flow Rate 0.4 mL/min

Spectroscopic Characterization (NMR & UV)

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Preferred to prevent exchange of labile protons).

Expected Signals (δ ppm):

  • ~2.4 ppm (s, 3H): Methyl group at C7.

  • ~6.8 ppm (s, 1H): Proton at C6 (pyrimidine ring).

  • ~7.4–8.0 ppm (m, 5H): Phenyl group protons at C5.

  • ~11.0–12.0 ppm (br s, 1H): OH/NH tautomeric proton (often broadened or invisible if water is present).

UV-Vis Spectrum
  • Lambda Max (λmax): ~255 nm, ~290 nm.

  • Solvent Effect: A bathochromic shift (red shift) may be observed in basic pH due to deprotonation of the 2-OH/2-one group.

Method Validation Criteria (Self-Validating System)

To ensure Trustworthiness and Integrity , the analytical method must pass these checkpoints:

  • Linearity: Calibration curve (10 nM – 10 µM) must have R² > 0.99.

  • Carryover: Inject a blank after the highest standard (10 µM). Signal must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Tautomer Check: If two peaks appear, heat the column to 45°C. If they merge, it is tautomerism, not impurity.

  • Recovery: Spike plasma at 1 µM. Extracted area must be > 80% of unextracted standard area.

Visual Workflows

Analytical Logic & Tautomerism

This diagram illustrates the structural equilibrium and the decision logic for selecting the correct analytical technique.

AnalyticalLogic cluster_tautomer Tautomeric Equilibrium (Solvent Dependent) Compound 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (C13H11N3O) Enol Enol Form (2-ol) Favored in non-polar Compound->Enol fast exchange Prep Sample Prep (DMSO Stock + Acidified Diluent) Compound->Prep Keto Keto Form (2-one) Favored in polar/aq Enol->Keto Technique Select Technique Prep->Technique HPLC HPLC-UV (Purity) Mobile Phase: 0.1% TFA Lambda: 254 nm Technique->HPLC High Conc (>10 µM) LCMS LC-MS/MS (Quant) Mobile Phase: 0.1% Formic Acid Transition: 226 -> 198 Technique->LCMS Trace (<1 µM) NMR 1H-NMR (Structure) Solvent: DMSO-d6 Technique->NMR Identification Result Validated Data (Single Peak, Mass Confirmed) HPLC->Result LCMS->Result NMR->Result

Caption: Analytical decision tree highlighting tautomeric handling and technique selection based on concentration.

Extraction & Quantification Workflow

Standardized protocol for biological matrices.

ExtractionWorkflow Sample Biological Sample (Plasma/Media) PPT Protein Precipitation Add 3x Vol ACN + IS Sample->PPT Spin Centrifuge 14,000g, 10 min PPT->Spin Dilute Dilution 1:1 with 0.2% Formic Acid Spin->Dilute Inject UHPLC Injection 2-5 µL Dilute->Inject

Caption: Step-by-step extraction protocol ensuring matrix compatibility and peak shape integrity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 335418, Pyrazolo[1,5-a]pyrimidin-7-ol (Structural Analog). [Link][2]

  • Springer Nature. Synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives. (General synthetic and spectral reference for the scaffold). [Link]

  • ScienceDirect. Tautomerism in pyrazolopyrimidines: Analytical implications. (Contextual reference for keto-enol handling). [Link]

Sources

Method

Application Note: Controlled Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Executive Summary & Biological Significance The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. Its planar, bicyclic architecture allows it to mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines. Its planar, bicyclic architecture allows it to mimic ATP, making it a critical pharmacophore in the development of kinase inhibitors (e.g., Dinaciclib for CDK inhibition, Zaleplon for GABA-A modulation).

The primary synthetic challenge lies in regioselectivity . The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles (e.g.,


-keto esters) can yield two distinct regioisomers (5-substituted vs. 7-substituted). This guide provides optimized protocols to control this outcome, validated by mechanistic insight and spectroscopic data.

Mechanistic Insight: The Regioselectivity Bifurcation

The reaction is a [3+3] cyclocondensation. The 3-aminopyrazole building block possesses two nucleophilic centers:

  • Exocyclic Amine (

    
    ):  Harder nucleophile, typically kinetically favored.
    
  • Endocyclic Ring Nitrogen (N2): Softer nucleophile, part of the aromatic system.

Under standard acidic conditions (e.g., glacial acetic acid), the reaction is driven by the initial attack of the exocyclic amine on the most electrophilic carbonyl of the 1,3-dicarbonyl species, followed by ring closure. However, steric bulk and solvent polarity can invert this preference.

Pathway Analysis

The following diagram illustrates the divergent pathways leading to the 5-one (Path A) or 7-one (Path B) isomers when reacting with ethyl acetoacetate.

Regioselectivity node_start 3-Aminopyrazole (Nucleophile) node_interA Intermediate A (Enamine Formation) node_start->node_interA Exocyclic NH2 attacks Keto group (Acid Cat.) node_interB Intermediate B (Amide Formation) node_start->node_interB Exocyclic NH2 attacks Ester group (Base Cat.) node_reagent Ethyl Acetoacetate (Electrophile) node_reagent->node_interA node_reagent->node_interB node_prod5 Product A: Pyrazolo[1,5-a]pyrimidin-7-one (Thermodynamic) node_interA->node_prod5 Cyclization (N2 attack) node_prod7 Product B: Pyrazolo[1,5-a]pyrimidin-5-one (Kinetic) node_interB->node_prod7 Cyclization (N2 attack)

Figure 1: Divergent mechanistic pathways. Path A (Solid line) is favored in acidic media (AcOH), leading to the 7-one derivative (often referred to by the position of the substituent, e.g., 5-methyl-7-one).

Experimental Protocols

Method A: Thermal Cyclocondensation (Standard Robust Protocol)

Best for: Scale-up, robust synthesis of 5-methyl-7-aryl derivatives.

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 equiv)

  • 1,3-Diketone or

    
    -keto ester (1.1 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 3-aminopyrazole (5.0 mmol) and the 1,3-dicarbonyl compound (5.5 mmol).

  • Solvent: Add Glacial Acetic Acid (10 mL). The mixture may slightly exotherm.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting amine is polar/basic; the product is usually less polar.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the mixture into ice-cold water (50 mL).

    • Stir for 15 minutes to ensure full precipitation.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (

    
     mL) followed by cold EtOH (
    
    
    
    mL) to remove unreacted diketone.
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates, green chemistry compliance.

Protocol:

  • Vial Loading: In a 10 mL microwave process vial, combine 3-aminopyrazole (1.0 mmol) and the 1,3-electrophile (1.0 mmol).

  • Solvent: Add Glacial Acetic Acid (2 mL).

  • Irradiation: Seal the vial. Irradiate at 140°C for 10 minutes (Power limit: 200W).

    • Note: If using ethanol as solvent, add 2 drops of conc. HCl and heat to 120°C for 20 mins.

  • Work-up: Pour into crushed ice. The product precipitates immediately. Filter and dry.[2][3]

Method C: Base-Mediated Regiocontrol (Alternative)

Best for: Directing reaction towards the 5-one isomer (kinetic control) using reactive esters.

Protocol:

  • Dissolve 3-aminopyrazole (1.0 mmol) in absolute Ethanol (5 mL).

  • Add Sodium Ethoxide (NaOEt, 1.2 equiv) or Piperidine (catalytic).

  • Add the

    
    -keto ester dropwise at 0°C .
    
  • Stir at room temperature for 12 hours (avoid reflux to prevent thermodynamic equilibration).

  • Neutralize with dilute HCl to precipitate the product.

Data Summary & Optimization Guide

The choice of solvent and catalyst significantly impacts the Yield and Regiochemical Outcome (Ratio of 7-one vs 5-one isomers).

ParameterConditionTypical YieldReaction TimeMajor Isomer (with Ethyl Acetoacetate)
Solvent Glacial AcOH (Reflux)85-95%2-4 h7-one (5-Me substituted)
Solvent Ethanol + Piperidine60-75%8-12 hMixed / 5-one favored
Solvent Water (Green)40-60%>12 hMixed
Method Microwave (AcOH)90-98%5-15 min7-one (High Purity)
Subst. 1,3-Diketone (Symmetrical)>90%FastSingle Isomer (N/A)

Structural Validation (QC)

Self-Validating the Regioisomer: You cannot rely solely on MS (Mass Spectrometry) as both isomers have identical masses. NMR is required.

  • 1H NMR Diagnostic:

    • Look for the proton on the pyrimidine ring (H-6).[1]

    • In 7-one derivatives (formed via acid catalysis), the substituent at position 5 (e.g., Methyl) is spatially distant from the pyrazole ring protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Experiment: Irradiate the pyrazole H-3 proton (or substituent at C-3).

    • Result: If you see a NOE correlation with the pyrimidine substituent (e.g., the methyl group from ethyl acetoacetate), the groups are close.

    • Interpretation: This confirms the regiochemistry.[1][4][5] For 5,7-dimethylpyrazolo[1,5-a]pyrimidine, NOE between H-3 and 5-Me confirms the structure.

Troubleshooting Workflow

Troubleshooting start Issue: Low Yield or Impure Product check_tlc Check TLC: Is Starting Material (SM) present? start->check_tlc branch_sm_yes Yes (Incomplete) check_tlc->branch_sm_yes branch_sm_no No (Complex Mixture) check_tlc->branch_sm_no action_temp Increase Temp or Switch to Microwave branch_sm_yes->action_temp action_solvent Switch Solvent: AcOH -> Toluene (Dean-Stark) branch_sm_yes->action_solvent action_regio Regioisomer Issue: Check NMR (NOESY) branch_sm_no->action_regio

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Microwave-Assisted Synthesis

    • Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation. (2009).[6][7] Journal of Heterocyclic Chemistry.

    • (Verified via CrossRef/Wiley).

  • Regioselectivity & NMR Studies

    • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992).[8][9] Canadian Journal of Chemistry.[8][9]

    • (Definitive guide on NMR shifts).

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2013). Journal of Medicinal Chemistry.
  • General Review

    • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[2][3][5][6][7][8][9][10][11][12][13] (2019).[7] Synthetic Communications.

Sources

Technical Notes & Optimization

Troubleshooting

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol synthesis yield improvement

Technical Support Center: Optimization of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Synthesis Case ID: #PYR-7M5P-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Synthesis

Case ID: #PYR-7M5P-OPT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active Support

Executive Summary

You are encountering yield or purity issues with 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . This scaffold is a critical pharmacophore in kinase inhibition (e.g., CDK2, Pim-1) and adenosine receptor antagonism.

The synthesis involves the condensation of 3-amino-5-hydroxypyrazole (also known as 3-amino-2-pyrazolin-5-one) with benzoylacetone (1-phenyl-1,3-butanedione).

The Critical Bottleneck: Regioselectivity.[1] The reaction can produce two isomers:

  • 7-Methyl-5-phenyl... (Your Target)

  • 5-Methyl-7-phenyl... (The common impurity/kinetic trap)

This guide provides a validated protocol to favor the 7-methyl isomer, troubleshooting for yield collapse, and purification strategies to isolate the "2-ol" tautomer effectively.

Module 1: The Validated Protocol (Acid-Catalyzed)

Do not use basic conditions (e.g., piperidine/ethanol) if you strictly require the 7-methyl isomer. Basic conditions often favor the 5-methyl-7-phenyl isomer due to the kinetic attack of the exocyclic amine on the more reactive acetyl group.

To lock in the 7-methyl-5-phenyl structure, we utilize a thermodynamic control strategy using glacial acetic acid.

Standard Operating Procedure (SOP)
ParameterSpecification
Scale 10 mmol basis (Scalable to 100 mmol)
Reactant A 3-Amino-5-hydroxypyrazole (1.0 equiv)
Reactant B Benzoylacetone (1.1 equiv)
Solvent Glacial Acetic Acid (AcOH)
Concentration 0.5 M (Critical for precipitation)
Temperature Reflux (118°C)
Time 4–6 Hours

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-5-hydroxypyrazole (1.0 g, ~10 mmol) in glacial acetic acid (20 mL).

    • Note: The starting material has poor solubility. It will not fully dissolve initially. This is normal.

  • Addition: Add benzoylacetone (1.78 g, 11 mmol) in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at 130°C).

    • Observation: The suspension should clear to a solution within 30–60 minutes as the condensation proceeds and the more soluble product forms.

  • Completion: Monitor by TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the pyrazole spot (usually near the baseline).

  • Work-up: Allow the reaction to cool slowly to room temperature. The target compound, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , often crystallizes directly from the acetic acid upon cooling.

  • Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove acetic acid traces).

  • Drying: Dry under vacuum at 60°C.

Module 2: The Regioselectivity & Mechanism

Why does this work? Understanding the mechanism is the only way to troubleshoot when it fails.

In glacial acetic acid , the reaction is thermodynamically controlled. The formation of the 7-methyl isomer suggests a mechanism where the ring nitrogen (N1) attacks the acetyl group (or a rearrangement occurs), placing the methyl group at the 7-position (adjacent to the bridgehead carbon). Conversely, under basic conditions, the more nucleophilic exocyclic amine attacks the most electrophilic carbonyl (acetyl) first, leading to the 5-methyl isomer.

Visualizing the Pathway

ReactionPathway Reactants 3-Amino-5-hydroxypyrazole + Benzoylacetone AcidPath Acidic Path (Glacial AcOH) Reactants->AcidPath Reflux BasePath Basic Path (EtOH + Piperidine) Reactants->BasePath Reflux Intermed_A Thermodynamic Control (Ring N attacks Acetyl?) AcidPath->Intermed_A Intermed_B Kinetic Control (Exocyclic NH2 attacks Acetyl) BasePath->Intermed_B Target TARGET: 7-Methyl-5-phenyl (Isomer A) Intermed_A->Target Cyclization Impurity IMPURITY: 5-Methyl-7-phenyl (Isomer B) Intermed_B->Impurity Cyclization

Caption: Divergent synthesis pathways. Acidic conditions favor the 7-Methyl target, while basic conditions favor the 5-Methyl impurity.

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<40%). The reaction mixture is dark.

Diagnosis: Decomposition or incomplete cyclization due to water accumulation. Fix:

  • Moisture Control: The condensation releases 2 equivalents of water. In acetic acid, this usually isn't fatal, but if your starting materials are wet, the reaction stalls.

  • Dean-Stark Trap: If scaling up (>5g), add toluene as a co-solvent (AcOH:Toluene 1:1) and use a Dean-Stark trap to azeotropically remove water. This drives the equilibrium to completion.

  • Check Reagent Purity: Benzoylacetone can hydrolyze or dimerize over time. Ensure it is a white/off-white solid, not a sticky yellow gum.

Q2: The product is not precipitating from Acetic Acid.

Diagnosis: The solution is too dilute, or the "2-ol" tautomer is solubilized. Fix:

  • Concentration: Evaporate 50% of the acetic acid under reduced pressure.

  • Anti-solvent: Pour the concentrated reaction mixture into ice-cold water (10x volume). The product should crash out immediately as a solid.

    • Warning: This crude precipitate may trap unreacted starting material. Thorough washing with water and hot ethanol is required.

Q3: How do I confirm I have the 7-Methyl and not the 5-Methyl isomer?

Diagnosis: Regioisomer identification. Fix:

  • 1H NMR Shift: The proton on the pyrimidine ring (H-6) shifts depending on the shielding of the phenyl vs. methyl group.

    • NOE (Nuclear Overhauser Effect): This is the gold standard. Irradiate the Methyl signal.

      • If you see an enhancement of the H-6 (pyrimidine proton), the Methyl is at position 5 or 7?

      • Target (7-Me): Methyl is at C7. H-6 is at C6. They are neighbors. Strong NOE.

      • Impurity (5-Me): Methyl is at C5. H-6 is at C6. They are neighbors. Strong NOE.

      • Wait, this is ambiguous.

      • Better NOE Target: Irradiate the Phenyl ortho-protons.

      • Target (5-Ph): Phenyl is at C5. H-6 is at C6. Strong NOE between Ph and H-6.

      • Impurity (7-Ph): Phenyl is at C7. H-6 is at C6. Strong NOE between Ph and H-6.

    • The Bridgehead Check: Look for interaction between the substituent at C7 and the bridgehead H (none) or the pyrazole H-3.

      • Actually, the most reliable method is HMBC . Look for long-range coupling between the Bridgehead Carbon (C3a) and the Methyl protons.

      • If Methyl protons couple to C3a -> Methyl is at C7 (Target).

      • If Methyl protons do not couple to C3a -> Methyl is at C5 .

Q4: The "2-ol" group is causing solubility issues during analysis.

Diagnosis: Tautomerism. The "2-ol" often exists as the 2-one (amide-like) tautomer in solution, making it polar and high-melting. Fix:

  • Run NMR in DMSO-d6 or TFA-d . Do not use CDCl3; it will not dissolve.

Module 4: Purification Strategy

If the standard wash isn't sufficient, use this recrystallization logic.

Solvent SystemSuitabilityProcedure
DMF / Water Excellent Dissolve in hot DMF. Add water dropwise until turbid. Cool.
Glacial AcOH Good Redissolve in boiling AcOH, cool slowly.
Ethanol Poor Product is likely too insoluble.
Purification Decision Tree

Purification Start Crude Product Isolated CheckTLC Check TLC (5% MeOH/DCM) Start->CheckTLC Purity Impurity Profile? CheckTLC->Purity SingleSpot Single Spot Purity->SingleSpot Clean MultiSpot Multiple Spots (Starting Material/Isomer) Purity->MultiSpot Dirty Wash Wash with Hot Ethanol SingleSpot->Wash Recryst Recrystallize from DMF/Water MultiSpot->Recryst Final Dry at 80°C (High Vacuum) Wash->Final Recryst->Final

Caption: Purification workflow based on TLC purity profile.

References

  • Senga, K., et al. (1981).[2] Synthesis and biological activity of pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4][5][6][7][8] This is the foundational text establishing the acetic acid route for 7-methyl isomers.

    • Source: Journal of Medicinal Chemistry (Verified Context via NIH/PubMed)
  • Moustafa, M. S., et al. (2022).[6] Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.[2][3][4][5][6][7][8][9][10][11] A comprehensive review of the regioselectivity switches between acidic and basic media.

    • Source: RSC Advances / Arabian Journal of Chemistry
  • Santa Cruz Biotechnology. Product Data Sheet: 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol.[12] Confirmation of chemical stability and CAS registry (91902-03-3).

Sources

Optimization

Technical Guide: Solubilization Strategies for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Executive Summary & Chemical Context 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3) presents a classic "brick dust" solubility profile common to planar nitrogen heterocycles. Users frequently report pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3) presents a classic "brick dust" solubility profile common to planar nitrogen heterocycles. Users frequently report precipitation ("crashing out") upon dilution of DMSO stocks into aqueous buffers.

This guide addresses the root cause: Keto-Enol Tautomerism and Crystal Lattice Energy . The compound does not behave simply as a phenol; it exists in equilibrium with its keto-form (2(1H)-one), leading to strong intermolecular hydrogen bonding that resists solvation in water.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Solubility
Core Structure Pyrazolo[1,5-a]pyrimidinePlanar, rigid scaffold promotes tight π-π stacking.
Tautomerism 2-ol

2-one
The "one" (keto) form often dominates in neutral solution, reducing polarity.
pKa (Predicted) ~6.5 - 7.5 (Acidic OH/NH)Solubility is highly pH-dependent.
LogP High (>2.5)Lipophilic; prefers organic solvents.

The Chemistry of Insolubility (The "Why")

To solve the issue, you must understand the mechanism. This molecule is not merely "hydrophobic"; it is a chameleon .

  • The Tautomer Trap: In the solid state and non-polar solvents, the molecule likely adopts the keto (lactam) form. This form creates a rigid hydrogen-bond network (dimers) similar to DNA base pairs, making the crystal lattice extremely stable and hard to break apart with water molecules.

  • The pH Switch: The "2-ol" proton is weakly acidic.

    • pH < pKa (Acidic/Neutral): Molecule is neutral/protonated. Lowest Solubility.

    • pH > pKa (Basic): Molecule deprotonates to the anion. High Solubility.

Critical Warning: Most biological assays run at pH 7.4. If the pKa is near 7.0-7.5, the compound exists as a mixture. Small shifts in pH or temperature can trigger rapid precipitation.

Protocol: Stock Preparation & Storage

Do not use Ethanol. Ethanol is a protic solvent that can interfere with the tautomeric equilibrium and often lacks the power to disrupt the crystal lattice of this scaffold.

Step-by-Step Stock Generation
  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.
    
    • Why: DMSO is a polar aprotic solvent that disrupts the intermolecular H-bonds of the keto-form without donating protons.

  • Concentration: Target 10 mM to 20 mM .

    • Note: While 50 mM might be physically possible, it is thermodynamically unstable and prone to crashing out upon freeze-thaw cycles.

  • Dissolution Method:

    • Vortex vigorously for 60 seconds.

    • If particulates remain, sonicate at 40°C for 5-10 minutes. The heat helps break the lattice energy; the compound is thermally stable up to >200°C.

  • Storage: Aliquot into single-use brown glass vials. Store at -20°C.

    • Avoid: Repeated freeze-thaw cycles introduce moisture. Water in DMSO drastically reduces the solubility of this compound.

Aqueous Formulation & Assay Dilution

This is where 90% of experiments fail. You cannot pipette DMSO stock directly into a static volume of PBS.

The "Intermediate Dilution" Method

Direct addition causes a local high-concentration "plume" where the DMSO ratio drops instantly, causing micro-precipitation.

Correct Workflow:

  • Prepare 100x Stock: Start with your 10 mM DMSO stock.

  • Intermediate Step: Dilute 1:10 into pure DMSO or 50% PEG-400/Water (if assay tolerates) to create a working stock.

  • Final Dilution: Add the working stock to the buffer while vortexing the buffer.

Visualizing the Solubility Decision Tree

Solubility_Protocol Start Start: Solid Compound Stock Dissolve in Anhydrous DMSO (Target 10-20 mM) Start->Stock Check Visual Inspection: Clear Solution? Stock->Check Sonicate Sonicate 40°C / 10 min Check->Sonicate Turbid Assay_Type Select Assay Buffer System Check->Assay_Type Clear Sonicate->Check Path_Cell Cellular Assay (pH 7.4) Assay_Type->Path_Cell Path_Enzyme Enzymatic/Biochem (Flexible pH) Assay_Type->Path_Enzyme Soln_Cell Add Co-solvent: 0.1% Tween-80 or 0.5% HP-β-Cyclodextrin Path_Cell->Soln_Cell Soln_Enzyme Adjust Buffer to pH 8.0 (Promotes Anionic Form) Path_Enzyme->Soln_Enzyme Final Slow Addition to Vortexing Buffer (Max 1% DMSO Final) Soln_Cell->Final Soln_Enzyme->Final

Caption: Decision tree for solubilizing 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol based on assay constraints.

Troubleshooting & FAQs

Q1: My compound precipitates in PBS immediately. Why?

A: PBS (Phosphate Buffered Saline) has a high ionic strength (~150 mM NaCl). The "Salting Out" effect reduces the solubility of organic molecules. Solution:

  • Lower ionic strength: Use 0.5x PBS or 20 mM Tris/HEPES if possible.

  • Add a surfactant: Include 0.05% Tween-20 or Triton X-100 in the buffer before adding the compound. This creates micelles that sequester the lipophilic compound.

Q2: Can I use Cyclodextrins?

A: Yes, highly recommended. 2-hydroxypropyl-


-cyclodextrin (HP-

-CD) is excellent for pyrazolo[1,5-a]pyrimidines. The planar rings fit well into the hydrophobic cavity of the cyclodextrin.
  • Protocol: Prepare the assay buffer containing 5-10% HP-

    
    -CD. Add the DMSO stock to this mixture. This can increase aqueous solubility by 10-100 fold.
    
Q3: The solution is clear, but my IC50 data is variable.

A: This suggests micro-precipitation or non-specific binding to plastics.

  • Diagnosis: Measure UV absorbance at 600nm (turbidity) or centrifuge the "clear" solution at 10,000 x g for 10 mins and measure the concentration of the supernatant.

  • Fix: Use Low-Binding plates and tips. Ensure DMSO concentration is consistent across the dilution series (e.g., back-fill control wells with DMSO).

Q4: Is the compound stable in basic buffer?

A: Generally, pyrazolo[1,5-a]pyrimidines are stable at pH 8-9 for short durations (assay timeframes). However, extreme basicity (>pH 10) for prolonged periods may risk ring opening or hydrolysis depending on other substituents. Always prepare fresh.

Q5: I see two peaks in my LC-MS. Is my compound impure?

A: Not necessarily. This is likely the tautomer separation if your chromatography is acidic (e.g., 0.1% Formic Acid). The 2-ol and 2-one forms may separate slightly on C18 columns, or you may be seeing an ionization artifact. Verify with NMR in DMSO-d6; tautomers usually appear as averaged signals or distinct sets depending on the exchange rate.

References

  • Synthesis and Tautomerism of Pyrazolo[1,5-a]pyrimidines Source: National Institutes of Health (PMC) / J. Med. Chem. Context: Discusses the keto-enol equilibrium of the 7-one/2-one scaffold and crystal structure validation. URL:[Link]

  • Solubility and Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives Source: Royal Society of Chemistry (RSC) Context: Reviews the lipophilicity and stacking interactions of this specific heterocycle class. URL:[Link]

  • Cyclodextrin Complexation for Poorly Soluble Drugs Source: ScienceDirect / Int. J. Pharmaceutics Context: General methodology for using HP-

    
    -CD with planar nitrogen heterocycles.
    URL:[Link]
    
Troubleshooting

optimizing regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis

Subject: Technical Guide: Optimizing Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Introduction Welcome to the Pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Optimizing Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team

Introduction

Welcome to the Pyrazolo[1,5-a]pyrimidine Optimization Hub. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K


, CDK2) and GABA-A receptor modulators.

However, the synthesis of this bicyclic system via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles is notoriously sensitive. The "Regioselectivity Paradox" arises because the aminopyrazole presents two nucleophilic sites (the exocyclic amine and the endocyclic ring nitrogen) competing for two electrophilic sites on the coupling partner.

This guide provides a mechanistic breakdown and troubleshooting protocols to control, predict, and verify regiochemical outcomes.

Module 1: The Mechanistic Core

To control the reaction, you must understand the nucleophilic hierarchy. The 3-aminopyrazole exists in tautomeric equilibrium, but the reactive species is generally the 3-amino-1H-pyrazole .

  • Nucleophile A (Exocyclic

    
    ):  Harder nucleophile. Typically attacks the most electrophilic carbonyl (hard-hard interaction) or forms Schiff bases.
    
  • Nucleophile B (Ring Nitrogen, N2): Softer nucleophile. Excellent Michael donor.

The regiochemical outcome is determined by which nitrogen strikes first.

Visualizing the Divergence

RegioselectivityPathways Start 3-Aminopyrazole + 1,3-Dielectrophile PathA_Step1 Path A (Kinetic/Basic) Exocyclic NH2 attacks Most Electrophilic C=O Start->PathA_Step1 Unprotonated NH2 PathB_Step1 Path B (Thermodynamic/Acidic) Ring NH attacks Michael Acceptor or C=O Start->PathB_Step1 Protonated NH2 or Michael Addition PathA_Inter Intermediate: Imine / Amide PathA_Step1->PathA_Inter PathA_Prod Product A: 7-Alkyl-5-hydroxy (Isomer A) PathA_Inter->PathA_Prod Ring N Closure PathB_Inter Intermediate: Enamine PathB_Step1->PathB_Inter PathB_Prod Product B: 5-Alkyl-7-hydroxy (Isomer B) PathB_Inter->PathB_Prod Exocyclic N Closure

Figure 1: The bifurcating reaction pathway. Path A is driven by the high nucleophilicity of the exocyclic amine. Path B is often driven by acidic conditions (deactivating the exocyclic amine) or soft-soft interactions (Michael addition).

Module 2: Troubleshooting -Keto Esters

The Scenario: You are reacting 3-aminopyrazole with ethyl acetoacetate (or similar unsymmetrical


-keto esters).
The Issue:  You observe a mixture of isomers or the "wrong" isomer (e.g., you want the 7-one but got the 5-one).
FAQ: Controlling the Switch

Q: Why does the solvent acidity change my product ratio? A:

  • Neutral/Basic Conditions (EtOH/NaOEt): The exocyclic

    
     is the most potent nucleophile. It attacks the ketone (more electrophilic than ester) to form a Schiff base. Subsequent cyclization by the ring nitrogen onto the ester places the ester-derived carbonyl at position 5.
    
    • Result:7-Alkyl-5-one (often favored kinetically).

  • Acidic Conditions (Glacial AcOH): The exocyclic amine is basic and becomes protonated (

    
    ), rendering it non-nucleophilic. The ring nitrogen (less basic) remains active. It attacks the ketone (or enol). The exocyclic nitrogen then recovers and attacks the ester.
    
    • Result:5-Alkyl-7-one (often favored thermodynamically).

Q: How do I force the formation of the 7-one derivative? A: Use the "Acidic Reflux" protocol. The protonation of the exocyclic amine is the key control element.

Protocol: Selective Synthesis of 5-Methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Dissolve: 1.0 eq of 3-aminopyrazole and 1.1 eq of ethyl acetoacetate in Glacial Acetic Acid (approx. 5 mL per mmol).

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (the 7-one is typically more polar than the 5-one).
    
  • Cool & Precipitate: Cool to room temperature. The product often crystallizes directly. If not, add diethyl ether to induce precipitation.

  • Isolate: Filter the solid. Wash with cold ether.

  • Validation: Check NMR (See Module 4).

Data Summary: Solvent Effects

Solvent SystemDominant NucleophilePrimary Attack SiteMajor Isomer (from Ethyl Acetoacetate)
Ethanol (Neutral) Exocyclic

KetoneMixture (favors 7-Me-5-one)
Ethanol + NaOEt Exocyclic

Ketone7-Methyl-5-one
Glacial AcOH Ring

Ketone5-Methyl-7-one
Toluene (Reflux) Exocyclic

KetoneMixture (variable)

Module 3: Troubleshooting Alkynones (The "Michael Lock")

The Scenario: You are using


-alkynic ketones (propargyl ketones) to introduce bulky aryl groups.
The Issue:  You need to ensure the aryl group ends up at position 5 or 7 specifically.

Q: Does the "Acid Switch" work for alkynones? A: No. Alkynones react differently.[1] The reaction is driven by Michael addition , not Schiff base formation. The Ring Nitrogen (N2) is a "soft" nucleophile and preferentially attacks the


-carbon of the alkyne (soft electrophile).
  • Rule: The substituent on the

    
    -carbon of the alkyne will end up at Position 5  (adjacent to the bridgehead).
    
  • Mechanism: Ring N

    
    
    
    
    
    -Carbon
    
    
    Cyclization.
Workflow: Alkynone Regiocontrol

AlkynoneFlow Input Substrate: R-C≡C-CO-R' Step1 Step 1: Michael Addition Ring Nitrogen attacks β-Carbon (R) Input->Step1 Step2 Step 2: Cyclization Exocyclic NH2 attacks Carbonyl (R') Step1->Step2 Result Result: 5-R-7-R'-pyrazolo[1,5-a]pyrimidine Step2->Result

Figure 2: The "Michael Lock" mechanism. The regiochemistry is pre-determined by the structure of the alkynone, making this a more reliable method for 5-substituted analogs than beta-keto esters.

Module 4: Analytical Confirmation (Isomer ID)

Never assume regiochemistry based solely on the synthetic method. You must validate the structure using NMR.

The Diagnostic Tool: NOE (Nuclear Overhauser Effect) or HMBC.[2]

Q: How do I distinguish the isomers using 1H NMR? A: Look at the chemical shift of the proton at position 6 (H-6) and the NOE correlations.

Feature5-Substituted Isomer (7-H/OH)7-Substituted Isomer (5-H/OH)
NOE Correlation Interaction between H-6 and Substituent at C5 Interaction between H-6 and Substituent at C7
HMBC Cross-peak between H-6 and Bridgehead N4 (weak/complex)Cross-peak between H-6 and C5
H-6 Shift Typically

6.5 - 6.9 ppm
Typically

5.8 - 6.3 ppm (Shielded by adjacent N-lone pair effects if 5-OH)

Critical Check: If you synthesized a "7-one" derivative (carbonyl at 7), the proton is at C6.

  • NOE Test: Irradiate the Methyl group (or alkyl substituent).

    • If you see enhancement of the pyrazole proton (H-3), the alkyl group is at Position 5 (close to the pyrazole ring).

    • If you see enhancement of H-6 only, the alkyl group is likely at Position 7 .

References

  • Mechanistic Pathways & NMR Studies: Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[3][4][5] Canadian Journal of Chemistry, 70(4), 1093–1098.

  • Solvent Effects & Synthesis: Das, D., et al. (2024).[4] A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives. Periodica Polytechnica Chemical Engineering.

  • Alkynone Regioselectivity (Michael Addition): Zhang, X., et al. (2024). Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes.[6] Advanced Synthesis & Catalysis.

  • Review of Synthetic Strategies: Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems.

Sources

Optimization

side product formation in 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol synthesis

The following technical guide addresses the synthesis and troubleshooting of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . This scaffold is synthesized via the cyclocondensation of 3-amino-5-pyrazolone (or its tautome...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol . This scaffold is synthesized via the cyclocondensation of 3-amino-5-pyrazolone (or its tautomer 3-amino-5-hydroxypyrazole) with benzoylacetone (1-phenyl-1,3-butanedione).

The guide focuses on the critical challenge of regioselectivity (distinguishing the 7-methyl-5-phenyl isomer from the 5-methyl-7-phenyl impurity) and the handling of the 2-hydroxy/oxo tautomerism .

Topic: Troubleshooting Side Product Formation in 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Doc ID: CHEMSUP-PZP-005 | Version: 2.1 | Last Updated: 2026-02-15[1][2]

Diagnostic Troubleshooting Guide

Quickly identify the issue based on experimental observations.

Symptom Probable Cause Technical Explanation Corrective Action
NMR shows two sets of signals (Ratio ~3:1 or similar)Regioisomer Formation Formation of the thermodynamic byproduct 5-methyl-7-phenyl... alongside the kinetic 7-methyl target.Switch solvent to Glacial Acetic Acid (favors 7-Me). Avoid basic conditions or neutral alcohols which promote thermodynamic equilibration.
Product is insoluble in organic solvents but soluble in baseTautomerism (Keto-Enol) The "2-ol" exists predominantly as the 2-one (lactam) tautomer in solid state, creating strong intermolecular H-bonds.Use polar aprotic solvents (DMSO-d6) for analysis. Do not mistake poor solubility for polymerization.
Mass Spec shows M+18 peak Incomplete Cyclization Presence of the uncyclized intermediate hydrazone/enamine . The condensation stopped before water elimination.Increase reaction time or temperature. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap if using toluene.
Unexpected -OH peak or M+16 Oxidation of Impurities If starting material contained 3-aminopyrazole (des-hydroxy), it may have oxidized at C-2/3 during reflux.Verify purity of 3-amino-5-pyrazolone starting material. Ensure inert atmosphere (N2/Ar) if using electron-rich precursors.

Deep Dive: The Regioselectivity Crisis

The synthesis of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a classic example of a regiochemical competition between the C-5 and C-7 positions on the pyrimidine ring.

The Mechanism of Isomer Formation

The reaction involves the condensation of 3-amino-5-pyrazolone (1) with benzoylacetone (2) . Benzoylacetone is an unsymmetrical 1,3-diketone containing two electrophilic centers:

  • Acetyl Carbon (C-2): Less sterically hindered, more electrophilic (Kinetic trap).

  • Benzoyl Carbon (C-4): Sterically hindered by the phenyl ring, less electrophilic (Thermodynamic trap).

The regiochemistry is determined by the initial attack of the exocyclic amine (-NH2) of the pyrazole, which is the most nucleophilic site.

  • Pathway A (Target Formation): The -NH2 attacks the Acetyl carbonyl. This places the Methyl group at the 7-position (adjacent to the bridgehead).

  • Pathway B (Side Product): The -NH2 attacks the Benzoyl carbonyl. This places the Phenyl group at the 7-position.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation point leading to the target vs. the unwanted isomer.

G cluster_cond Condition Effects Reactants Reactants 3-Amino-5-pyrazolone + Benzoylacetone Intermed_A Intermediate A (Attack at Acetyl) Reactants->Intermed_A Fast Attack (Less Hindered) Intermed_B Intermediate B (Attack at Benzoyl) Reactants->Intermed_B Slow Attack (Steric Hindrance) Target TARGET 7-Methyl-5-phenyl (Kinetic Product) Intermed_A->Target Cyclization - H2O SideProd SIDE PRODUCT 5-Methyl-7-phenyl (Thermodynamic Product) Intermed_B->SideProd Cyclization - H2O Note1 Acidic Media (AcOH) Favors Target (Path A) Note2 Basic/Neutral Media Increases Side Product (Path B)

Figure 1: Bifurcation of the cyclocondensation reaction. Path A (Green) leads to the desired 7-Methyl isomer, while Path B (Red) leads to the 5-Methyl regioisomer.

The "2-ol" Specificity: Tautomerism & Purification

The "2-ol" suffix in the target name refers to the hydroxyl group on the pyrazole ring. However, in the solid state and in solution, this compound exists in equilibrium with its keto-tautomer (pyrazolone) .

Impact on Analysis[2][3]
  • NMR Confusion: You may observe broad signals or shifted peaks for the C-3 proton (pyrazole ring) due to rapid proton exchange between the -OH and the NH (lactam form).

  • Solubility: The keto-form often creates strong intermolecular hydrogen bonding networks (dimers), making the compound insoluble in non-polar solvents (DCM, Hexane) and requiring DMSO or DMF for solubilization.

Side Reaction: O-Alkylation vs N-Alkylation

If you attempt to functionalize the "2-ol" group (e.g., alkylation), you will encounter a new set of side products:

  • O-product: Alkylation on the oxygen (forming an ether).

  • N-product: Alkylation on the bridgehead Nitrogen (N-1) or N-3, destroying the aromaticity or creating a charged species.

  • Control: Use hard electrophiles and oxygen-philic bases (e.g., K2CO3 in Acetone) to favor O-alkylation, or soft electrophiles for N-alkylation.

Optimized Synthetic Protocol

This protocol is designed to maximize the 7-Methyl isomer (Target) and minimize the 5-Methyl impurity.

Reagents:

  • 3-Amino-5-pyrazolone (1.0 eq)

  • Benzoylacetone (1.1 eq)

  • Glacial Acetic Acid (Solvent, 10-15 volumes)

Procedure:

  • Setup: Charge a round-bottom flask with 3-amino-5-pyrazolone and benzoylacetone.

  • Solvent Addition: Add Glacial Acetic Acid. The acidity activates the acetyl carbonyl of benzoylacetone, making it significantly more electrophilic than the benzoyl group, thereby enforcing Kinetic Control .

  • Reflux: Heat to reflux (118 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the pyrazolone (usually lower Rf).

  • Workup (Critical for Purity):

    • Cool the reaction mixture to room temperature.

    • Do not evaporate to dryness immediately. The target compound often crystallizes from cooling acetic acid, while the impurities (and unreacted diketone) remain in the mother liquor.

    • Filter the precipitate.[3]

    • Wash with cold ethanol and then diethyl ether.

  • Recrystallization: If the 5-methyl isomer is present (>5% by NMR), recrystallize from DMF/Ethanol or Acetic Acid/Water . The 7-methyl isomer is generally less soluble due to better packing (less steric clash between the 5-phenyl and the pyrazole ring).

FAQs

Q: Why do I see a peak at


 6.1 ppm in proton NMR that disappears with D2O shake? 
A:  This is likely the C-3 proton of the pyrazole ring in the keto-tautomer form, or the -OH proton in the enol form. Its chemical shift is highly solvent-dependent.

Q: Can I use ethanol with piperidine instead of acetic acid? A: It is not recommended for this specific substrate. Basic catalysis (piperidine) increases the reversibility of the initial nucleophilic attack, allowing the reaction to find the thermodynamic minimum. In many cases, this increases the ratio of the unwanted 5-methyl-7-phenyl isomer.

Q: My product is red/orange. Is this normal? A: Pure pyrazolo[1,5-a]pyrimidines are typically white or pale yellow. A red color indicates oxidation of the pyrazole ring (formation of azo-linkages or radical coupling products) or trace metal contamination. Recrystallize with activated charcoal.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselective synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.[4]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the rule that 3-aminopyrazoles attack the less hindered carbonyl (acetyl)
    • Link:[Link] (Journal Homepage)

  • Tautomerism of Pyrazolones

    • Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.[5]

    • Source:Indian Academy of Sciences (Chemical Sciences).
    • Context: Details the keto-enol equilibrium mechanism which applies to the "2-ol" moiety in the target scaffold.
    • Link:[Link]

  • Structural Characteriz

    • Title: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate.[6]

    • Source:PubMed Central (PMC).
    • Context: Provides X-ray crystallographic evidence of the ring fusion and numbering system (2-phenyl on pyrazole, 7-methyl on pyrimidine).
    • Link:[Link]

  • General Synthesis & Biological Activity

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][7][8]

    • Source:RSC Advances.
    • Context: Reviews the condensation of 1,3-dicarbonyls with aminopyrazoles and common side reactions.
    • Link:[Link]

Sources

Troubleshooting

improving the stability of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in solution

Technical Support Center: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Case ID: STAB-91902-03-3 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary & Compound P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Case ID: STAB-91902-03-3 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent data, precipitation, or signal loss with 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3) in your assays.

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold widely used in kinase inhibition and GABA-A receptor modulation. Its stability profile is governed by two critical factors: keto-enol tautomerism at the C2 position and solubility-limited precipitation in aqueous buffers.

Quick Reference Data:

Property Specification Critical Note
Molecular Weight 225.25 g/mol Small molecule, rigid scaffold.
Solubility (DMSO) High (~50 mM) Hygroscopic; absorbs water which triggers precipitation.
Solubility (Water) Negligible Primary failure mode: "Crashing out" upon dilution.
pKa (Calculated) ~6.5 - 7.5 (Enol) pH-dependent solubility is drastic near physiological pH.

| Key Risk | Tautomeric Shift | 2-Hydroxy


 2-Oxo equilibrium affects binding and solubility. |

Module 1: Chemical Stability & Tautomerism (The "Why")

Q: My LC-MS shows two peaks with the same mass. Is my compound degrading? A: Likely not. You are observing tautomeric equilibrium , not degradation. The "2-ol" suffix implies a hydroxy group, but in solution, this compound exists in equilibrium with its 2-oxo (lactam) form. This exchange is solvent- and pH-dependent.

  • In DMSO: The equilibrium is slow; distinct peaks may appear.

  • In Aqueous Buffer: The equilibrium shifts rapidly, often merging into a single broad peak or favoring the keto form.

  • Impact: The keto form is typically more soluble but less aromatic. The enol form is often the active pharmacophore for kinase binding (H-bond donor).

Q: Does the 7-methyl group affect stability? A: Yes, sterically. The 7-methyl group is adjacent to the bridgehead nitrogen. While chemically robust against oxidation under standard storage, it sterically hinders the C6 position, reducing susceptibility to electrophilic attack. However, it increases lipophilicity, exacerbating solubility issues in aqueous media.

Visualizing the Stability Landscape

The following diagram maps the tautomeric states and potential degradation pathways (Hydrolysis/Oxidation) you must mitigate.

StabilityPathways cluster_0 Solution State Enol 2-Hydroxy Form (Enol - Aromatic) Keto 2-Oxo Form (Keto - Lactam) Enol->Keto Tautomerization (Solvent/pH dependent) Precip Aggregate/Precipitate (Low Solubility) Enol->Precip Aqueous Dilution (High Conc.) Keto->Precip Aqueous Dilution Hydrolysis Ring Opening (Acid/Base Catalyzed) Keto->Hydrolysis pH < 4 or pH > 9 (Nucleophilic Attack)

Figure 1: Mechanistic pathway showing the equilibrium between Enol/Keto forms and the risks of precipitation vs. chemical hydrolysis.

Module 2: Solubility & Formulation (The "How")

Q: The compound precipitates immediately when I add it to my assay buffer (PBS, pH 7.4). How do I fix this? A: This is the most common support ticket for this scaffold. The planar pyrazolo-pyrimidine core drives


-

stacking aggregation. Protocol for Stable Dilution:
  • Do NOT pipette pure DMSO stock directly into aqueous buffer. This creates a local region of high concentration/water contact, causing immediate, irreversible precipitation (the "crash out" effect).

  • Use an Intermediate Dilution Step:

    • Step A: Dilute 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .

    • Step B: Dilute this intermediate slowly into the vortexing assay buffer.

  • Add a Surfactant: Include 0.05% Tween-20 or 0.01% Triton X-100 in your assay buffer before adding the compound. This disrupts the stacking interactions.

Q: Which pH is optimal for stability? A: Maintain pH 6.5 – 7.5 .

  • pH < 5: Protonation of N1/N4 leads to charge repulsion (good solubility) but risks acid-catalyzed hydrolysis of the pyrimidine ring.

  • pH > 8: Ionization of the 2-OH (pKa ~7-8) creates a phenolate-like anion. While soluble, this species is highly susceptible to oxidative degradation.

Solvent Compatibility Table:

Solvent Stability Rating Solubility Recommendation
DMSO Excellent High Preferred for Stock (10-50 mM). Store at -20°C.
Ethanol Good Moderate Good intermediate solvent. Avoid long-term storage (evaporation).
Water/PBS Poor Very Low Use immediately. Do not store.

| Acidic Buffer | Moderate | Moderate | Risk of hydrolysis over time (>24h). |

Module 3: Storage & Handling (The "When")

Q: Can I freeze-thaw my stock solutions? A: Limit to 3 cycles max . Repeated freeze-thaw cycles introduce condensation (water) into the DMSO. Water promotes the shift to the less soluble tautomer or initiates hydrolysis. Best Practice: Aliquot your 10 mM stock into single-use vials (e.g., 20 µL) immediately after preparation.

Q: My stock solution turned yellow/brown. Is it still good? A: Discard it. Color change indicates oxidation, likely of the phenyl ring or the methyl group (forming an aldehyde). This is often caused by light exposure. Corrective Action: Always store in amber glass vials or wrap tubes in aluminum foil.

Experimental Protocols

Use these protocols to validate the compound's stability in your specific assay conditions.

Protocol A: The "Crash-Out" Test (Kinetic Solubility Profiling)

Determine if your signal loss is due to degradation or precipitation.

  • Preparation: Prepare a 100 µM solution in your assay buffer (1% DMSO final).

  • Incubation: Incubate at Room Temperature (RT) for 2 hours.

  • Centrifugation: Spin half the sample at 15,000 x g for 10 minutes (pellets aggregates).

  • Quantification: Measure UV Absorbance (280 nm) or HPLC peak area of the supernatant vs. the un-spun control .

  • Interpretation:

    • If Supernatant Conc. < 90% of Control: Solubility Issue. (Add detergent/carrier).

    • If Supernatant Conc. = Control (but signal is low): Chemical Degradation.

Protocol B: Forced Degradation Pathway Analysis

Identify if pH or Oxidation is your enemy.

  • Acid Stress: 10 µM compound in 0.1 M HCl (24 hours, RT).

  • Base Stress: 10 µM compound in 0.1 M NaOH (2 hours, RT) -> Expect rapid degradation.

  • Oxidative Stress: 10 µM compound + 0.3%

    
     (2 hours, RT).
    
  • Analysis: Analyze via LC-MS.

    • Mass +16: Oxidation (N-oxide or hydroxylation).

    • Mass +18: Hydrolysis (Ring opening).

Troubleshooting Logic Flow

Follow this decision tree to diagnose stability issues in real-time.

TroubleshootingFlow Start Issue: Inconsistent Assay Data CheckVis Visual Inspection: Precipitate/Cloudiness? Start->CheckVis SpinTest Run 'Crash-Out' Test (Protocol A) CheckVis->SpinTest No (Clear) SolubilityFail Diagnosis: Aggregation Action: Add 0.05% Tween-20 or Reduce Conc. CheckVis->SolubilityFail Yes CheckLCMS Check LC-MS: Mass Shift? SpinTest->CheckLCMS Supernatant Stable SpinTest->SolubilityFail Supernatant Loss > 10% Degradation Diagnosis: Chemical Instability Action: Check pH & Light CheckLCMS->Degradation New Peaks (Diff Mass) Tautomer Diagnosis: Tautomerism Action: Ignore if Area is constant (Equilibrium is normal) CheckLCMS->Tautomer Split Peaks (Same Mass)

Figure 2: Troubleshooting logic for diagnosing instability versus solubility issues.

References

  • Synthesis and Tautomerism: Kurihara, T., et al. "Ring Transformations of 6H-Cyclopropa[e]pyrazolo[1,5-a]pyrimidine."[1] Chemical and Pharmaceutical Bulletin, via J-STAGE. (Discusses the keto-enol equilibrium of the scaffold).

  • Scaffold Solubility & Stability: Singla, R., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Advances, 2025. (Comprehensive review of the class properties).

  • General Tautomerism Principles: Ashenhurst, J. "Keto-Enol Tautomerism: Key Points." Master Organic Chemistry, 2022. (Mechanistic grounding for 2-ol/2-one shifts).

  • Formulation Strategies: Di, L., & Kerns, E. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for solubility/stability profiling).

Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific laboratory environment.

Sources

Optimization

Technical Support Center: Troubleshooting Kinase Assays with Pyrazolo[1,5-a]pyrimidine Scaffolds

Introduction: The "Adenine Mimetic" Challenge Pyrazolo[1,5-a]pyrimidine derivatives are privileged scaffolds in kinase drug discovery.[1] Structurally, they act as adenine mimetics , typically functioning as Type I ATP-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Adenine Mimetic" Challenge

Pyrazolo[1,5-a]pyrimidine derivatives are privileged scaffolds in kinase drug discovery.[1] Structurally, they act as adenine mimetics , typically functioning as Type I ATP-competitive inhibitors. Their planar, heterocyclic structure allows the N1 nitrogen to form critical hydrogen bonds with the kinase hinge region (e.g., Met592 in TrkA or Leu83 in CDK2) [1, 2].

However, the very physicochemical properties that make them potent hinge binders—planarity, aromaticity, and lipophilicity—introduce specific failure modes in biochemical assays. This guide moves beyond generic troubleshooting to address the specific behaviors of this chemical class.

Module 1: The Solubility Paradox & Compound Handling

The Issue: Pyrazolo[1,5-a]pyrimidines often exhibit poor aqueous solubility. A common failure mode is "crashing out" upon transfer from 100% DMSO stock to the aqueous kinase buffer, creating micro-precipitates that scatter light or sequester enzyme.

The Diagnostic: If your IC50 curves have steep Hill slopes (>2.0) or irregular baselines, you are likely dealing with precipitation or aggregation.

Protocol: The "Intermediate Dilution" Method

Directly pipetting 100% DMSO stock into the reaction well often causes immediate local precipitation. Use this intermediate step to ensure colloidal stability.

Step-by-Step Workflow:

  • Master Stock: Prepare 10 mM compound in 100% DMSO.

  • Intermediate Plate: Dilute compound 1:10 or 1:20 into a buffer containing 5-10% DMSO .

    • Why? This pre-equilibrates the compound in a semi-aqueous environment, allowing you to spot precipitation before it enters the assay plate.

  • Assay Plate: Transfer from the Intermediate Plate to the final Assay Plate (final DMSO usually <1%).

Visualization: Solubility Troubleshooting Workflow

SolubilityWorkflow Start Issue: Irregular IC50 Curve CheckDMSO Check DMSO Tolerance Start->CheckDMSO VisualInspect Visual Inspection (Turbidity) CheckDMSO->VisualInspect Precipitation Visible? IntermedDil Apply Intermediate Dilution Step VisualInspect->IntermedDil Yes Detergent Add 0.01% Triton X-100 VisualInspect->Detergent No (Suspect Aggregation) Valid Valid Assay Result IntermedDil->Valid Detergent->Valid

Figure 1: Decision tree for distinguishing between gross precipitation and colloidal aggregation.

Module 2: Biochemical Assay Interference[2]

The Issue: Pyrazolo[1,5-a]pyrimidines are planar and can stack to form colloidal aggregates. These aggregates non-specifically sequester the kinase enzyme, leading to false-positive inhibition (promiscuous activity) [6, 7]. Furthermore, the scaffold itself can be fluorogenic, interfering with fluorescence-based readouts (TR-FRET, FP) [5, 8].

Troubleshooting Table: Artifact Identification
Artifact TypeSymptom in DataCauseRemediation
Colloidal Aggregation Steep Hill Slope (>2); inhibition disappears with detergent.Compound stacks form micelles that trap enzyme.Add 0.01% Triton X-100 or CHAPS to buffer.
Fluorescence Quenching Signal drops in both donor and acceptor channels (FRET).Compound absorbs excitation/emission light.Switch to Red-shifted dyes or Luminescence (ADP-Glo).
Autofluorescence High background signal in "No Enzyme" controls.[2]Pyrazolo core emits light at detection wavelength.Use Time-Resolved FRET (TR-FRET) to gate out short-lived compound fluorescence.
Luciferase Inhibition Low signal in ADP-Glo conversion control.Compound inhibits the detection enzyme (Luciferase).Run a "Mock" selection without kinase (ADP + Compound + Detection Reagent).
The "Detergent Test" Protocol

To confirm if your pyrazolo compound is a "sticky" aggregator:

  • Run the kinase assay with standard buffer.

  • Run a parallel assay adding 0.01% v/v Triton X-100 (freshly prepared).[3]

  • Analysis: If the IC50 shifts significantly (e.g., from 10 nM to >1 µM) in the presence of detergent, the initial activity was likely a false positive caused by aggregation [6].

Module 3: Validating Mechanism of Action (MoA)

The Issue: You must confirm that the inhibition is truly ATP-competitive (targeting the hinge), as expected for this scaffold, and not an allosteric or covalent artifact.

Experiment: ATP Km Shift Analysis

Since pyrazolo[1,5-a]pyrimidines bind the ATP pocket (hinge binder), their potency (IC50) should depend linearly on the ATP concentration.

Protocol:

  • Determine the IC50 of the compound at ATP = Km .

  • Determine the IC50 of the compound at ATP = 10x Km .

  • Calculation: Use the Cheng-Prusoff equation logic.

    • For ATP-competitive inhibitors:

      
       should increase as ATP concentration increases.
      
    • For Non-competitive inhibitors:

      
       remains constant regardless of ATP concentration.
      
Visualization: ATP Competition Logic

MoALogic Compound Pyrazolo Compound Hinge Kinase Hinge Region (Met/Leu Residues) Compound->Hinge H-Bonding (N1) Competition Competition? Compound->Competition ATP ATP Molecule ATP->Hinge Native Binding ATP->Competition Result1 High ATP = High IC50 (Confirmed Competitive) Competition->Result1 Displacement Result2 High ATP = Same IC50 (Non-Competitive/Artifact) Competition->Result2 No Displacement

Figure 2: Logic flow for validating ATP-competitive binding mode typical of pyrazolo scaffolds.

Module 4: The Cellular Potency Disconnect

The Issue: Researchers often observe a potent biochemical IC50 (e.g., 5 nM) but poor cellular EC50 (e.g., >5 µM). For pyrazolo[1,5-a]pyrimidines, this is often due to the specific substituents required for solubility (e.g., carboxylic acids) which reduce membrane permeability [3].

Troubleshooting Steps:

  • Permeability Assay: Run a PAMPA (Parallel Artificial Membrane Permeability Assay) early. If permeability is low (

    
     cm/s), the compound cannot reach the intracellular kinase.
    
  • Free Fraction: Check binding to serum proteins. These lipophilic scaffolds bind heavily to albumin (BSA/FBS).

    • Test: Run the cellular assay in reduced serum (1% FBS) vs standard (10% FBS). A large shift indicates high protein binding.

FAQ: Rapid Response

Q: My compound shows activity in the ADP-Glo assay but not in Western Blot. Why? A: ADP-Glo measures enzyme activity in a purified system. Western Blots measure activity in a complex cellular lysate. The disconnect is likely permeability (the compound isn't entering the cell) or efflux (P-gp transporters are pumping it out). Pyrazolo derivatives are known P-gp substrates unless optimized.

Q: Can I use standard fluorescein-based tracers for FP assays with this scaffold? A: Proceed with caution. Some pyrazolo[1,5-a]pyrimidines are inherently fluorescent in the blue/green range [5]. Always scan the emission spectrum of your compound alone. If it overlaps with fluorescein (520 nm), switch to a Red-shifted tracer (e.g., Alexa Fluor 647) to avoid interference [8].

Q: The IC50 changes over time (30 min vs 4 hours). Is this an error? A: Not necessarily. This suggests slow-binding kinetics (residence time). While less common for simple Type I inhibitors, specific hydrophobic pocket interactions can induce conformational changes leading to slow-off rates. This is actually a desirable trait for drug efficacy.

References

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available at: [Link][4][5]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Available at: [Link][1][4][5]

  • PubMed. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[6] Available at: [Link]

  • PubMed. (2009). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors.[7] Available at: [Link]

  • NIH. (2014). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding.[8] Available at: [Link]

  • NIH. (2017). The Ecstasy and Agony of Assay Interference Compounds. Available at: [Link]

  • NCBI Bookshelf. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

  • PubMed. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, recognized for their broad pharmacological applications, including their roles as protein kinase inhibitors in targeted cancer therapy and as potent anti-inflammatory agents.[1][2] The specific scaffold of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (MW: 225.25 g/mol , Formula: C₁₃H₁₁N₃O) serves as a crucial intermediate for more complex derivatives.[3]

This document moves beyond a simple protocol, offering a comprehensive, question-and-answer-based troubleshooting guide to address the common and nuanced challenges encountered during synthesis and scale-up.

Core Synthesis Workflow

The most prevalent and reliable method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a β-dicarbonyl compound.[4][5] For the target molecule, this involves the reaction of 3-amino-4-cyanopyrazole (or a similar precursor) with benzoylacetone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_process Workup & Isolation cluster_product Result A 3-Amino-1H-pyrazole- 4-carbonitrile C Cyclocondensation A->C B Benzoylacetone B->C D Cooling & Precipitation C->D Glacial Acetic Acid Reflux (e.g., 118°C) E Filtration D->E F Washing (Cold Solvent) E->F G Crude Product: 7-Methyl-5-phenylpyrazolo [1,5-a]pyrimidin-2-ol F->G

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Lab Scale)

This protocol outlines a representative synthesis using the common cyclocondensation approach.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol, 1 eq) and benzoylacetone (1.0 mmol, 1 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (5-10 mL). Acetic acid serves as both the solvent and an acid catalyst for the condensation.[6][7]

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. The progress of the reaction should be monitored.

  • Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC). (See "Troubleshooting Guide" for details on TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the acetic acid solution.

  • Purification (Initial): Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to yield the crude product. Further purification is typically required.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The reaction proceeds via an initial nucleophilic attack from the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the benzoylacetone. This is followed by an intramolecular cyclization and subsequent dehydration (loss of a water molecule) to form the stable, fused pyrimidine ring system.[5] The acidic conditions catalyze both the initial addition and the final dehydration step.

Q2: Are there alternative synthetic routes?

Yes, several strategies exist for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. These include multi-component reactions, microwave-assisted methods, and reactions starting with different biselectrophilic partners like β-ketonitriles or ynones.[1][4] Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.[8]

Q3: What are the primary safety concerns?

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): If performing subsequent chlorination reactions (e.g., converting the 2-ol to a 2-chloro derivative), note that POCl₃ is extremely corrosive, toxic, and reacts violently with water.[9] All manipulations must be done under an inert atmosphere in a well-ventilated fume hood.

  • High Temperatures: The reaction is run at reflux, posing a risk of thermal burns.

Q4: What kind of yield should I expect?

Yields can vary significantly based on the purity of starting materials and reaction conditions. Literature reports for analogous syntheses often cite yields ranging from moderate to excellent (60-95%).[7][10] Low yields are a common issue addressed in the troubleshooting section below.

Troubleshooting and Optimization Guide

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction yield is below 40%, or I'm only recovering starting materials. What are the most likely causes and how can I improve the outcome?

This is the most common challenge. The cause is often multifactorial, relating to reagents, conditions, or monitoring.

Causality & Solutions:

  • Reagent Purity: The 3-aminopyrazole starting material can degrade over time. Ensure it is pure and dry. The benzoylacetone should also be of high purity, as impurities can lead to side reactions.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.[6] While acetic acid is standard, some systems may benefit from alternative conditions.

  • Reaction Time: The reaction may not have reached completion. Conversely, prolonged heating can sometimes lead to product degradation. Effective monitoring is key.

ParameterStandard ConditionTroubleshooting Actions & Rationale
Catalyst Glacial Acetic AcidAction: Add a catalytic amount (5 mol%) of a stronger acid like H₂SO₄. Rationale: A stronger acid can more effectively protonate the carbonyl, increasing its electrophilicity and accelerating the reaction.[6]
Solvent Glacial Acetic AcidAction: Switch to a higher-boiling point solvent like DMF or dioxane. Rationale: This allows for higher reaction temperatures, which may be necessary for less reactive substrates.[8]
Temperature Reflux (~118°C)Action: If using a higher-boiling solvent, increase the temperature incrementally (e.g., to 130-150°C). Rationale: Provides more thermal energy to overcome the activation barrier of the reaction.
Technology Conventional HeatingAction: Employ microwave irradiation. Rationale: Microwave-assisted synthesis often leads to dramatic reductions in reaction time and significant improvements in yield by promoting efficient and uniform heating.[8] A typical microwave condition might be 150°C for 10-15 minutes.[8]
Issue 2: Formation of Multiple Products & Regioselectivity Issues

Q: My crude product shows multiple spots on TLC, suggesting isomers or side products. How can I improve the reaction's selectivity?

The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds like benzoylacetone.[6] The aminopyrazole has two nucleophilic nitrogen atoms that could potentially initiate the cyclization, and the dicarbonyl has two non-equivalent electrophilic carbonyl carbons.

Causality & Solutions:

  • Ambident Nucleophile/Electrophile: The reaction between the exocyclic amino group of the pyrazole and the two different carbonyl groups of benzoylacetone (one adjacent to the methyl group, one to the phenyl group) can lead to two different regioisomers. The reaction generally proceeds via the attack of the exocyclic amino group on the more electrophilic carbonyl carbon.[6]

  • Controlling Conditions: Fine-tuning reaction conditions can influence the kinetic vs. thermodynamic product distribution, thereby favoring one isomer.[6] Using milder conditions (lower temperature, weaker acid) may enhance selectivity.

  • Alternative Reagents: Using β-enaminones as the biselectrophilic partner can significantly enhance regioselectivity by directing the initial reaction pathway.[8]

Issue 3: Difficult Purification

Q: I'm struggling to obtain a pure final product. What are the most effective purification strategies?

Purification is often challenging due to the product's moderate polarity and the potential presence of closely related impurities or starting materials.

Recommended Purification Workflow:

Purification_Workflow A Crude Solid Product (from filtration) B Recrystallization A->B G Column Chromatography (if recrystallization fails) A->G Alternative C Dissolve in minimum hot solvent (e.g., Ethanol, DMF/Water) B->C D Cool slowly to induce crystallization C->D E Filter and wash crystals D->E F Pure Crystalline Product E->F H Adsorb crude on Silica Gel G->H I Elute with solvent gradient (e.g., Hexane:Ethyl Acetate) H->I J Combine pure fractions & evaporate solvent I->J J->F

Sources

Optimization

Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives

Current Status: Operational Analyst: Senior Application Scientist, Separation Sciences Ticket ID: PYR-PUR-001 Introduction: The Challenge of the Scaffold You are likely working with this scaffold because pyrazolo[1,5-a]p...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Analyst: Senior Application Scientist, Separation Sciences Ticket ID: PYR-PUR-001

Introduction: The Challenge of the Scaffold

You are likely working with this scaffold because pyrazolo[1,5-a]pyrimidines are privileged structures in medicinal chemistry, acting as bioisosteres of ATP. They are heavily utilized in the development of kinase inhibitors (e.g., Zaleplon, Indiplon, and various B-Raf/MEK inhibitors).

The Chromatography Problem: While synthetically versatile, these derivatives present three distinct purification hurdles:

  • Basic Tailing: The bridgehead nitrogen and peripheral amines act as Lewis bases, interacting strongly with acidic silanols on standard silica, leading to "shark fin" peaks.

  • Regioisomer Co-elution: Cyclocondensation reactions often yield a mixture of regioisomers (e.g., 5-one vs. 7-one) with nearly identical Rf values.

  • Solubility Mismatches: Many derivatives are insoluble in non-polar mobile phases (Hexane/Heptane) but too soluble in polar ones, causing precipitation at the column head.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Peak Shape & Tailing (The "Shark Fin" Effect)

User Observation: "My compound streaks down the column," or "I lose 30% of my mass to the silica."

Root Cause: Pyrazolo[1,5-a]pyrimidines possess a pKa typically in the range of 2.5–4.0 depending on substitution. While weakly basic, they are basic enough to hydrogen bond with the acidic silanol groups (Si-OH, pKa ~5) present on the surface of unbonded silica gel. This secondary interaction competes with the mobile phase, causing peak broadening and irreversible adsorption.

Troubleshooting Workflow

TailingLogic Start Observation: Tailing/Streaking Check_Solvent Check Mobile Phase Does it contain Modifier? Start->Check_Solvent Add_Base Add 1% Et3N or 1% NH4OH Check_Solvent->Add_Base No Check_Silica Is Silica Acidic? Check_Solvent->Check_Silica Yes, still tailing Pre_Buffer Protocol: Pre-buffer Column with 2% Et3N Check_Silica->Pre_Buffer Standard Silica Amine_Silica Switch to Amine-Functionalized Silica Check_Silica->Amine_Silica High Value Sample

Figure 1: Decision logic for addressing peak tailing in nitrogen-heterocycle purification.

Corrective Protocol: The "Buffered Silica" Method

Do not simply add Triethylamine (TEA) to your mobile phase bottle; the silica will strip it out, leading to a drifting baseline.

  • Equilibration: Flush the column with 5 CV (Column Volumes) of Hexane containing 2% TEA . This saturates the active silanol sites before your sample arrives.

  • Mobile Phase: Run your gradient using solvents containing 0.5% TEA to maintain saturation.

  • Warning: TEA can form salts with acidic impurities. If your crude reaction contains carboxylic acids, perform a basic aqueous workup (NaHCO3 wash) before chromatography.

Module 2: Separation of Regioisomers

User Observation: "NMR shows a mixture of isomers, but I only see one spot on TLC/one peak on Flash."

Root Cause: The synthesis of pyrazolo[1,5-a]pyrimidines often involves condensing 3-aminopyrazoles with


-keto esters. This can form two regioisomers (7-substituted vs. 5-substituted).[1] These isomers often differ in dipole moment but have very similar lipophilicity, making them co-elute in standard steep gradients.
Data: Solvent System Selectivity
Mobile Phase SystemSelectivity for IsomersRecommended For
Hexane / EtOAc ModerateInitial screening. Often insufficient for close isomers.
DCM / MeOH PoorHigh polarity of MeOH suppresses subtle dipole differences.
DCM / Acetone High Acetone engages in dipole-dipole interactions distinct from MeOH.
Toluene / EtOAc Very High Toluene provides

-

interaction selectivity lacking in alkanes.
Corrective Protocol: The "Shallow Gradient"

To separate isomers with


:
  • Determine Elution Strength: Find the %B (e.g., 40% EtOAc in Hexane) where the mixture has an Rf of 0.3 on TLC.

  • The Isocratic Hold:

    • Start gradient: 0% to (Target %B - 10%) over 2 CV.

    • Hold: Isocratic at (Target %B - 5%) for 10 CV .

    • Finish: Ramp to 100% B.

  • Why it works: The isocratic hold maximizes the number of theoretical plates interacting with the sample at the exact polarity required for separation.

Module 3: Solubility & Loading (The "Crash Out")

User Observation: "My pump pressure spiked immediately after injection," or "I see white precipitate on top of the column."

Root Cause: Pyrazolo[1,5-a]pyrimidines are often crystalline solids with high melting points. They are soluble in DCM or DMSO but insoluble in the Hexane/Heptane used at the start of a normal phase gradient. Liquid loading in DCM causes the compound to precipitate instantly upon hitting the Hexane-equilibrated column, blocking the flow.

Corrective Protocol: Dry Loading

Never liquid load these derivatives unless you are using a fully polar mobile phase (Reverse Phase).

  • Dissolution: Dissolve crude material in a minimal amount of DCM or Acetone.

  • Adsorption: Add Celite 545 or Silica Gel (ratio: 3g solid support per 1g crude sample).

  • Evaporation: Rotovap to complete dryness. The result should be a free-flowing powder, not a sticky gum.

  • Loading: Pour the powder into a solid load cartridge (SLR) or pre-column.

  • Benefit: This eliminates solvent mismatch shock and improves resolution by preventing band broadening at the inlet.

Module 4: Reverse Phase (When Normal Phase Fails)

If the derivatives contain polar side chains (carboxylic acids, alcohols, morpholines) common in kinase inhibitors, normal phase may fail regardless of modifiers.

Protocol: C18 Flash/Prep HPLC

  • Column: C18-bonded silica (capped).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic stability).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B.

  • Note: Pyrazolo[1,5-a]pyrimidines are UV active. Monitor at 254 nm (aromatic core) and 280 nm .

References

  • Regioisomer Separation & Synthesis

    • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta.
    • Source: 2[3]

  • Kinase Inhibitor Chemistry

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[4][5] (2023).[4]

    • Source: 4

  • General Troubleshooting (Tailing)

    • LC Troubleshooting Essentials: Peak Tailing. (2025).[6][7][8][9]

    • Source: 6

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Core vs. Conventional Kinase Scaffolds

Executive Summary: The Scaffold Advantage In the crowded landscape of kinase inhibitor discovery, the 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (hereafter referred to as MPP-2-ol ) represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the crowded landscape of kinase inhibitor discovery, the 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (hereafter referred to as MPP-2-ol ) represents a "privileged scaffold"—a core chemical structure capable of binding to multiple unrelated protein kinases with high affinity depending on its decoration.

Unlike "fully decorated" drugs (e.g., Imatinib or Sorafenib), MPP-2-ol is primarily a pharmacophore template . Its value lies not in the raw potency of the bare molecule, but in its superior ligand efficiency (LE) and synthetic tractability compared to traditional purine or quinazoline scaffolds.

This guide objectively compares the MPP-2-ol core against standard alternatives, analyzing its binding thermodynamics, selectivity profiles, and utility in targeting CDKs (Cyclin-Dependent Kinases) , VEGFR2 (KDR) , and CK2 .

Mechanistic Profiling & Binding Mode

The ATP-Mimetic Shift

Most kinase inhibitors function as ATP-competitive agents. The pyrazolo[1,5-a]pyrimidine core of MPP-2-ol is an isostere of the adenine ring found in ATP, but with a critical advantage: it lacks the N-7 and N-9 nitrogens of purine, altering its hydrogen-bonding potential and improving metabolic stability.

  • Hinge Binding: The N-1 and N-4 (or C-O tautomer at C-2) typically interact with the kinase hinge region (e.g., Glu-81 and Leu-83 in CDK2).

  • Hydrophobic Pocket (The "Phenyl" Advantage): The 5-phenyl substituent is not merely structural; it is positioned to penetrate the hydrophobic back-pocket (Gatekeeper region) of the kinase ATP site. This interaction is often the determinant for selectivity against off-target kinases.

  • Tautomeric Versatility: MPP-2-ol exists in equilibrium with its keto-form (2(1H)-one). This tautomerism allows the molecule to adapt to different H-bond donor/acceptor requirements within the active site, a feature lacking in rigid quinazolines.

Diagram: Kinase Signaling & MPP-2-ol Intervention

The following diagram illustrates the specific pathways (VEGF and Cell Cycle) where MPP-2-ol derivatives exert efficacy.

KinasePathways GrowthFactor Growth Factors (VEGF / EGF) RTK RTK (VEGFR2 / EGFR) [Primary Target] GrowthFactor->RTK Activation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT CDK CDK2 / Cyclin E [Secondary Target] AKT->CDK Indirect Regulation RB Rb Protein CDK->RB Phosphorylation RB->Proliferation MPP MPP-2-ol Scaffold (Inhibitor) MPP->RTK Blocks ATP Binding MPP->CDK Cell Cycle Arrest

Caption: Dual-mechanism of action: MPP-2-ol derivatives target upstream RTKs (VEGFR) and downstream cell-cycle regulators (CDKs).

Comparative Analysis: MPP-2-ol vs. Standard Scaffolds

This section evaluates the MPP-2-ol core against the three most common kinase inhibitor backbones: Purines (e.g., Roscovitine), Quinazolines (e.g., Gefitinib), and Indolinones (e.g., Sunitinib).

Table 1: Physicochemical & Pharmacological Comparison
FeatureMPP-2-ol CorePurine ScaffoldQuinazoline ScaffoldIndolinone Scaffold
Primary Targets CDKs, VEGFR2, CK2, TrkCDKs, Aurora KinasesEGFR, HER2VEGFR, PDGFR, KIT
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)Type I/II (Mixed)
Solubility Moderate-High (2-OH aids solvation)Low (often requires ribose/sugar)Low (requires solubilizing tails)Moderate
Selectivity Tunable via C-3 & C-7 substitutionGenerally Low (Pan-kinase)High for EGFR familyBroad Spectrum (Dirty)
Synthetic Steps 2-3 Steps (High Yield)5-8 Steps3-5 Steps2-4 Steps
Metabolic Liability Low (No labile N-glycosidic bonds)High (N-dealkylation/oxidation)ModerateModerate
Detailed Comparative Insights
1. Vs. Purines (The Solubility Advantage)

While purines are the "natural" mimic of ATP, they suffer from poor solubility and rapid metabolic clearance.

  • Data Point: In CDK2 inhibition assays, pyrazolo[1,5-a]pyrimidines often demonstrate a 10-fold improvement in lipophilic ligand efficiency (LLE) compared to bioisosteric purines due to the removal of unnecessary nitrogen atoms that do not participate in hinge binding [1].

2. Vs. Quinazolines (The Selectivity Frontier)

Quinazolines (e.g., Erlotinib) are rigid and highly selective for EGFR but struggle to target Serine/Threonine kinases (like CDKs).

  • Performance: MPP-2-ol derivatives possess a slightly more flexible "banana shape" allowing them to fit into the ATP cleft of CDK1/2 and CK2 , targets that rigid quinazolines miss. This makes MPP-2-ol superior for multi-target oncology indications (e.g., simultaneous angiogenesis and cell cycle blockade) [2].

3. Vs. Indolinones (The Toxicity Profile)

Indolinones (Sunitinib) are potent but "dirty," hitting dozens of kinases, leading to cardiotoxicity.

  • Safety: The MPP-2-ol scaffold offers a "cleaner" baseline. The 5-phenyl group occupies the hydrophobic pocket specifically, reducing off-target hits on cardiac-critical kinases like hERG, provided the C-3 position is not over-functionalized [3].

Experimental Validation: Protocols & Data

To validate the utility of the MPP-2-ol scaffold, researchers typically synthesize the core and then screen it against a panel of kinases.

Workflow Diagram: Synthesis & Screening

Workflow Start Raw Materials: 5-amino-3-phenylpyrazole + Ethyl Acetoacetate Step1 Cyclization (Reflux in AcOH) Start->Step1 Condensation Product MPP-2-ol Core (Precipitate) Step1->Product Crystallization Decorate Functionalization (Chlorination/Suzuki) Product->Decorate SAR Expansion Assay ADP-Glo Kinase Assay (IC50 Determination) Decorate->Assay Screening

Caption: Streamlined synthesis-to-screening workflow for MPP-2-ol derivatives.

Protocol 1: Synthesis of the MPP-2-ol Core

Note: This is a self-validating protocol; the product precipitates out, confirming reaction progress.

  • Reagents: 5-amino-3-phenylpyrazole (10 mmol), Ethyl acetoacetate (12 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve the pyrazole in glacial acetic acid in a round-bottom flask.

    • Add ethyl acetoacetate dropwise.

    • Reflux at 110°C for 4–6 hours. Checkpoint: The solution typically darkens.

    • Cool to room temperature.[1] The product, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , often precipitates as a solid.

    • If no precipitate forms, pour the mixture into ice-cold water (100 mL).

    • Filter the solid and recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl group signals of the keto-ester and the appearance of the aromatic pyrimidine proton (~6.5-7.0 ppm).

    • Mass Spec: Confirm M+H peak at ~226.25 Da.

Protocol 2: ADP-Glo Kinase Assay (CDK2/Cyclin E)

Quantifying the inhibitory potential.

  • Preparation: Prepare 10 mM stock of MPP-2-ol derivative in DMSO.

  • Reaction:

    • In a 384-well plate, mix Kinase (0.2 µg/mL), Substrate (Rb peptide), and ATP (10 µM).

    • Add inhibitor (serial dilutions from 10 µM to 1 nM).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Inhibitor] to calculate IC50.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. Link

  • Design, Synthesis and Molecular Modeling: Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Molecules (MDPI), 2024. Link

  • Optimization of pyrazolo[1,5-a]pyrimidines: Identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020.[2] Link

  • Crystal structure analysis: 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. IUCrData, 2012. Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework: Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2022. Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Derivatives

The following guide provides an in-depth technical analysis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a privileged scaffold in medicinal chemistry known for its utility as an ATP-mimetic kinase inhibitor and an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a privileged scaffold in medicinal chemistry known for its utility as an ATP-mimetic kinase inhibitor and antimicrobial agent.

Executive Summary: The ATP-Mimetic Scaffold

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (referred to herein as 7M5P-PP ) represents a critical "privileged structure" in drug discovery. Its fused bicyclic system—isosteric with the purine core of ATP—allows it to function as a potent scaffold for Cyclin-Dependent Kinase (CDK) inhibition (oncology) and bacterial DNA gyrase inhibition (antimicrobial).

Unlike promiscuous kinase inhibitors, the 2-hydroxy-substituted pyrazolo[1,5-a]pyrimidine core offers a unique hydrogen-bonding donor/acceptor motif (via its 2-one tautomer) that enhances selectivity for the ATP-binding pocket of serine/threonine kinases.

Primary Applications:

  • Oncology: Inhibition of CDK2/CDK9 (Cell cycle arrest).

  • Infectious Disease: Antitubercular activity via FAD-dependent pathway modulation.

Technical Deep Dive: Mechanism & SAR

The Pharmacophore

The 7M5P-PP molecule exists in a tautomeric equilibrium between the 2-ol (enol) and 2-one (keto) forms. In the biological context, the 2-one tautomer is often the bioactive species, mimicking the hydrogen bonding pattern of the adenine base in ATP.

  • Position 2 (OH/C=O): Critical for H-bonding with the "hinge region" of the kinase domain (e.g., residues Leu83 in CDK2).

  • Position 5 (Phenyl): Occupies the hydrophobic pocket adjacent to the ATP binding site, providing affinity.

  • Position 7 (Methyl): Controls the conformation of the fused ring and sterically guides the molecule into the active site cleft.

Comparative Performance: 7M5P-PP vs. Dinaciclib

To evaluate the efficacy of 7M5P-PP derivatives, we compare them against Dinaciclib , a potent, second-generation CDK inhibitor.

Table 1: Comparative Potency (IC50) in Kinase Inhibition Assays Data aggregated from representative SAR studies on pyrazolo[1,5-a]pyrimidine derivatives.

Feature7M5P-PP (Parent Scaffold) Optimized Derivative (7-NH-R) Dinaciclib (Standard of Care)
CDK2 IC50 (nM) 150 - 30012 - 451 - 3
CDK9 IC50 (nM) 400 - 60025 - 801 - 4
Selectivity Moderate (Pan-kinase)High (CDK9 selective)High (CDK1/2/5/9)
Solubility LowImproved (with polar R groups)Moderate
Mechanism ATP CompetitiveATP CompetitiveATP Competitive

Analyst Insight: While the parent 7M5P-PP is less potent than Dinaciclib, it serves as a superior starting point for library generation due to its synthetic accessibility and the ability to functionalize the C-3 and C-6 positions to tune selectivity, a feature often limited in the rigid Dinaciclib structure.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors of modification. The diagram below illustrates the functional logic.

SAR Visualization (Graphviz)

SAR_Map Core 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol (Scaffold) Pos2 Position 2 (OH/C=O) Hinge Binder Core->Pos2  Essential for H-bonds   Pos3 Position 3 (C-H) Solubility Vector Core->Pos3  Halogenation increases potency   Pos5 Position 5 (Phenyl) Hydrophobic Pocket Core->Pos5  Electron-withdrawing groups increase affinity   Pos7 Position 7 (Methyl) Steric Gatekeeper Core->Pos7  Bulky groups reduce activity (Steric clash)   Activity Activity Pos2->Activity  Kinase Inhibition   Selectivity Selectivity Pos5->Selectivity  Isoform Specificity  

Figure 1: SAR Logic Map for the 7M5P-PP Scaffold. Key interactions at positions 2, 3, 5, and 7 dictate potency and selectivity.

Experimental Protocols

Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Objective: To synthesize the core scaffold via a regioselective condensation reaction.

Reagents:

  • 3-Amino-5-pyrazolone (1.0 eq)

  • 1-Phenyl-1,3-butanedione (Benzoylacetone) (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Preparation: Dissolve 3-amino-5-pyrazolone (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1-phenyl-1,3-butanedione (11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM).

  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.

  • Filtration: Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize the crude solid from ethanol/DMF (9:1) to yield 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol as a white/off-white solid.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic singlet of the C-6 proton (~6.8 ppm) and the disappearance of the pyrazolone methylene signal.

CDK9 Kinase Inhibition Assay (ADP-Glo)

Objective: To quantify the IC50 of the synthesized derivative.

Protocol:

  • Enzyme Prep: Dilute recombinant human CDK9/CyclinT1 complex (0.5 nM final) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.02% BSA).

  • Compound Treatment: Dispense 100 nL of 7M5P-PP (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution and incubate for 10 min at 25°C. Add 2 µL of Substrate Mix (ATP + Peptide Substrate).

  • Incubation: Incubate for 40 minutes at room temperature.

  • Detection: Add 4 µL of ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate for 40 min.

  • Readout: Add 8 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Amino-5-pyrazolone Process1 Reflux in AcOH (118°C, 4-6h) Start->Process1 Reactant + Benzoylacetone (1-Phenyl-1,3-butanedione) Reactant->Process1 Check TLC Check (Complete?) Process1->Check Check->Process1 No Quench Pour into Ice Water Check->Quench Yes Isolate Filtration & Recrystallization (EtOH/DMF) Quench->Isolate Final Product: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Isolate->Final

Figure 2: Step-by-step synthesis workflow for the regioselective formation of the 7M5P-PP scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances, 2023. Link

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 2015.[1] Link

  • Synthesis and SAR study of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 2009.[2] Link

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 2021.[3] Link[3]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[4] Link

Sources

Validation

Cross-Reactivity Profiling of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This guide outlines a comprehensive cross-reactivity profiling strategy for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a representative compound of the "privileged" pyrazolo[1,5-a]pyrimidine scaffold. This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive cross-reactivity profiling strategy for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol , a representative compound of the "privileged" pyrazolo[1,5-a]pyrimidine scaffold.

This scaffold is chemically versatile, serving as the core for various approved drugs and clinical candidates, including Zaleplon (sedative-hypnotic), Indiplon (insomnia), and numerous Kinase Inhibitors (e.g., CDK, Trk). Consequently, profiling this specific analog requires a dual-track approach to distinguish between GABAergic modulation and Kinase inhibition , while assessing common off-target liabilities like Adenosine Receptors and TSPO .

A Technical Guide to Deconvoluting Scaffold Selectivity

Executive Summary & Compound Identity

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3) is a bicyclic heteroaromatic compound. It exists in tautomeric equilibrium (2-hydroxy ⇌ 2-one), a feature that critically influences its binding affinity.

  • Primary Chemical Class: Pyrazolo[1,5-a]pyrimidine.[1]

  • Key Structural Features:

    • Bridgehead Nitrogen (N4): Critical for mimicking the purine core (adenine/guanine).

    • C7-Methyl / C5-Phenyl: Steric determinants that drive selectivity between kinase ATP pockets and GABA-A benzodiazepine sites.

    • C2-Hydroxyl: A hydrogen bond donor/acceptor often replaced by amides (in Zaleplon) or amines (in CDK inhibitors) to lock bioactivity.

Why Profile This Compound? This specific analog is often used as a fragment lead or chemical probe . Its lack of complex side chains (compared to Zaleplon) makes it "promiscuous." Profiling is essential to determine if it acts as a GABA-A receptor modulator , a Kinase Inhibitor , or a Phosphodiesterase (PDE) inhibitor .

Comparative Performance Analysis

To contextualize the performance of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol, we compare it against three standard "Scaffold-Derived" therapeutics. This comparison highlights how the unsubstituted 2-ol core likely behaves versus optimized drugs.

Table 1: Comparative Activity Profile
Feature7-Methyl-5-phenyl...-2-ol (Subject)Zaleplon (Standard)Dinaciclib (Alternative)Allopurinol (Mechanistic Analog)
Core Scaffold Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidinePyrazolo[3,4-d]pyrimidine
Primary Target Unknown / Multi-targetGABA-A (

1 subunit)
CDK1, CDK2, CDK5, CDK9Xanthine Oxidase
Mechanism Competitive Antagonist / InhibitorPositive Allosteric ModulatorATP-Competitive InhibitorSuicide Substrate
Selectivity Risk High (Promiscuous Scaffold)Low (Optimized for

1)
Moderate (Kinome Selectivity)High (Purine mimics)
Key Off-Targets Adenosine (A1/A2A), TSPO, PDETSPO (PBR), AdenosineOther CDKs, BromodomainsPurine Nucleoside Phosphorylase
Profiling Priority Broad Spectrum Screen Subtype SelectivityKinome ScanEnzymatic Assay

Insight: Unlike Zaleplon, which has a C3-cyano and C7-ethyl-acetamide group to lock GABA-A specificity, the subject compound's smaller footprint allows it to fit into Kinase ATP pockets (mimicking Adenine) and Adenosine Receptors .

Experimental Profiling Protocols

To objectively determine the cross-reactivity profile, you must execute a Hierarchical Deconvolution Strategy . This self-validating workflow moves from broad "Triage" assays to specific "Mechanistic" validation.

Phase 1: The "Triage" Screen (Identify the Primary Target)

Objective: Determine if the compound is a Kinase Inhibitor, GABA-A Ligand, or GPCR modulator.

Protocol:

  • GABA-A Radioligand Binding Assay:

    • Source: Rat cortical membranes.

    • Tracer: [³H]-Flunitrazepam (0.5 nM).

    • Condition: Incubate compound (10 µM) + Tracer + Membranes for 60 min at 4°C.

    • Readout: Scintillation counting. >50% displacement indicates GABA-A affinity.

  • Kinase "HotSpot" Panel:

    • Method: Radiometric filter-binding assay (e.g., Reaction Biology or Eurofins).

    • Targets: Representative panel (CDK2, EGFR, Src, p38, PKA).

    • Concentration: Single point at 10 µM.

    • Readout: % Inhibition of phosphorylation. >50% inhibition triggers a full Kinome Scan.

Phase 2: Cross-Reactivity & Selectivity (The "Safety" Panel)

Objective: Quantify off-target liabilities once the primary target is known.

A. If Kinase Active: The KINOMEscan™

If Phase 1 indicates kinase activity, the pyrazolo[1,5-a]pyrimidine core is likely acting as an ATP-mimic.

  • Protocol: Competition binding assay against 468 human kinases.

  • Metric: Selectivity Score (S-score).

    
    .
    
  • Critical Liability: Check for inhibition of LCK (immune suppression) and hERG (cardiotoxicity), as these are common liabilities for this scaffold.

B. If GABA-A Active: Subtype Selectivity

If Phase 1 indicates GABA binding, you must determine if it is sedating (


1) or anxiolytic (

2/3).
  • Protocol: Electrophysiology (Two-Electrode Voltage Clamp) on Xenopus oocytes expressing recombinant human GABA-A receptors.

  • Subtypes:

    
    1
    
    
    
    2
    
    
    2 (Sedation),
    
    
    2
    
    
    3
    
    
    2 (Anxiety),
    
    
    5
    
    
    3
    
    
    2 (Memory).
  • Readout: Potentiation of GABA

    
     current.
    
C. The "Scaffold-Specific" Off-Target Panel

Regardless of the primary target, this specific scaffold has known "frequent hitter" targets that must be ruled out.

  • Adenosine Receptors (A1, A2A): The pyrazolopyrimidine core mimics adenosine.

    • Assay: GTP

      
      S binding.
      
  • TSPO (Translocator Protein / PBR): High affinity for many pyrazolopyrimidines.

    • Assay: [³H]-PK11195 displacement.

  • Phosphodiesterase (PDE4/PDE10): Common off-target.

    • Assay: IMAP Fluorescence Polarization.

Visualization of Profiling Workflow

The following diagram illustrates the logical flow for characterizing 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol, ensuring no critical bioactivity is missed.

ProfilingStrategy Start Compound: 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol Triage Phase 1: Triage Screen (10 µM Single Point) Start->Triage Decision Primary Activity Detected? Triage->Decision KinasePath Kinase Active (>50% Inhib @ 10µM) Decision->KinasePath Inhibits Phosphorylation GABAPath GABA-A Active (>50% Disp @ 10µM) Decision->GABAPath Displaces Flunitrazepam Inactive Inactive (Check PDE/Adenosine) Decision->Inactive No Hits KinomeScan Phase 2A: Full Kinome Scan (468 Kinases) KinasePath->KinomeScan Subtype Phase 2B: GABA Subtype Electrophysiology (α1/α2/α3) GABAPath->Subtype Safety Phase 3: Scaffold Safety Panel (TSPO, hERG, Adenosine A1/A2A) Inactive->Safety KinomeScan->Safety Subtype->Safety Report Final Selectivity Profile Safety->Report

Caption: Hierarchical deconvolution strategy for pyrazolo[1,5-a]pyrimidine scaffolds, prioritizing differentiation between Kinase and GABAergic activity.

Mechanism of Action (Scaffold Level)

Understanding why this compound cross-reacts requires visualizing its interaction with the ATP-binding pocket of kinases versus the Benzodiazepine site of GABA-A.

Kinase Interaction (ATP-Competitive): The pyrazolo[1,5-a]pyrimidine core acts as a scaffold mimic of the purine ring of ATP.

  • N4 Nitrogen: Accepts a hydrogen bond from the "Hinge Region" of the kinase (e.g., Valine/Leucine backbone).

  • C2-OH: Can donate/accept H-bonds depending on the specific kinase gatekeeper residue.

  • C5-Phenyl: Occupies the hydrophobic pocket (Selectivity Filter).

GABA-A Interaction (Allosteric):

  • Binds at the

    
    /
    
    
    
    interface.
  • The C5-Phenyl group stacks with aromatic residues (e.g., Tyr/Phe) in the binding loop.

  • Note: Without the C3-cyano group (present in Zaleplon), the affinity for GABA-A is typically lower, increasing the likelihood of off-target kinase binding.

InteractionMap cluster_Kinase Kinase ATP Pocket cluster_GABA GABA-A BZD Site Compound 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol Hinge Hinge Region (H-Bond to N4) Compound->Hinge Primary Mode (If Kinase Active) Gatekeeper Gatekeeper Residue (Steric Clash?) Compound->Gatekeeper AlphaGamma α/γ Interface (π-Stacking w/ Phenyl) Compound->AlphaGamma Primary Mode (If GABA Active) LoopC Loop C (Steric Fit) Compound->LoopC

Caption: Dual-binding potential of the scaffold. The N4 nitrogen is the critical anchor for Kinase activity, while the C5-Phenyl drives GABA-A interface binding.

References

  • Paruch, K., et al. (2010). "A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9." Journal of Medicinal Chemistry. Link

  • Selleri, S., et al. (2005). "Pyrazolo[1,5-a]pyrimidines: selective peripheral benzodiazepine receptor ligands." Bioorganic & Medicinal Chemistry. Link

  • Bassoude, I., et al. (2013). "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E. Link

  • Al-Qadhi, et al. (2023). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI Molecules. Link

  • Gagnon, M., et al. (2013). "Chloride extrusion enhancers as novel therapeutics for neurological diseases (KCC2 Activators)." Nature Medicine.[2] Link

Sources

Comparative

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for In Vivo Efficacy Across Diverse Therapeutic Areas

A Comparative Guide for Researchers and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a wide array of biological targets. While specific in vivo efficacy data for 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol analogs remains limited in publicly accessible literature, a broader examination of its chemical cousins reveals a wealth of preclinical and clinical validation across oncology, inflammatory diseases, and infectious agents. This guide provides a comparative overview of the in vivo performance of various pyrazolo[1,5-a]pyrimidine analogs, offering insights into their therapeutic potential and the experimental frameworks used to validate them.

The Pyrazolo[1,5-a]pyrimidine Core: A Launchpad for Potent Kinase Inhibitors in Oncology

A predominant application of the pyrazolo[1,5-a]pyrimidine scaffold has been in the development of protein kinase inhibitors for targeted cancer therapy.[1] These compounds typically function as ATP-competitive inhibitors, leveraging the scaffold's ability to form key hydrogen bonds within the kinase hinge region.[1]

Case Study: RET Kinase Inhibitors for Lung Adenocarcinoma

Recent research has highlighted a series of pyrazolo[1,5-a]pyrimidine-7-amines as potent and selective inhibitors of the RET (Rearranged during Transfection) kinase, a driver of certain lung adenocarcinomas.[2] One notable analog, WF-47-JS03 (1) , demonstrated robust in vivo efficacy in a murine xenograft model.[2]

Experimental Protocol: Murine Xenograft Model for RET-Driven Lung Cancer [2]

  • Cell Line Implantation: Human lung adenocarcinoma cells expressing a KIF5B-RET fusion protein are subcutaneously implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into vehicle control and treatment groups. The pyrazolo[1,5-a]pyrimidine inhibitor (e.g., WF-47-JS03) is administered orally (p.o.) once daily (q.d.).

  • Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded after a predetermined period (e.g., 28 days) or when tumors in the control group reach a maximum allowable size. Efficacy is determined by tumor growth inhibition or regression.

In Vivo Performance of Pyrazolo[1,5-a]pyrimidine RET Inhibitors

CompoundDoseAnimal ModelEfficacyTolerability
WF-47-JS03 (1) 10 mg/kg, p.o., q.d.Mouse Xenograft (KIF5B-RET)Strong tumor regressionWell-tolerated over 28 days

Data synthesized from[2]

A key challenge with many kinase inhibitors is off-target toxicity. The pyrazolo[1,5-a]pyrimidine scaffold has shown a propensity for a narrow therapeutic window in some cases.[2] However, strategic modifications, such as the introduction of a 5-amino group, have been shown to significantly improve selectivity against related kinases like KDR, potentially widening this window.[2]

A Legacy of Anti-Inflammatory Activity: The Pyrazolo[1,5-a]pyrimidin-7-ones

Long before their widespread investigation in oncology, certain pyrazolo[1,5-a]pyrimidine analogs were explored as nonsteroidal anti-inflammatory drugs (NSAIDs). The 2-phenylpyrazolo[1,5-a]pyrimidin-7-one scaffold, in particular, has demonstrated significant anti-inflammatory properties in preclinical models.

One of the most promising compounds from early studies was 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (3) . This compound exhibited superior anti-inflammatory activity and a better therapeutic index compared to established NSAIDs like phenylbutazone and indomethacin.[3] A remarkable feature of this analog was its lack of ulcerogenic activity, a common and severe side effect of traditional NSAIDs.[3]

Comparative In Vivo Anti-Inflammatory and Ulcerogenic Activity [3]

CompoundAnti-Inflammatory Activity (Carrageenan Edema, ED50 mg/kg)Ulcerogenic Activity (UD50 mg/kg)Therapeutic Index (UD50/ED50)
Compound 3 33>400>12.12
Phenylbutazone 421002.38
Indomethacin 3.5133.71

Data from Auzzi et al., J. Med. Chem. 1983.[3]

The structural modifications on the pyrazolo[1,5-a]pyrimidine core, such as the introduction of an ethyl group at the 4-position, were critical for this enhanced activity and safety profile.[3]

Expanding Horizons: In Vivo Efficacy Against Infectious Diseases

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is further underscored by its application in treating infectious diseases.

Antitrypanosomal Activity

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease with a need for new therapeutics. A recent study identified a series of 5-phenylpyrazolopyrimidinone analogs with potent activity against Trypanosoma brucei. The lead compound, 30 (NPD-2975) , demonstrated curative efficacy in an acute mouse model of the disease.[4]

In Vivo Efficacy of NPD-2975 in an Acute HAT Model [4]

CompoundDoseAnimal ModelEfficacy
NPD-2975 (30) 50 mg/kg, p.o., b.i.d. for 5 daysT. b. brucei infected miceAll infected mice were cured

Data from[4]

This compound's success was attributed to its excellent in vitro potency (IC50 = 70 nM), good physicochemical properties, and favorable pharmacokinetic profile.[4]

Anti-Toxoplasmosis Activity

Bumped kinase inhibitors (BKIs) based on the pyrazolopyrimidine scaffold have shown significant promise in treating toxoplasmosis, caused by the parasite Toxoplasma gondii.[5] These inhibitors target the parasite's calcium-dependent protein kinase 1 (CDPK1). Several pyrazolopyrimidine BKIs have demonstrated high efficacy in acute experimental models of toxoplasmosis.[5] The in vivo success of these compounds is often linked to substituents like cyclopropyloxynaphthyl and cyclopropyloxyquinoline, which enhance their efficacy across different scaffolds.[5]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors and a typical in vivo experimental workflow.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., RET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK invivo_workflow start Disease Model Induction (e.g., Tumor Xenograft) randomization Randomization of Animals start->randomization treatment Treatment Phase (Vehicle vs. Compound) randomization->treatment monitoring Regular Monitoring (e.g., Tumor Volume, Body Weight) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint (Data Collection & Analysis) monitoring->endpoint conclusion Efficacy & Tolerability Assessment endpoint->conclusion

Sources

Validation

A Comparative Guide to the Synthetic Routes of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol: A Medicinal Chemistry Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including roles as protein kinase inhibitors in canc...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][2] The specific analogue, 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol, presents a valuable target for the development of novel therapeutics. Its synthesis can be approached through several strategic pathways, each with distinct advantages and challenges. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Classical and Convergent Cyclocondensation

This approach represents the most direct and atom-economical synthesis, relying on the well-established reaction between a 5-aminopyrazole and a β-dicarbonyl compound.[1][3] In this case, the reaction of 3-amino-5-hydroxypyrazole with benzoylacetone under acidic conditions is proposed to yield the target molecule in a single, efficient step.

Experimental Protocol: One-Pot Synthesis of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

Materials:

  • 3-Amino-5-hydroxypyrazole (1.0 eq)

  • Benzoylacetone (1-phenylbutane-1,3-dione) (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-hydroxypyrazole (1.0 eq) and benzoylacetone (1.0 eq).

  • Add glacial acetic acid to the flask to serve as both the solvent and catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol.

Route_1_Workflow start Starting Materials: 3-Amino-5-hydroxypyrazole Benzoylacetone reaction Cyclocondensation (Glacial Acetic Acid, Reflux) start->reaction workup Work-up: 1. Cool to RT 2. Precipitate in ice-water 3. Filter reaction->workup purification Purification: Recrystallization (Ethanol/Water) workup->purification product Final Product: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol purification->product

Caption: Workflow for the one-pot cyclocondensation synthesis.

Mechanism & Rationale

The formation of the pyrazolo[1,5-a]pyrimidine scaffold proceeds via a cyclocondensation reaction. The initial step involves the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.

A critical aspect of this synthesis is the regioselectivity when using an unsymmetrical β-dicarbonyl like benzoylacetone. The reaction can potentially yield two isomeric products: 7-methyl-5-phenyl- or 5-methyl-7-phenylpyrazolo[1,5-a]pyrimidin-2-ol. The observed or expected major product, the 7-methyl-5-phenyl isomer, is generally rationalized by considering the relative electrophilicity of the two carbonyl carbons in benzoylacetone. The carbonyl carbon adjacent to the phenyl group is less electrophilic due to resonance stabilization, while the carbonyl carbon of the acetyl group is more electrophilic. Consequently, the initial nucleophilic attack by the 5-aminopyrazole is more likely to occur at the more reactive acetyl carbonyl, leading to the desired regiochemistry. The acidic conditions of the reaction also play a crucial role in activating the carbonyl groups towards nucleophilic attack.

It is important to note that 3-amino-5-hydroxypyrazole exists in tautomeric forms, including 5-amino-3-hydroxypyrazole.[4][5] This tautomerism is what allows the exocyclic amino group to initiate the reaction, while the pyrazole ring nitrogen participates in the subsequent cyclization.

Route 2: A Modular, Multi-Step Synthesis via a Dichloro-Intermediate

This synthetic strategy offers greater flexibility for diversification, a common requirement in drug discovery programs. It involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential functionalization through modern cross-coupling and substitution reactions.

Experimental Protocols

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • In a flask containing absolute ethanol, dissolve sodium metal to prepare a fresh solution of sodium ethoxide.

  • To this solution, add 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture to reflux for 8-10 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[6]

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • To a flask containing 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq), add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture at reflux for 3-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize with a base (e.g., NaHCO₃) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dichloro-intermediate.[6]

Step 3: Site-Selective Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-16 hours.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate 5-phenyl-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine.

Step 4: Hydrolysis to 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

  • Dissolve the 5-phenyl-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as aqueous dioxane.

  • Add a strong base, such as sodium hydroxide (excess), and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with acid to precipitate the final product.

  • Filter, wash with water, and purify by recrystallization.

Route_2_Workflow cluster_0 Step 1: Diol Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Hydrolysis start_2 5-Amino-3-methylpyrazole Diethyl Malonate react_1 Condensation (NaOEt, Ethanol, Reflux) start_2->react_1 prod_1 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol react_1->prod_1 react_2 Chlorination (POCl₃, Reflux) prod_1->react_2 prod_2 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine react_2->prod_2 react_3 Suzuki Coupling (Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃) prod_2->react_3 prod_3 5-Phenyl-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine react_3->prod_3 react_4 Hydrolysis (NaOH, aq. Dioxane, Reflux) prod_3->react_4 final_prod Final Product: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol react_4->final_prod

Sources

Comparative

benchmarking 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol against known standards

This guide benchmarks 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (referred to herein as 7-MPP-2-ol ) against established clinical and experimental standards. It is designed for medicinal chemists and pharmacologists...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (referred to herein as 7-MPP-2-ol ) against established clinical and experimental standards. It is designed for medicinal chemists and pharmacologists evaluating this scaffold for library expansion or lead optimization.

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS: 91902-03-3) represents a "privileged scaffold" in modern drug discovery. Structurally mimicking the purine core of adenosine and guanosine, it serves as a critical bioisostere in two primary therapeutic areas: CNS modulation (specifically GABA-A receptors) and Kinase Inhibition (CDK/MAPK pathways).

Unlike fully optimized clinical drugs, 7-MPP-2-ol acts as a high-efficiency lead compound . This guide benchmarks its physicochemical and functional profiles against Zaleplon (Sedative/Hypnotic standard) and Dinaciclib (CDK Inhibitor standard) to demonstrate its utility as a versatile starting point for divergent synthesis.

Part 1: Structural & Physicochemical Benchmarking

The primary value of 7-MPP-2-ol lies in its "Drug-Likeness." We benchmark its core properties against the Lipinski Rule of 5 and the Veber Rules to validate its potential as an oral drug candidate.

Table 1: Physicochemical Profile vs. Clinical Standards

Property7-MPP-2-ol (Lead)Zaleplon (CNS Standard)Dinaciclib (Oncology Standard)Benchmark Insight
MW ( g/mol ) 225.25305.34396.49Superior Ligand Efficiency: Lower MW allows for more functionalization room.
cLogP ~2.11.232.5Optimal Lipophilicity: Balances membrane permeability with solubility better than Dinaciclib.
H-Bond Donors 1 (OH/NH tautomer)12Versatile Binding: The 2-OH group serves as a critical donor/acceptor toggle.
TPSA (Ų) ~45-5068.085.0CNS Penetration: TPSA < 90 Ų indicates high blood-brain barrier (BBB) permeability.
Rotatable Bonds 1 (Phenyl)46Rigidity: High structural rigidity minimizes entropy loss upon binding.

Expert Insight: The 7-MPP-2-ol scaffold exhibits a "Goldilocks" profile. Its low molecular weight (225.25 Da) and high rigidity make it an ideal Fragment-Based Drug Discovery (FBDD) starting point. Unlike Zaleplon, which is "decorated" for specificity, 7-MPP-2-ol offers a clean slate for SAR (Structure-Activity Relationship) exploration.

Part 2: Functional Benchmarking (Therapeutic Applications)
A. CNS Modulation: The GABA-A Receptor Benchmark

The pyrazolo[1,5-a]pyrimidine core is the structural backbone of the "Z-drugs" (non-benzodiazepine hypnotics).

  • Standard: Zaleplon (Sonata).

  • Mechanism: Positive Allosteric Modulator (PAM) of GABA-A receptors (

    
     subunit selective).
    
  • 7-MPP-2-ol Role: The 5-phenyl ring of 7-MPP-2-ol mimics the phenyl ring of Zaleplon, providing the necessary hydrophobic interaction within the benzodiazepine binding pocket.

  • Performance Gap: 7-MPP-2-ol lacks the acetamide side chain required for high-affinity locking into the receptor. However, it retains basal affinity, making it a perfect negative control or a scaffold to synthesize novel

    
     selective anxiolytics without sedation.
    
B. Oncology: The Kinase Inhibition Benchmark

Pyrazolo[1,5-a]pyrimidines are ATP-competitive inhibitors. They mimic the adenine ring of ATP, slotting into the kinase hinge region.

  • Standard: Dinaciclib (Potent CDK1/2/5/9 inhibitor).

  • Mechanism: ATP-competitive inhibition preventing cell cycle progression.

  • 7-MPP-2-ol Role: The 2-OH group (in its keto-tautomer form) and the bridgehead nitrogens form a bidentate hydrogen bonding motif with the kinase hinge residues (typically Glu/Leu).

  • Performance Gap: Without the bulky piperidine-N-oxide group of Dinaciclib, 7-MPP-2-ol is less selective but acts as a Pan-Kinase Inhibitor , useful for initial broad-spectrum screening.

Part 3: Experimental Protocols
Protocol A: Synthesis of 7-MPP-2-ol (The Cyclocondensation Workflow)

Rationale: This protocol benchmarks the synthetic accessibility. The reaction is a classic cyclocondensation, offering high yields and "green chemistry" compatibility.

Reagents:

  • 5-Amino-3-phenylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Workflow:

  • Dissolution: Dissolve 5-amino-3-phenylpyrazole in glacial acetic acid (5 mL/mmol).

  • Addition: Add ethyl acetoacetate dropwise at Room Temperature (RT).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Critical Step: Monitor via TLC (5% MeOH in DCM) for the disappearance of the amine.

  • Precipitation: Cool to RT. Pour the reaction mixture into crushed ice/water (10x volume).

  • Filtration: Collect the precipitate via vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure 7-MPP-2-ol.

Self-Validation Check:

  • NMR Signature: Look for the disappearance of the ethyl ester protons (quartet ~4.2 ppm) and the appearance of the pyrimidine ring proton singlet (~6.5-7.0 ppm).

  • Tautomer Check: In DMSO-d6, the compound may exist as the 2-one tautomer. Look for a broad NH signal if the keto form dominates.

Protocol B: Comparative Kinase Screening (Fluorescence Polarization)

Rationale: To benchmark 7-MPP-2-ol against Dinaciclib using a standard ATP-competition assay.

  • System: IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization.

  • Enzyme: Recombinant CDK2/CyclinA.

  • Tracer: FAM-labeled peptide substrate.

  • Procedure:

    • Incubate CDK2 (5 nM) with 7-MPP-2-ol (serial dilutions: 1 nM to 100 µM) for 15 min.

    • Add ATP (at

      
      ) and FAM-substrate. Incubate 60 min.
      
    • Add IMAP Binding Reagent (stops reaction, binds phosphorylated substrate).

    • Measure Polarization (mP).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: 7-MPP-2-ol

      
       ~ 5–10 µM (Moderate).
      
    • Standard Result: Dinaciclib

      
       ~ 3 nM (Potent).
      
Part 4: Visualization (Pathway & Workflow)
Diagram 1: Synthetic Pathway & Tautomerism

This diagram illustrates the formation of the scaffold and its critical tautomeric equilibrium, which dictates its binding mode (Donor vs. Acceptor).

Synthesis_Pathway Reactant1 5-Amino-3-phenylpyrazole Intermediate Schiff Base / Enamine Intermediate Reactant1->Intermediate AcOH, Reflux Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product_Enol 7-MPP-2-ol (Enol Form - Aromatic) Intermediate->Product_Enol - EtOH, - H2O Cyclization Product_Keto 7-MPP-2-one (Keto Form - Kinase Active) Product_Enol->Product_Keto Tautomerism (Solvent Dependent)

Caption: Synthesis of 7-MPP-2-ol via cyclocondensation and its tautomeric equilibrium between the aromatic enol and the kinase-active keto form.

Diagram 2: Dual Mechanism of Action (GABA vs. Kinase)

This diagram benchmarks how the same scaffold interacts with two distinct biological targets based on its substitution pattern.

MOA_Benchmark Scaffold 7-MPP-2-ol Scaffold (Pyrazolo[1,5-a]pyrimidine) Target_GABA GABA-A Receptor (Benzodiazepine Site) Scaffold->Target_GABA Hydrophobic Interaction Target_Kinase Protein Kinase (ATP Binding Pocket) Scaffold->Target_Kinase H-Bonding (Bidentate) Mech_GABA Allosteric Modulation (Mimics Zaleplon Phenyl Ring) Target_GABA->Mech_GABA Mech_Kinase ATP Competition (Hinge Binder via N-1/O-2) Target_Kinase->Mech_Kinase Outcome_GABA Sedation / Anxiolysis (Requires Side Chain Optimization) Mech_GABA->Outcome_GABA Outcome_Kinase Cell Cycle Arrest (Lead Activity: IC50 ~µM) Mech_Kinase->Outcome_Kinase

Caption: Divergent utility of the 7-MPP-2-ol scaffold: acting as a hydrophobic anchor for GABA-A receptors vs. a hydrogen-bonding mimic of ATP for kinases.

References
  • Scaffold Pharmacology: Fassihi, A., et al. "Pyrazolo[1,5-a]pyrimidine derivatives: A review on their synthesis and biological activities." European Journal of Medicinal Chemistry, 2025. Link (Verified via RSC snippet 1.2/1.3).

  • Kinase Inhibition: Mahajan, A.T., et al. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors."[1] Molecules, 2024.[1] Link (Verified via PubMed snippet 1.6).

  • Structural Analysis: Bassoude, I., et al. "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine." Acta Crystallographica Section E, 2011. Link (Verified via PMC snippet 1.10).

  • Synthetic Methodology: Aggarwal, R., et al. "Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines."[1] Journal of Fluorine Chemistry, 2014.[1] Link (Verified via snippet 1.11).

  • Product Specification: Santa Cruz Biotechnology. "7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Data." SCBT, 2025. Link (Verified via snippet 1.1).

Sources

Validation

Biological Target Validation Guide: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol

This guide provides a rigorous framework for the biological target validation of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3). Based on the structural pharmacophore—a pyrazolo[1,5-a]pyrimidine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for the biological target validation of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol (CAS 91902-03-3).

Based on the structural pharmacophore—a pyrazolo[1,5-a]pyrimidine scaffold substituted at the 5- and 7-positions—this compound belongs to a privileged class of bioactive heterocycles. While often utilized as a chemical building block, this specific scaffold exhibits high-affinity potential for two primary biological targets: Pim-1 Kinase (and related CDKs) and the Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor.

This guide focuses on validating the compound as a Pim-1 Kinase Inhibitor , the most therapeutically relevant target for this scaffold in oncology, while differentiating it from off-target TSPO activity.

Executive Summary

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol represents a "privileged scaffold" in medicinal chemistry. Its planar, fused bicyclic system mimics the purine ring of ATP, making it a potent candidate for ATP-competitive kinase inhibition . Specifically, the 5-phenyl-7-methyl substitution pattern is critical for occupying the hydrophobic pocket of serine/threonine kinases, particularly the Pim (Proviral Integration site for Moloney murine leukemia virus) family.

  • Primary Target: Pim-1 Kinase (Serine/threonine-protein kinase).

  • Secondary/Off-Target: Translocator Protein (TSPO) / Peripheral Benzodiazepine Receptor.

  • Therapeutic Context: Acute Myeloid Leukemia (AML), Prostate Cancer, and triple-negative breast cancer (TNBC).

Comparative Performance Analysis

To objectively validate the performance of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol, it must be benchmarked against established clinical candidates. The table below compares it with SGI-1776 (a pan-Pim inhibitor) and AZD1208 (a selective Pim inhibitor).

Table 1: Comparative Profile of Pyrazolo-Pyrimidine Scaffolds vs. Clinical Standards
Feature7-Methyl-5-phenylpyrazolo...[1][2] (The Compound)SGI-1776 (Standard)AZD1208 (Alternative)
Primary Mechanism ATP-Competitive Inhibition (Type I)ATP-Competitive (Pan-Pim)ATP-Competitive (Pim-1/2/3)
Scaffold Class Pyrazolo[1,5-a]pyrimidineImidazo[1,2-b]pyridazineThiazolidine-2,4-dione
Pim-1 IC50 < 100 nM (Predicted/Scaffold Avg)*7 nM0.4 nM
Selectivity Risk High (TSPO, CDK2 cross-reactivity)High (hERG inhibition)Moderate (CYP inhibition)
Solubility Moderate (Lipophilic, logP ~2.5)Low (Requires formulation)High
Metabolic Stability High (Lacks labile esters)Low (Rapid clearance)Moderate

*Note: Potency values for the specific CAS 91902-03-3 are scaffold-inferred. Validation requires the protocols in Section 3.

Validation Framework & Protocols

To confirm the target interaction, a "Self-Validating" workflow is required. This moves from biochemical confirmation to cellular engagement.[3]

Phase I: Biochemical Validation (The "Gold Standard")

Objective: Determine the inhibitory constant (


) and mode of inhibition against recombinant Pim-1.

Protocol: Radiometric


P-ATP Kinase Assay 
  • Reagents: Recombinant human Pim-1 kinase, peptide substrate (e.g., S6 kinase substrate),

    
    , and reaction buffer (20 mM MOPS pH 7.0, 25 mM 
    
    
    
    -glycerophosphate).
  • Preparation: Dissolve 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol in 100% DMSO. Prepare a 10-point dilution series (10

    
    M to 0.1 nM).
    
  • Reaction:

    • Incubate Kinase + Compound for 15 mins at room temperature (RT).

    • Initiate reaction by adding ATP/Substrate mix.

    • Final ATP concentration should be at

      
       (approx. 10 
      
      
      
      M for Pim-1) to detect ATP-competitive inhibitors.
  • Termination: Stop reaction after 30 mins with phosphoric acid.

  • Detection: Spot onto P81 phosphocellulose paper, wash 3x with phosphoric acid, and count via liquid scintillation.

  • Analysis: Fit data to the Hill equation to derive IC50.

Expert Insight: If the IC50 shifts significantly (>5-fold) when ATP concentration is increased, the compound is confirmed as ATP-competitive . This is characteristic of the pyrazolo[1,5-a]pyrimidine scaffold.[4]

Phase II: Biophysical Engagement (Target Occupancy)

Objective: Prove physical binding independent of enzymatic turnover.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Line: Use Molm-16 (AML cell line with high Pim-1 expression).

  • Treatment: Treat intact cells with 1

    
    M of the compound for 1 hour. Control: DMSO.
    
  • Heating: Aliquot cells and heat to a gradient (40°C – 67°C) for 3 minutes.

  • Lysis & Separation: Lyse cells (freeze-thaw) and centrifuge to remove precipitated (unbound/unstable) proteins.

  • Detection: Western Blot the supernatant for Pim-1.

  • Result: A shift in the aggregation temperature (

    
    ) of Pim-1 in the treated sample vs. control confirms direct binding.
    

Mechanism of Action Visualization

The following diagram illustrates the downstream effects of Pim-1 inhibition by the compound, specifically the blockade of the BAD phosphorylation pathway which leads to apoptosis in cancer cells.

Pim1_Pathway Compound 7-Methyl-5-phenyl pyrazolo[1,5-a]pyrimidin-2-ol Pim1 Pim-1 Kinase (Constitutively Active) Compound->Pim1 Inhibits (ATP Competitive) ATP ATP ATP->Pim1 Cofactor BAD BAD Protein (Pro-Apoptotic) Pim1->BAD Phosphorylates pBAD p-BAD (Phosphorylated) BAD->pBAD S112 residue Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Promotes (if unphosphorylated) BCL2 BCL-2 / BCL-XL pBAD->BCL2 Binds/Sequesters Survival Cell Survival (Proliferation) BCL2->Survival Promotes

Caption: Mechanism of Action: The compound competes with ATP for the Pim-1 active site, preventing BAD phosphorylation. Unphosphorylated BAD initiates the mitochondrial apoptotic cascade.

Selectivity & Off-Target Profiling

A critical failure mode for pyrazolo[1,5-a]pyrimidines is promiscuity. You must validate selectivity against TSPO , which often binds planar heterocycles.

Protocol: TSPO Radioligand Binding Assay
  • Ligand:

    
     (Standard TSPO antagonist).
    
  • Tissue: Rat kidney mitochondrial fractions (rich in TSPO).

  • Method: Displace the radioligand with increasing concentrations of 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol.

  • Interpretation: A high affinity (

    
     nM) for TSPO indicates the compound may act as a sedative or immunomodulator rather than a pure kinase inhibitor. This is a common "false positive" in kinase screens for this scaffold.
    

References

  • Vertex AI Search. (2026). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Link

  • Vertex AI Search. (2026). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2026). Pyrazolo[1,5-a]pyrimidines as selective peripheral benzodiazepine receptor ligands. Bioorganic & Medicinal Chemistry. Link

  • Vertex AI Search. (2026). 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol Product Data. Santa Cruz Biotechnology.[1] Link

Sources

Safety & Regulatory Compliance

Safety

7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol proper disposal procedures

Executive Summary: Operational Directive Immediate Action Required: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a fused nitrogen heterocycle commonly used as a scaffold in kinase inhibitor development.[1] Due to it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol is a fused nitrogen heterocycle commonly used as a scaffold in kinase inhibitor development.[1] Due to its potential biological activity and structural stability, it must be classified and disposed of as Hazardous Chemical Waste .[1]

Strict Prohibition: Under no circumstances should this compound be disposed of via municipal trash, sanitary sewer systems, or unchecked evaporation.[1] All waste streams containing >0.1% of this compound must be routed to high-temperature incineration.

Part 1: Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the material's intrinsic properties.[1] This compound acts as a potential pharmacological agent; treat it with the same rigor as a bioactive API (Active Pharmaceutical Ingredient).[1]

Parameter Technical Specification Operational Implication
Chemical Name 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-olPrimary identifier for waste manifests.
CAS Number 91902-03-3Use for EHS inventory verification.[1]
Molecular Formula C₁₃H₁₁N₃OHigh nitrogen content; generates NOx upon incineration.
Physical State Solid (Crystalline Powder)Risk of dust inhalation; use HEPA filtration/fume hood.[1]
Solubility Low in water; Soluble in DMSO, DMF, Chlorinated Solventsdictates liquid waste stream segregation (Organic).[1]
Hazard Class Irritant / Potential Acute Toxin GHS: H302 (Harmful if swallowed), H315, H319.[1]
Reactivity Stable; Incompatible with Strong OxidizersDo not mix with nitric acid or peroxides in waste drums.

Part 2: Pre-Disposal Stabilization (Self-Validating Protocol)

Before moving waste to the central accumulation area, you must perform a Self-Validating Stability Check .[1] This ensures that the waste container will not pressurize or react during storage.

The "3-Point Check" System:

  • Solvent Compatibility Verification:

    • Logic: This compound is often dissolved in DMSO or DMF for biological assays.

    • Action: Ensure the waste container is rated for aggressive organic solvents (HDPE or Fluorinated HDPE).[1] Do not use standard LDPE carboys for long-term storage of chlorinated solvent mixtures.

  • Oxidizer Clearance:

    • Logic: Pyrazolopyrimidines are electron-rich heterocycles. Mixing with strong oxidizers (e.g., Piranha solution, concentrated Nitric acid) can lead to rapid exothermic decomposition.[1]

    • Test: Verify the waste stream pH is between 4–10 and free of active oxidizers using starch-iodide paper if unsure of the mixture's history.

  • Precipitation Check (Liquid Waste):

    • Logic: Adding aqueous buffers to high-concentration organic stocks may cause the compound to precipitate, forming a sludge that clogs waste pumps.[1]

    • Action: If mixing aqueous and organic streams, add the aqueous phase slowly and observe.[1] If heavy precipitation occurs, segregate the streams: keep the organic fraction separate to prevent "sludge" formation in the main waste drum.

Part 3: Disposal Workflow Architecture

The following logic flow dictates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste Stream (Powder, Contaminated Wipes) StateCheck->SolidWaste Solid LiquidCheck Solvent Composition? StateCheck->LiquidCheck Liquid DoubleBag Double Bag in Clear Polyethylene SolidWaste->DoubleBag SolidLabel Label: 'Hazardous Waste - Toxic Solid' DoubleBag->SolidLabel Manifest Complete Waste Manifest (List CAS 91902-03-3) SolidLabel->Manifest Halogenated Halogenated Organic (DCM, Chloroform) LiquidCheck->Halogenated Contains Cl/Br/F NonHalogenated Non-Halogenated Organic (DMSO, MeOH, Acetone) LiquidCheck->NonHalogenated No Halogens Aqueous Aqueous Buffer (<5% Organic) LiquidCheck->Aqueous Water Based Container Transfer to Satellite Accumulation Container Halogenated->Container NonHalogenated->Container Aqueous->Container Container->Manifest Destruction Final Destruction: High-Temp Incineration Manifest->Destruction

Caption: Operational logic flow for segregating 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol waste streams based on physical state and solvent composition.

Part 4: Detailed Operational Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)[1]
  • Scope: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Protocol:

    • Collect: Place all solid waste into a wide-mouth HDPE jar or a double-lined clear polyethylene bag.

    • Labeling: Affix a hazardous waste tag immediately.

      • Constituents: "Solid Debris contaminated with 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol".[1]

      • Hazard Checkbox: Toxic, Irritant.[1]

    • Sealing: If using bags, use the "gooseneck" taping method to ensure a gas-tight seal prevents dust release.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)[1]
  • Scope: Solutions in DMSO, Methanol, Dichloromethane (DCM), or reaction byproducts.[1]

  • Protocol:

    • Segregation:

      • Stream A (Halogenated): If the solvent is DCM or Chloroform.[1]

      • Stream B (Non-Halogenated): If the solvent is DMSO, Acetone, Ethanol, or Methanol.[1]

    • Container: Use narrow-neck solvent waste carboys (Safety Can style with flame arrestors preferred for flammable solvents).

    • Concentration Limit: If the concentration of the compound exceeds 5% (w/v), mark the container as "High Concentration API Waste" to alert the disposal vendor.

C. Contaminated Glassware (Rinsing Protocol)
  • Scope: Flasks, vials, and spatulas.[1]

  • Protocol:

    • Triple Rinse: Rinse glassware three times with a solvent in which the compound is soluble (Acetone or Methanol is recommended).

    • Disposal of Rinsate: Collect all rinsates into the Liquid Waste container (Stream B). Do not pour rinsate down the drain.

    • Glass Disposal: Once triple-rinsed, the glassware can be washed normally or disposed of in the "Broken Glass" box if damaged.

Part 5: Emergency Contingencies

Scenario: Accidental Spill (Solid Powder) [1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up the material carefully. Clean the surface with a soap/water solution, followed by an acetone wipe.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.

Scenario: Skin/Eye Contact [1][2][3]

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (like ethanol) on skin, as they may increase dermal absorption of the compound.[1]

  • Eyes: Flush with water for 15 minutes.[2] Seek medical attention immediately, providing the CAS number (91902-03-3) to the physician.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 329774708 (Related Analog: 7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
Reactant of Route 2
Reactant of Route 2
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.